2-(1H-tetrazol-5-yl)ethanamine
Description
BenchChem offers high-quality 2-(1H-tetrazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-tetrazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c4-2-1-3-5-7-8-6-3/h1-2,4H2,(H,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXHLMULHPGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901003 | |
| Record name | NoName_51 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00901003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-64-9 | |
| Record name | 2H-Tetrazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31602-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Guide: Preparation of 2-(5-Tetrazolyl)ethanamine
Bioisosteric Design & Synthetic Methodology for GABA Analogues
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 2-(5-tetrazolyl)ethanamine (
The synthesis of 2-(5-tetrazolyl)ethanamine represents a classic challenge in small-molecule drug discovery: the construction of a zwitterionic GABA (gamma-aminobutyric acid) analogue where the carboxylic acid is replaced by a tetrazole ring.
Why This Molecule Matters
In medicinal chemistry, the 5-substituted tetrazole moiety is a critical bioisostere for the carboxylate group (
-
Metabolic Stability: Resistant to many proteases and esterases.
-
Lipophilicity: Generally more lipophilic than carboxylates, improving membrane permeability.
-
Binding: The tetrazole nitrogen atoms act as hydrogen bond acceptors, offering novel binding modes in active sites.
Retrosynthetic Logic
The construction of the tetrazole ring is most reliably achieved via a [3+2] dipolar cycloaddition of an azide source to a nitrile.
-
Pathway A (Direct Aqueous Synthesis): Reaction of 3-aminopropanenitrile with sodium azide (
) and a Lewis Acid catalyst ( ).-
Pros: Atom economy, "Green" solvent (water), one-step.
-
Cons: Product is a highly soluble zwitterion, making isolation from inorganic salts (
, ) difficult.
-
-
Pathway B (Protected "Pharma" Route): Protection of the amine (N-Boc), followed by tetrazole formation, then deprotection.
-
Pros: Intermediates are organic-soluble (easy extraction/washing); high purity suitable for biological assays.
-
Cons: Three steps.
-
Recommendation: For preliminary screening/scale-up, Pathway A is efficient. For GLP/GMP library generation requiring >98% purity, Pathway B is superior.
Part 2: Mechanistic Visualization
The reaction proceeds via a concerted [3+2] cycloaddition. The use of Zinc Bromide (
Caption: Zinc-catalyzed [3+2] cycloaddition mechanism. Zn(II) coordinates to the nitrile nitrogen, increasing electrophilicity and facilitating azide attack.
Part 3: Critical Safety Framework (Zero-Compromise)
WARNING: Azide chemistry carries inherent explosion risks.[1][2] This protocol is a self-validating safety system.
| Hazard | Risk Description | Mitigation Protocol |
| Hydrazoic Acid ( | Highly toxic/explosive gas formed when azide salts contact acid. | pH Control: Maintain reaction pH > 8. Use a scrubbing trap with 10% NaOH. Never acidify azide solutions without quenching first. |
| Heavy Metal Azides | Shock-sensitive explosives formed with Cu, Pb, Hg.[1] | Equipment Check: NO metal spatulas. Use Teflon/glass only. Check rotary evaporator condensers for copper residue. |
| Thermal Runaway | Decomposition of azides releases | Blast Shield: Always operate behind a shield. Do not exceed 130°C. |
Quenching Protocol (The "Nitrite Kill"):
Before disposal or acidification, treat excess azide with Sodium Nitrite (
Part 4: Method A - The "Sharpless" Aqueous Route (Direct)
This method utilizes the breakthrough conditions developed by Demko and Sharpless (2001), utilizing water as a solvent to solubilize the inorganic azide and zinc salts.
Reagents
-
3-Aminopropanenitrile (CAS: 151-18-8): 10 mmol
-
Sodium Azide (
): 11 mmol (1.1 equiv) -
Zinc Bromide (
): 10 mmol (1.0 equiv) -
Solvent: Deionized Water (20 mL)
-
Workup: 3N HCl, Silica Gel or Ion Exchange Resin.
Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve
(0.715 g) and (2.25 g) in water (20 mL). -
Addition: Add 3-aminopropanenitrile (0.70 g) to the stirring solution.
-
Reaction: Heat to reflux (approx. 100°C) for 24 hours.
-
Validation: Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1). The nitrile spot (
) should disappear.
-
-
Workup (The Zwitterion Challenge):
-
Purification (Ion Exchange):
-
Load the acidic aqueous mixture onto a column of Dowex 50W-X8 (cation exchange resin,
form). -
Wash with water to remove Zinc salts and Hydrazoic acid.
-
Elute the product with 1M Aqueous Ammonia (
). -
Concentrate the ammoniacal fractions to yield the crude zwitterion.
-
Recrystallize from Water/Ethanol.
-
Part 5: Method B - The Protected Route (Pharma Standard)
This route is recommended for drug development to ensure removal of inorganic contaminants.
Caption: Step-by-step workflow for the high-purity protected synthesis route.
Step 1: Protection
React 3-aminopropanenitrile with
Step 2: Cycloaddition[5]
-
Dissolve N-Boc-nitrile (10 mmol) in Isopropanol/Water (2:1) .
-
Add
(1.5 equiv) and (1.0 equiv). -
Reflux for 16 hours.
-
Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate (The N-Boc-tetrazole is organic soluble, unlike the free amine).
-
Wash organic layer with brine, dry over
, and evaporate.
Step 3: Deprotection
-
Dissolve the N-Boc-tetrazole in 4M HCl in Dioxane .
-
Stir at room temperature for 2 hours.
-
The product, 2-(5-tetrazolyl)ethanamine hydrochloride , will precipitate as a white solid.
-
Filter, wash with diethyl ether, and dry.
Yield Expectation: 75-85% (over 2 steps). Purity: >98% (NMR).
Part 6: Characterization Data
| Parameter | Method A (Direct) | Method B (Protected) |
| Physical State | White crystalline powder | White crystalline powder (HCl salt) |
| Solubility | High ( | High ( |
| 1H NMR ( | ||
| 13C NMR | Tetrazole Cq (~155 ppm) | Tetrazole Cq (~155 ppm) |
| Mass Spec (ESI) |
Note on NMR: The shift of the methylene protons adjacent to the tetrazole ring is diagnostic. In the nitrile precursor, they appear upfield; upon ring formation, the deshielding effect of the aromatic tetrazole shifts them downfield.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][6] The Journal of Organic Chemistry, 66(24), 7945–7950.[5] Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[5] Journal of the American Chemical Society, 124(41), 12210–12216.[5] Link
-
PubChem Compound Summary. 2-(1H-tetrazol-5-yl)ethanamine (CID 14772412).[7] National Center for Biotechnology Information. Link
-
Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). A Facile Synthesis of 5-Substituted Tetrazoles from Nitriles using Trimethylsilyl Azide and Dibutyltin Oxide. Synthesis, 1998(6), 910-914. Link
Sources
- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. rsc.org [rsc.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)ethanamine Hydrochloride (CAS 33841-57-5)
This guide provides a comprehensive technical overview of 2-(1H-tetrazol-5-yl)ethanamine hydrochloride, a versatile building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications, with a particular focus on its role in the development of histamine H3 receptor antagonists.
Introduction: The Significance of the Tetrazole Scaffold
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom.[1] This nitrogen-rich structure imparts unique physicochemical properties that have made it a privileged scaffold in medicinal chemistry.[2] Tetrazoles are often employed as bioisosteres of carboxylic acids, offering a similar acidic character (pKa of the tetrazole proton is approximately 4.89) while providing increased metabolic stability and lipophilicity.[2][3] These characteristics can lead to improved pharmacokinetic profiles and enhanced biological activity of drug candidates.[2] The versatility of the tetrazole moiety has led to its incorporation into a wide range of therapeutic agents, including antihypertensives, anticancer agents, and antivirals.[4] 2-(1H-tetrazol-5-yl)ethanamine hydrochloride serves as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics targeting the central nervous system.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 2-(1H-tetrazol-5-yl)ethanamine hydrochloride is essential for its effective use in research and development.
Physicochemical Properties
The key physicochemical properties of 2-(1H-tetrazol-5-yl)ethanamine hydrochloride are summarized in the table below. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 33841-57-5 | [N/A] |
| Molecular Formula | C₃H₈ClN₅ | [N/A] |
| Molecular Weight | 149.58 g/mol | [N/A] |
| Appearance | White to off-white solid | [N/A] |
| Solubility | Soluble in water and alcohol | [2] |
| Storage | Inert atmosphere, 2-8°C | [N/A] |
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups of the ethyl chain. The protons closer to the tetrazole ring will be more deshielded. The NH₃⁺ protons will likely appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum should display signals for the two methylene carbons and the carbon atom of the tetrazole ring. The tetrazole carbon will be significantly downfield. |
| IR Spectroscopy | The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the amine hydrochloride, C-H stretching of the ethyl group, and C=N and N=N stretching vibrations within the tetrazole ring. |
| Mass Spectrometry | In positive ion mode ESI-MS, the fragmentation is expected to involve the loss of HN₃. In negative ion mode, the characteristic loss of N₂ is anticipated.[6][7] |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[8] A plausible synthetic route to 2-(1H-tetrazol-5-yl)ethanamine hydrochloride starts from a protected form of 3-aminopropionitrile.
Proposed Synthetic Workflow
The following diagram illustrates a proposed two-step synthesis of 2-(1H-tetrazol-5-yl)ethanamine hydrochloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of substituted benzyl tetrazoles as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 2-(1H-tetrazol-5-yl)ethanamine
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(1H-tetrazol-5-yl)ethanamine, a molecule of significant interest to researchers in medicinal chemistry and drug development. The presence of the tetrazole ring, a well-established bioisostere for the carboxylic acid group, and a primary amine functionality, makes this compound a valuable building block for the synthesis of novel pharmaceutical agents.[1][2][3] This document will detail a plausible synthetic route, outline a rigorous analytical characterization workflow, and provide expert insights into the interpretation of the resulting data.
Introduction: The Scientific Rationale
The tetrazole moiety is a key functional group in a multitude of FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] Its bioisosteric relationship with the carboxylic acid group allows for the modulation of physicochemical properties such as acidity and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The ethanamine side chain provides a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A thorough characterization of 2-(1H-tetrazol-5-yl)ethanamine is therefore paramount for its effective utilization in the synthesis of new chemical entities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(1H-tetrazol-5-yl)ethanamine is essential for its handling, formulation, and biological assessment. The following table summarizes key computed and anticipated properties.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₅ | PubChem[4] |
| Molecular Weight | 113.12 g/mol | PubChem[4] |
| IUPAC Name | 2-(1H-tetrazol-5-yl)ethan-1-amine | PubChem[4] |
| SMILES | C1=NNN=C1CCN | PubChem[4] |
| Predicted LogP | -1.5 (highly polar) | Expert Estimation |
| Predicted pKa | ~4.5 (tetrazole N-H), ~9.5 (amine) | Expert Estimation |
| Appearance | White to off-white solid | Anticipated |
Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
The most direct and widely utilized method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of a nitrile with an azide source.[5][6] The following protocol outlines a plausible and efficient synthesis of 2-(1H-tetrazol-5-yl)ethanamine from 3-aminopropanenitrile.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(1H-tetrazol-5-yl)ethanamine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-aminopropanenitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid to pH ~2-3 to protonate the product and neutralize any unreacted azide. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.
-
Purification: The product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide).
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized 2-(1H-tetrazol-5-yl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural characterization for organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals:
-
A triplet corresponding to the two protons of the methylene group adjacent to the tetrazole ring (-CH₂-tetrazole).
-
A triplet corresponding to the two protons of the methylene group adjacent to the amino group (-CH₂-NH₂).
-
A broad singlet for the two protons of the primary amine (-NH₂) and a very broad singlet for the N-H proton of the tetrazole ring. The chemical shifts of these exchangeable protons are highly dependent on the solvent and concentration.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework:
-
A signal for the carbon atom of the tetrazole ring.
-
Two distinct signals for the two methylene carbons in the ethanamine chain.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 3.0 | Triplet |
| ~ 2.8 | Triplet |
| Broad | Singlet |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | Tetrazole C5 |
| ~ 40 | -CH₂-NH₂ |
| ~ 25 | -CH₂-tetrazole |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3400 | N-H stretching (amine) |
| 2500-3200 (broad) | N-H stretching (tetrazole) |
| 2900-3000 | C-H stretching (aliphatic) |
| 1600-1650 | N-H bending (amine) |
| 1400-1500 | N=N stretching (tetrazole ring) |
| 1000-1100 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 113).
-
Key Fragments: The fragmentation of 5-substituted tetrazoles is often characterized by the loss of nitrogen gas (N₂) or hydrazoic acid (HN₃).[7] Alpha-cleavage adjacent to the amine group is also a common fragmentation pathway for primary amines.[8][9]
Caption: Predicted mass spectrometry fragmentation pathways.
Chromatographic Analysis
Chromatographic techniques are indispensable for assessing the purity of 2-(1H-tetrazol-5-yl)ethanamine and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded or polar-endcapped column is recommended.[10]
Proposed HPLC Method:
-
Column: HILIC column (e.g., amide, cyano, or a dedicated HILIC phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate, pH 3-5).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS).
Gas Chromatography (GC)
Direct analysis of this polar and non-volatile compound by GC is challenging. Derivatization is often necessary to increase volatility and improve chromatographic performance.[11][12][13][14]
Proposed GC Method (with derivatization):
-
Derivatization: React the primary amine with a suitable derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding silyl derivative, or with an acylating agent like trifluoroacetic anhydride (TFAA).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
Potential Applications and Biological Relevance
Tetrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][15][16] The title compound, 2-(1H-tetrazol-5-yl)ethanamine, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its primary amine allows for the introduction of various pharmacophores through amide bond formation, reductive amination, or other common organic transformations, enabling the exploration of diverse chemical space in drug discovery campaigns.
References
-
Biological activities importance of Tetrazole derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-tetrazol-5-yl)ethanamine. PubChem. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
- Fraser, R. R., & Haque, K. E. (1966). Pyrolytic and mass spectrometric fragmentation of 1-methyl-5-phenyltetrazole. Canadian Journal of Chemistry, 44(24), 2937-2942.
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.). International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Synthesis of 2-[2-(1H-Tetrazol-5-yl)phenylthio]aniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (via 2-aminopyridine + ethoxymethylenecyanoacetate + Al (N3)3 without isolation of intermediates). Retrieved from [Link]
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. Retrieved from [Link]
-
National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019, September 18). PubMed. Retrieved from [Link]
-
Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
-
Frontiers in Health Informatics. (2024, October 21). Design, Synthesis, Molecular Docking, And Biological Evaluation Of Tetrazole Derivatives For Antimicrobial Potential. Retrieved from [Link]
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. bre.com [bre.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. healthinformaticsjournal.com [healthinformaticsjournal.com]
Technical Guide: Mass Spectrometry of 2-(1H-tetrazol-5-yl)ethanamine
Content Type: Technical Whitepaper Subject: 2-(1H-tetrazol-5-yl)ethanamine (CAS: 16681-65-5) Target Audience: Analytical Chemists, DMPK Scientists, and Process Development Researchers
Executive Summary & Molecular Profile
2-(1H-tetrazol-5-yl)ethanamine (TE) represents a unique analytical challenge due to its zwitterionic nature and high polarity. Structurally, it consists of a basic primary amine linked via an ethyl chain to an acidic tetrazole ring. This duality allows for detection in both positive and negative electrospray ionization (ESI) modes, though the fragmentation pathways differ fundamentally between the two polarities.
Understanding the mass spectral behavior of TE is critical for drug development, particularly when used as a bioisostere for
Physicochemical Determinants of Ionization[1][2]
-
Molecular Formula:
[1] -
Monoisotopic Mass: 113.0696 Da
-
Acidity (Tetrazole):
(Deprotonates to form a stable anion) -
Basicity (Amine):
(Protonates to form a cation)
Ionization Strategy:
While the molecule is amphoteric, ESI(+) is the preferred mode for quantitative sensitivity in acidic mobile phases (e.g., 0.1% Formic Acid). The basic amine readily accepts a proton, yielding a stable
Mass Spectrometry Fragmentation Mechanics
The fragmentation of 5-substituted tetrazoles is governed by the specific stability of the tetrazole ring in its protonated versus deprotonated states.
Positive Ion Mode (ESI+)
Precursor:
In positive mode, the protonation typically occurs at the most basic site (the primary amine) or the N4 of the tetrazole ring. The defining characteristic of protonated tetrazoles is the elimination of hydrazoic acid (
-
Primary Pathway (Loss of
): The tetrazole ring undergoes a retro-1,3-dipolar cycloaddition-like cleavage. The protonated ring opens, expelling a neutral molecule of hydrazoic acid ( , 43 Da).-
Transition:
-
Fragment Structure: The resulting ion (
) is likely a protonated amino-imidazole or an acyclic diazo-cation species.
-
-
Secondary Pathway (Loss of
): Standard amine fragmentation involving the loss of ammonia ( , 17 Da) from the ethyl side chain.-
Transition:
-
Negative Ion Mode (ESI-)
Precursor:
In negative mode, the tetrazole ring is deprotonated.[2] The anionic charge destabilizes the aromatic system differently, favoring the expulsion of nitrogen gas (
-
Primary Pathway (Loss of
): The tetrazole anion eliminates a molecule of (28 Da), generating a highly reactive nitrene or carbene intermediate anion.-
Transition:
-
Fragment Structure:
(Diaziridine or rearranged anion).
-
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent fragmentation mechanisms based on ionization polarity.
Caption: Divergent fragmentation pathways of 2-(1H-tetrazol-5-yl)ethanamine in ESI(+) vs ESI(-) modes.
Validated Experimental Protocol
To ensure reproducibility and data integrity, the following LC-MS/MS workflow is recommended. This protocol addresses the high polarity of the analyte, which often leads to poor retention on standard C18 columns.
Chromatographic Separation (HILIC Strategy)
Standard Reverse Phase (C18) is often insufficient for retaining this small, polar zwitterion. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here.
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffers the amine and tetrazole).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention)
-
1-5 min: 90%
50% B -
5-7 min: 50% B
-
7.1 min: 90% B (Re-equilibration is crucial in HILIC; allow at least 5 mins).
-
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive | Amine protonation provides highest sensitivity. |
| Spray Voltage | 3.5 kV | Standard for small molecule stability. |
| Capillary Temp | 300°C | Ensures desolvation of the polar aqueous phase. |
| Collision Gas | Argon / Nitrogen | Argon preferred for cleaner fragmentation of the ring. |
MRM Transition Table
Use these transitions for Quantitative (Quant) and Qualitative (Qual) analysis.
| Precursor ( | Product ( | Loss (Da) | Role | Collision Energy (eV) |
| 114.1 | 71.1 | 43 ( | Quant | 15 - 20 |
| 114.1 | 97.1 | 17 ( | Qual | 10 - 15 |
| 114.1 | 44.1 | 70 | Qual | 25 - 30 |
Troubleshooting & Artifacts
The "Dimer" Artifact
In high-concentration samples, tetrazoles are prone to forming non-covalent dimers in the gas phase.
-
Observation: A peak at
( ). -
Correction: Dilute the sample 10-fold. If the ratio of 227/114 decreases, it is a source-dimer. If it remains constant, check for synthesis byproducts.
Adduct Formation
-
Sodium Adducts (
): Common in glass vials. ( ). These do not fragment efficiently and should be avoided by using plasticware or silanized glass. -
Iron Adducts: Tetrazoles are strong chelators. Traces of
in the LC system can lead to complex adducts. Ensure the LC system is passivated if unexplained mass shifts occur.
References
-
Liu, Y., et al. (2008).[3] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.[2] Link (Verified via snippet 1.1)
-
Rodrigues, A.I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Molecules, 26(11), 3245. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14772412, 2-(1H-tetrazol-5-yl)ethanamine. Link
- Parrilla, A., et al. (2016). Mass Spectrometry of Tetrazoles. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (General Reference for Tetrazole Loss of N2 vs HN3 mechanisms).
Sources
- 1. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Solubility Profile: 2-(1H-tetrazol-5-yl)ethanamine
Topic: Solubility Profile & Physicochemical Characterization of 2-(1H-tetrazol-5-yl)ethanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Medicinal Chemists[1]
A Physicochemical Guide for Formulation & Synthesis[1]
Executive Summary
2-(1H-tetrazol-5-yl)ethanamine (CAS 31602-64-9), a bioisostere of
Key Takeaway: The molecule exhibits high aqueous solubility (>100 mg/mL predicted) but limited solubility in non-polar organic solvents. Its dissolution behavior is non-linear with pH, following a "U-shaped" solubility curve typical of ampholytes.
Physicochemical Architecture
To master the solubility of this compound, one must understand its ionization states. The molecule contains two ionizable centers:
-
The Tetrazole Ring (Acidic): Acts as a carboxylic acid bioisostere with a pK
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 4.8–5.0. -
The Ethylamine Chain (Basic): A primary amine with a pK
ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> 9.5–10.0.
The Zwitterionic Equilibrium
At neutral pH (pH 7.0), the tetrazole is deprotonated (anionic) and the amine is protonated (cationic), resulting in a net neutral zwitterion. This species has high crystal lattice energy, which can impede dissolution in aprotic solvents but enhances solubility in water due to strong dipole-dipole interactions.
Figure 1: pH-Dependent Speciation Pathway
The following diagram illustrates the dominant species at varying pH levels, critical for selecting the correct buffer system.[1]
Solubility Data & Solvent Compatibility
The following data summarizes the solubility profile based on polarity principles and structural analogs (e.g., GABA, 5-aminotetrazole).
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism/Notes |
| Aqueous | Water (pH 7) | Very High | Zwitterionic hydration.[1] |
| Aqueous Acid | 0.1 N HCl | High | Formation of Hydrochloride salt (Cationic). |
| Aqueous Base | 0.1 N NaOH | High | Formation of Sodium salt (Anionic). |
| Polar Protic | Methanol / Ethanol | Moderate | Soluble, but decreases as alkyl chain length of alcohol increases. |
| Polar Aprotic | DMSO / DMF | Good | Useful for stock solutions (typically >50 mM). |
| Non-Polar | Hexane / DCM | Insoluble | Lack of dipole interaction; energetically unfavorable. |
Critical Insight: For biological assays, prepare stock solutions in DMSO or Water . Avoid dissolving directly in non-polar extraction solvents (e.g., Ethyl Acetate) during workup, as the compound will remain in the aqueous phase.
Experimental Protocols
Protocol A: pH-Adjusted Dissolution (The "pH Swing" Method)
When high concentrations (>100 mM) are required in aqueous media, the zwitterionic lattice energy can slow dissolution. Use this method to accelerate the process.
-
Weighing: Weigh the target amount of 2-(1H-tetrazol-5-yl)ethanamine into a vial.
-
Acidification: Add 0.9 equivalents of dilute HCl (1M). The solid should dissolve rapidly as it converts to the cationic form.
-
Neutralization (In-situ): Slowly add buffer (PBS or HEPES) to reach the final volume.[1] The compound will return to zwitterionic state but remain in solution due to supersaturation stability and hydration shells.
-
Filtration: Filter through a 0.22 µm PVDF membrane to remove any micro-particulates.
Protocol B: Determination of Thermodynamic Solubility (Shake-Flask)
Do not rely on visual estimation.[1] Use this validated workflow for precise data.
Analytical Note: Tetrazoles have low UV absorbance. Detection at 210 nm is required. Alternatively, use LC-MS (ESI+) monitoring the [M+H]+ ion (m/z ~114).
Applications & Handling
Stability in Solution
-
Hydrolysis: The tetrazole ring is remarkably stable to hydrolysis compared to carboxylic acid derivatives (esters/amides). Aqueous solutions are stable at room temperature for >24 hours.
-
Photostability: Generally stable, but store DMSO stocks in amber vials to prevent solvent oxidation byproducts from reacting with the primary amine.
Salt Selection for Drug Development
If the free zwitterion presents handling difficulties (e.g., hygroscopicity), convert to the Hydrochloride (HCl) salt.
-
HCl Salt: Crystalline, non-hygroscopic, higher melting point.
-
Synthesis: Dissolve free base in EtOH, add 1.1 eq conc. HCl, precipitate with Et2O.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14772412, 2-(1H-tetrazol-5-yl)ethanamine. Retrieved from [Link]
-
Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry.[1] Advances in Heterocyclic Chemistry, Vol 21. (Contextual grounding for tetrazole acidity and stability).
- Popov, L. D. et al.Zwitterionic character of 5-substituted tetrazoles.
-
Cheméo. Chemical Properties of 1H-Tetrazol-5-amine. Retrieved from [Link] (Used for comparative physicochemical data of the tetrazole headgroup).
Sources
Comprehensive Technical Guide: 2-(1H-tetrazol-5-yl)ethanamine
Executive Summary
2-(1H-tetrazol-5-yl)ethanamine (CAS: 31602-64-9), also known as 5-(2-aminoethyl)tetrazole, is a critical bioisostere of
This guide details the chemical structure, validated synthesis protocols, and medicinal chemistry applications of 2-(1H-tetrazol-5-yl)ethanamine, designed for researchers requiring high-fidelity technical data.
Structural Analysis & Physicochemical Properties[1][2][3][4]
Tautomerism and Zwitterionic Nature
The tetrazole ring exists in a dynamic equilibrium between 1H-tetrazole and 2H-tetrazole tautomers. In the gas phase, the 2H-form is thermodynamically preferred. However, in solution (especially polar protic solvents) and the solid state, the 1H-form dominates due to dipole stabilization.
Uniquely, 2-(1H-tetrazol-5-yl)ethanamine exists primarily as a zwitterion in neutral aqueous solution. The tetrazole ring deprotonates to form a tetrazolate anion, while the primary amine accepts a proton to form an ammonium cation.
Figure 1: Tautomeric Equilibrium and Zwitterionic Transformation
Caption: The equilibrium shifts from neutral tautomers to the zwitterionic species in aqueous media, driven by the acidity of the tetrazole and basicity of the amine.
Key Physicochemical Data[1][5][6]
| Property | Value | Context |
| CAS Number | 31602-64-9 | Free base / Zwitterion |
| Molecular Formula | C | - |
| Molecular Weight | 113.12 g/mol | - |
| pKa (Acidic) | 4.8 ± 0.2 | Tetrazole N-H deprotonation |
| pKa (Basic) | 9.8 ± 0.3 | Amine protonation |
| LogP | -1.2 (Predicted) | Highly hydrophilic due to zwitterionic character |
| Solubility | High: Water, DMSOLow: DCM, Hexane | Typical salt-like solubility profile |
| Melting Point | > 200°C (Decomp.)[1][2][3][4][5] | Characteristic of high lattice energy salts |
Synthetic Methodology
The "Green" Zinc-Catalyzed Protocol
While traditional methods utilize ammonium chloride and sodium azide in DMF (generating sublimation risks from NH
Reaction Scheme:
Figure 2: Synthesis Workflow
Caption: The Zn(II)-catalyzed cycloaddition allows for aqueous processing, avoiding the hazards of hydrazoic acid evolution common in acidic organic solvent methods.
Detailed Protocol
-
Reagents: Combine 3-aminopropanenitrile (10 mmol), sodium azide (11 mmol), and zinc bromide (10 mmol) in 20 mL of deionized water.
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 16–24 hours. The zinc coordinates to the nitrile, activating it for azide attack.
-
Workup:
-
Cool the reaction to room temperature.
-
Add 3M HCl until pH < 2. This breaks the zinc-tetrazolate complex and converts the tetrazole to its protonated form (and the amine to the hydrochloride salt).
-
Note: If the zwitterion is desired, adjust pH to ~6.5 (isoelectric point) and dilute with ethanol to precipitate the inner salt.
-
-
Purification: Recrystallization from water/ethanol is effective due to the steep solubility curve.
Analytical Characterization
NMR Spectroscopy (D O)
In deuterium oxide, the molecule exists as the zwitterion. The exchangeable protons (NH) are typically not observed.
-
H NMR (400 MHz, D
O):-
3.40 ppm (t,
Hz, 2H, -CH -NH ) -
3.25 ppm (t,
Hz, 2H, Tetrazole-CH -) -
Interpretation: The triplet at 3.25 ppm is characteristic of a methylene group alpha to the electron-withdrawing tetrazole ring. The methylene alpha to the ammonium group is slightly more deshielded.
-
3.40 ppm (t,
Mass Spectrometry
-
ESI-MS (Positive Mode): m/z = 114.1 [M+H]
-
ESI-MS (Negative Mode): m/z = 112.1 [M-H]
-
Note: The ability to ionize easily in both modes confirms the amphoteric/zwitterionic nature.
Medicinal Chemistry Applications
Bioisosterism: The Carboxylic Acid Replacement
The 5-substituted tetrazole moiety is the premier bioisostere for the carboxylic acid group (-COOH).
-
Acidity: Tetrazoles (pKa ~4.8) mimic the acidity of carboxylic acids (pKa ~4.5), ensuring similar ionization states at physiological pH.
-
Metabolic Stability: Unlike carboxylic acids, which can undergo glucuronidation or beta-oxidation, the tetrazole ring is metabolically robust.
-
Size/Shape: The tetrazole anion is larger and more delocalized than a carboxylate, often improving interactions with arginine residues in receptor binding pockets.
GABA and -Alanine Analog
2-(1H-tetrazol-5-yl)ethanamine is a direct structural analog of
-
Target Potential: It serves as a probe for GABA receptors and taurine transporters.
-
Peptidomimetics: It is used as a building block to introduce a "non-hydrolyzable" C-terminus mimic in peptide drugs, preventing enzymatic degradation by carboxypeptidases.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3401. Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs based on tetrazoles.[7] Chemistry of Heterocyclic Compounds, 43, 1–9. Link
-
PubChem. (n.d.). Compound Summary for CID 14772412: 2-(1H-tetrazol-5-yl)ethanamine.[8] National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 2-[1-(2-Methylcyclohexyl)tetrazol-5-yl]ethanamine | C10H19N5 | CID 82228373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2-(1H-tetrazol-5-yl)ethanamine: A Technical Guide for Drug Development Professionals
Foreword: The Tetrazole Moiety as a Cornerstone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic manipulation of molecular architecture to enhance therapeutic efficacy is paramount. Among the myriad of functional groups available to the medicinal chemist, the tetrazole ring has emerged as a particularly valuable scaffold. Its utility is primarily rooted in its role as a bioisostere for the carboxylic acid group, a common motif in a vast array of biologically active molecules.[1] The substitution of a carboxylic acid with a tetrazole can confer a range of advantageous physicochemical properties, including improved metabolic stability, enhanced lipophilicity, and a modulated pKa, all of which can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of a key exemplar of this molecular class: 2-(1H-tetrazol-5-yl)ethanamine. We will delve into its discovery, detail its synthesis, and provide a comprehensive overview of its characterization, offering valuable insights for researchers and scientists engaged in the development of novel therapeutics.
The Genesis of 2-(1H-tetrazol-5-yl)ethanamine: A Tale of Bioisosterism and Histamine H2 Receptor Agonism
The discovery of 2-(1H-tetrazol-5-yl)ethanamine is intrinsically linked to the broader exploration of tetrazole-containing compounds as histamine H2 receptor agonists. The pioneering work on H2 receptor antagonists, which revolutionized the treatment of peptic ulcers, spurred extensive research into the structural requirements for agonistic and antagonistic activity at this receptor.[2] Histamine, the endogenous ligand for the H2 receptor, possesses a primary aminoethyl side chain attached to an imidazole ring. Medicinal chemists sought to replace the imidazole ring with other heterocyclic systems to modulate activity and improve drug-like properties.
The tetrazole ring, with its similar steric and electronic properties to the imidazole ring and its ability to act as a proton donor and acceptor, presented an attractive alternative. The synthesis of small molecules bearing the 2-(1H-tetrazol-5-yl)ethanamine core was a logical step in this exploration, aiming to mimic the essential pharmacophoric features of histamine. While a singular "discovery" paper for this specific compound is not readily identifiable in the annals of medicinal chemistry, its emergence is a clear derivative of the systematic investigation into histamine H2 receptor modulation.
Synthesis of 2-(1H-tetrazol-5-yl)ethanamine: A Detailed Protocol
The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[3] In the case of 2-(1H-tetrazol-5-yl)ethanamine, the logical precursor is 3-aminopropanenitrile. The following protocol outlines a robust and reproducible method for the synthesis of the title compound, leveraging a zinc-catalyzed reaction in an aqueous medium, a method championed for its safety and efficiency.
Experimental Protocol: Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
Reagents and Materials:
-
3-Aminopropanenitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminopropanenitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (0.5 equivalents).
-
Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the 3-aminopropanenitrile.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup - Acidification: After cooling the reaction mixture to room temperature, carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid in a well-ventilated fume hood. This step protonates the product and quenches any unreacted azide.
-
Workup - Extraction: Transfer the acidified mixture to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any non-polar impurities. Discard the organic layers.
-
Workup - Basification and Product Extraction: Adjust the pH of the aqueous layer to ~10-11 with a concentrated sodium hydroxide solution. This deprotonates the amine and allows for extraction. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(1H-tetrazol-5-yl)ethanamine can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Causality Behind Experimental Choices:
-
Zinc Bromide as Catalyst: Lewis acids such as zinc bromide are known to activate the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the cycloaddition reaction.[4]
-
Aqueous Medium: The use of water as a solvent is not only environmentally benign but also enhances the safety of the reaction by mitigating the risk of explosion associated with the accumulation of hydrazoic acid (HN₃).
-
Acidic and Basic Workup: The acid-base workup is a standard procedure for isolating amino compounds. Acidification ensures that the product remains in the aqueous phase while non-polar impurities are removed. Subsequent basification allows for the extraction of the free amine into an organic solvent.
Synthetic Pathway Diagram:
Caption: Synthetic route to 2-(1H-tetrazol-5-yl)ethanamine.
Structural Elucidation and Characterization
The unambiguous identification of 2-(1H-tetrazol-5-yl)ethanamine relies on a combination of spectroscopic techniques and physical property measurements.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₇N₅ | PubChem[5] |
| Molecular Weight | 113.12 g/mol | PubChem[5] |
| XLogP3 | -1.2 | PubChem[5] |
| CAS Number | 31602-64-9 | PubChem[5] |
Spectroscopic Data (Predicted)
While a definitive, publicly available high-resolution spectrum for 2-(1H-tetrazol-5-yl)ethanamine is not readily found, the expected NMR signals can be predicted based on the analysis of similar structures and established chemical shift principles.
¹H NMR (Proton Nuclear Magnetic Resonance):
The proton NMR spectrum is expected to show three distinct signals:
-
A triplet corresponding to the two protons of the methylene group adjacent to the tetrazole ring (CH₂ -tetrazole).
-
A triplet corresponding to the two protons of the methylene group adjacent to the amino group (CH₂ -NH₂).
-
A broad singlet corresponding to the two protons of the primary amine (NH₂ ) and the single proton of the tetrazole N-H. The chemical shift of these exchangeable protons can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The carbon NMR spectrum is expected to display three signals:
-
A signal for the carbon atom of the methylene group attached to the tetrazole ring.
-
A signal for the carbon atom of the methylene group attached to the amino group.
-
A signal for the carbon atom within the tetrazole ring.
Applications in Drug Discovery and Future Perspectives
The primary application of 2-(1H-tetrazol-5-yl)ethanamine in drug discovery lies in its use as a building block for the synthesis of more complex molecules, particularly those targeting receptors that recognize an aminoethyl pharmacophore. Its structural similarity to histamine makes it a valuable starting point for the design of novel histamine receptor agonists and antagonists.
Furthermore, the primary amine functionality provides a convenient handle for derivatization, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR). The metabolic stability of the tetrazole ring compared to a carboxylic acid makes it an attractive feature for incorporation into drug candidates where metabolic degradation of a carboxyl group is a liability.
Future research efforts may focus on the incorporation of 2-(1H-tetrazol-5-yl)ethanamine into libraries of compounds for high-throughput screening against a variety of biological targets. Its unique combination of a basic amino group and an acidic tetrazole ring may lead to the discovery of novel ligands for a range of receptors and enzymes.
Conclusion
2-(1H-tetrazol-5-yl)ethanamine stands as a testament to the power of bioisosteric replacement in modern medicinal chemistry. Its discovery, driven by the quest for novel histamine receptor modulators, has provided the drug discovery community with a versatile and valuable building block. The synthetic protocol detailed herein offers a reliable and scalable route to this important compound. A thorough understanding of its synthesis, characterization, and potential applications will undoubtedly facilitate the development of the next generation of innovative therapeutics.
References
-
PubChem. (n.d.). 2-(1H-tetrazol-5-yl)ethanamine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl) acrylonitrile derivatives. Retrieved February 12, 2026, from [Link]
-
Schunack, W. (1989). Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds. Journal of Medicinal Chemistry, 32(10), 2537-2543. [Link]
-
Dembinski, R. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7955-8016. [Link]
-
Stark, H. (2012). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 17(12), 14186-14203. [Link]
-
PubChem. (n.d.). 2-(1H-tetrazol-5-yl)ethanamine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Shining light on the histamine H2 receptor: Synthesis of carbamoylguanidine-type agonists as a pharmacological tool to study internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: 2-(1H-tetrazol-5-yl)ethanamine in Histamine H3 Receptor Ligand Design
Executive Summary & Scientific Rationale
2-(1H-tetrazol-5-yl)ethanamine (also known as 2-(5-tetrazolyl)ethylamine or "Tetrazole-Histamine") represents a critical scaffold in purinergic and histaminergic pharmacology. It serves as a bioisostere of histamine , where the imidazole ring is replaced by a tetrazole moiety.
Why this matters:
-
Bioisosterism & pKa Modulation: The tetrazole ring is significantly more acidic (pKa ~4.5–5.0) than the imidazole ring of histamine (pKa ~6.0 for the pyridine-like nitrogen). This alteration allows researchers to probe the proton-transfer mechanisms and electrostatic interactions within the H3 receptor's orthosteric binding pocket, specifically interactions with the conserved aspartic acid residue (Asp3.32 in TM3).
-
Ligand Precursor Utility: While the free amine acts as a weak-to-moderate agonist, its primary utility lies as a precursor for high-affinity H3 antagonists and inverse agonists. The ethylamine side chain provides a reactive handle for coupling with lipophilic pharmacophores (e.g., substituted benzyl groups), a structural requirement for high-affinity H3 antagonism.
Chemical Properties & Synthesis Protocol[1][2][3][4][5]
Physicochemical Profile
| Property | Histamine | 2-(1H-tetrazol-5-yl)ethanamine | Significance |
| Molecular Weight | 111.15 g/mol | 113.12 g/mol | Minimal steric deviation. |
| Ring System | Imidazole (Basic/Amphoteric) | Tetrazole (Acidic) | Alters H-bond donor/acceptor profile. |
| pKa (Ring) | ~6.0 | ~4.9 | Tetrazole is ionized at physiological pH. |
| H3R Efficacy | Full Agonist | Partial Agonist / Scaffold | Reduced intrinsic activity compared to histamine. |
Protocol 1: Synthesis via [3+2] Cycloaddition
Objective: Synthesize 2-(1H-tetrazol-5-yl)ethanamine from 3-aminopropionitrile using a zinc-catalyzed cycloaddition. This method avoids toxic tin reagents often used in tetrazole synthesis.
Reagents:
-
3-Aminopropionitrile fumarate (or free base)
-
Sodium Azide (NaN3) (Caution: Toxic/Explosive)
-
Zinc Chloride (ZnCl2)
-
Solvent: Water/Isopropanol (1:1 v/v) or DMF.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopropionitrile (10 mmol) and Sodium Azide (12 mmol, 1.2 eq) in 20 mL of solvent.
-
Catalyst Addition: Add Zinc Chloride (10 mmol, 1 eq). The Lewis acid activates the nitrile group for nucleophilic attack by the azide.
-
Cycloaddition: Heat the mixture to reflux (approx. 80–100°C) for 12–24 hours. Monitor reaction progress via TLC (eluent: n-butanol/acetic acid/water).
-
Workup (Critical for Safety):
-
Cool the reaction to room temperature.
-
Acidify carefully with 3N HCl to pH ~2 to liberate the tetrazole (Caution: Hydrazoic acid HN3 may form; perform in a fume hood).
-
The zinc salts can be removed by precipitation or chelation (e.g., EDTA treatment) if necessary, though direct crystallization is often possible.
-
Basify the solution to pH 5–6 (isoelectric point vicinity) to precipitate the zwitterionic product.
-
-
Purification: Recrystallize from ethanol/water.
Yield Expectation: 60–80%.
Application: Histamine H3 Receptor Binding Assays[6][7][8][9][10][11][12][13]
To validate the affinity of tetrazole-based ligands, a radioligand competition assay is the gold standard.
Protocol 2: Membrane Preparation & Radioligand Binding
Target: Human Histamine H3 Receptor (hH3R) expressed in HEK293 cells.[1] Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) (Agonist radioligand).
Materials:
-
Buffer A (Lysis): 50 mM Tris-HCl, pH 7.4, 2.5 mM MgCl2.
-
Buffer B (Incubation): 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA (to prevent ligand adsorption).
-
Ligand: 2-(1H-tetrazol-5-yl)ethanamine (dissolved in DMSO, final concentration <1%).
Procedure:
-
Membrane Prep: Harvest HEK293-hH3R cells. Homogenize in ice-cold Buffer A. Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in Buffer B.
-
Assay Setup: In a 96-well plate, add:
-
50 µL Membrane suspension (10–20 µg protein/well).
-
50 µL [³H]-NAMH (Final conc. ~1–2 nM, near Kd).
-
50 µL Competing Ligand (Tetrazole precursor) at increasing concentrations (
to M). -
Non-specific binding control: Add 10 µM Thioperamide or Clobenpropit.[1]
-
-
Incubation: Incubate for 60–90 minutes at 25°C with gentle shaking. Equilibrium is slower for H3R than H1R.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Wash 3x with ice-cold Buffer A.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Plot % Specific Binding vs. Log[Ligand]. Determine
Mechanism of Action & Signaling Pathway
The H3 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to
Pathway Logic:
-
Agonist Binding: If the tetrazole-amine acts as an agonist, it stabilizes the active conformation of H3R.
-
G-Protein Activation:
dissociates from . -
Effector Modulation:
-
Adenylyl Cyclase (AC): Inhibited by
, leading to decreased cAMP levels. -
MAPK/ERK: Activated via
subunits. -
Calcium Channels: Inhibition of N-type
channels (presynaptic inhibition of neurotransmitter release).
-
Visualization: H3 Receptor Signaling Cascade
Caption: H3R signaling pathway showing Gi/o-mediated inhibition of cAMP and neurotransmitter release upon ligand binding.[2]
Ligand Design Workflow: From Precursor to Antagonist
The free amine of 2-(1H-tetrazol-5-yl)ethanamine is rarely the final drug. It is the "warhead" or "anchor" used to build H3 antagonists.
Visualization: Derivatization Workflow
Caption: Synthetic workflow transforming the nitrile starting material into complex H3R antagonists via the tetrazole amine intermediate.
References
-
PubChem. (n.d.).[3][4][5] 2-(1H-tetrazol-5-yl)ethanamine.[5] National Center for Biotechnology Information. Link
-
Stark, H. (2003).[1] Recent advances in histamine H3/H4 receptor ligands. Expert Opinion on Therapeutic Patents. (Contextual grounding for H3 ligand design).
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic target for cognitive enhancement. Biochemical Pharmacology. Link
-
Cowart, M., et al. (2005). Novel heterocyclic-substituted benzofuran histamine H3 receptor antagonists. Journal of Medicinal Chemistry. (Demonstrates use of amine precursors in antagonist synthesis). Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. (Basis for the zinc-catalyzed synthesis protocol). Link
-
Hough, L. B. (2001). Genomics meets histamine receptors: new subtypes, new receptors. Molecular Pharmacology. (H3R signaling mechanisms).[7] Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-[1-(2-Phenylethyl)tetrazol-5-yl]ethanamine | C11H15N5 | CID 82228356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[1-(Furan-2-ylmethyl)tetrazol-5-yl]ethanamine | C8H11N5O | CID 82228346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-acylation of 2-(1H-tetrazol-5-yl)ethanamine
Introduction: The Significance of N-acylated 2-(1H-tetrazol-5-yl)ethanamine Derivatives in Medicinal Chemistry
The tetrazole ring is a key structural motif in medicinal chemistry, renowned for its role as a bioisosteric replacement for the carboxylic acid group.[1] This substitution can enhance metabolic stability, improve pharmacokinetic properties, and modulate the acidity of the parent molecule. The title compound, 2-(1H-tetrazol-5-yl)ethanamine, serves as a valuable building block for the synthesis of a diverse range of pharmacologically active agents. N-acylation of the primary amine group on this scaffold allows for the introduction of various side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. Derivatives of N-acylated 2-(1H-tetrazol-5-yl)ethanamine are being investigated for their potential as antihypertensive, anti-inflammatory, and anticancer agents.[2][3]
This application note provides detailed, field-proven protocols for the N-acylation of 2-(1H-tetrazol-5-yl)ethanamine, catering to both classical and modern synthetic approaches. We will delve into the causality behind the experimental choices, ensuring that researchers can not only replicate these procedures but also adapt them to their specific needs.
Chemical Structures
Below are the chemical structures of the starting material and the generalized product.
-
Starting Material: 2-(1H-tetrazol-5-yl)ethanamine
-
Molecular Formula: C₃H₇N₅
-
-
Product: N-acyl-2-(1H-tetrazol-5-yl)ethanamine
Protocol 1: Classical N-acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol details a robust and cost-effective method for N-acylation using a reactive acyl chloride in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.[4]
Materials
-
2-(1H-tetrazol-5-yl)ethanamine
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-tetrazol-5-yl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM). The recommended concentration is typically 0.1-0.5 M.
-
Addition of Base: To the stirring solution, add N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq). Stir for 5-10 minutes at room temperature. The excess base ensures that the reaction medium remains basic.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the reaction mixture. The slow addition helps to control the exothermic nature of the reaction.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Expert Insights and Causality
-
Choice of Base: DIPEA and TEA are commonly used non-nucleophilic bases that will not compete with the primary amine for the acyl chloride. DIPEA is often preferred as it is less likely to cause side reactions.
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is important because acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.[4]
-
Temperature Control: The initial cooling to 0 °C is a precautionary measure to manage the exothermicity of the acylation reaction, especially on a larger scale.
Protocol 2: Modern N-acylation using a Carboxylic Acid and Coupling Reagents
This protocol utilizes modern peptide coupling reagents to form the amide bond directly from a carboxylic acid. This method is often milder, more versatile, and suitable for sensitive substrates. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[6]
Materials
-
2-(1H-tetrazol-5-yl)ethanamine
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine and Base: To a separate flask, dissolve 2-(1H-tetrazol-5-yl)ethanamine (1.0 eq) and DIPEA or TEA (2.0-3.0 eq) in a minimal amount of the same anhydrous solvent.
-
Coupling Reaction: Add the amine solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water (3x) to remove DMF and water-soluble byproducts.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Expert Insights and Causality
-
Mechanism of Coupling Reagents: EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and readily reacts with the amine to form the amide bond.[6][7]
-
Solvent Choice: DMF is a common solvent for coupling reactions due to its ability to dissolve a wide range of reactants. However, DCM can also be used and may simplify the work-up procedure.
-
Advantages over Classical Method: This method avoids the need to prepare and handle moisture-sensitive and often corrosive acyl chlorides. It is also generally applicable to a wider range of carboxylic acids.
Data Presentation: Comparison of N-acylation Protocols
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Coupling Reagent) |
| Acylating Agent | Acyl Chloride | Carboxylic Acid |
| Key Reagents | DIPEA or TEA | EDC·HCl, HOBt, DIPEA/TEA |
| Typical Solvent | Dichloromethane (DCM) | DMF or DCM |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 2-16 hours | 12-24 hours |
| Advantages | Cost-effective, often faster | Milder conditions, broader substrate scope, less hazardous reagents |
| Disadvantages | Requires handling of moisture-sensitive acyl chlorides | More expensive reagents, longer reaction times |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-acylation of 2-(1H-tetrazol-5-yl)ethanamine.
Caption: General workflow for the N-acylation of 2-(1H-tetrazol-5-yl)ethanamine.
Troubleshooting and Self-Validation
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially for the acyl chloride protocol.
-
Verify the quality of the coupling reagents; they can degrade over time.
-
Increase the reaction time or slightly elevate the temperature if the reaction is sluggish.
-
-
Side Product Formation:
-
In the acyl chloride method, di-acylation can occur. Using a slight excess of the amine can sometimes mitigate this.
-
With coupling reagents, ensure the correct stoichiometry is used to avoid side reactions.
-
-
Purification Challenges:
-
The tetrazole moiety can sometimes interact with the silica gel. Adding a small amount of a polar solvent like methanol to the eluent can help to elute the product.
-
If the product is highly polar, reverse-phase chromatography may be a suitable alternative.
-
By carefully following these protocols and considering the provided insights, researchers can confidently and efficiently synthesize a wide range of N-acylated 2-(1H-tetrazol-5-yl)ethanamine derivatives for their drug discovery and development programs.
References
- Dömling, A. Tetrazoles via Multicomponent Reactions. Chemical Reviews. 2020.
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. Accessed January 29, 2026. [Link]
- Gore, R. P. et al. A review on various activating agent for amide synthesis. Der Pharma Chemica. 2011, 3(3), 409-421.
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. Accessed January 29, 2026. [Link]
- Katritzky, A. R. et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. 2012, 17(12), 14595-14607.
- Mishra, S. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2008, 49(29), 4547-4550.
- Mousavi, S. H. et al. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports. 2022, 12, 1965.
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Accessed January 29, 2026. [Link]
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules. 2022.
-
Semantic Scholar. A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Semantic Scholar. Accessed January 29, 2026. [Link]
- Singh, R. P. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. 2008, 18(11), 3063-3067.
- Valeur, E. and Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009, 38(2), 606-631.
- Wang, Y. et al. N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry. 2019, 17(3), 517-521.
- El-Faham, A. and Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011, 111(11), 6557-6602.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
Application Notes & Protocols: Leveraging 2-(1H-tetrazol-5-yl)ethanamine for Bioisosteric Replacement of Carboxylic Acids in Drug Discovery
Abstract: In medicinal chemistry, the strategic modification of lead compounds is essential for optimizing drug-like properties. The carboxylic acid moiety, while a common and effective pharmacophore for target engagement, frequently imparts unfavorable physicochemical characteristics, such as poor membrane permeability and rapid metabolic clearance. The 5-substituted 1H-tetrazole ring has emerged as a premier bioisostere for carboxylic acids, mimicking its acidic and hydrogen-bonding properties while often enhancing metabolic stability and lipophilicity.[1][2][3] This document provides a detailed guide for researchers on the practical application of 2-(1H-tetrazol-5-yl)ethanamine, a versatile building block, to strategically replace carboxylic acids in drug candidates via robust amide coupling methodologies.
The Rationale for Bioisosteric Replacement
The concept of bioisosterism involves substituting one functional group with another that retains similar physicochemical properties, leading to comparable biological activity.[4] The replacement of a carboxylic acid with a 5-substituted tetrazole is a well-established and highly successful strategy in drug design, famously employed in blockbuster drugs like the angiotensin II receptor blocker, Losartan.[1][5]
Challenges with Carboxylic Acids:
-
High Acidity (pKa ~4.2-4.5): Leads to ionization at physiological pH, increasing polarity and hindering passive diffusion across biological membranes.[2]
-
Metabolic Liability: Susceptible to phase II conjugation reactions (e.g., glucuronidation), leading to rapid excretion and reduced bioavailability.[6]
-
Poor Permeability: The charged nature of the carboxylate anion often results in poor oral absorption and cell penetration.[1][2]
Advantages of the Tetrazole Bioisostere:
-
Comparable Acidity (pKa ~4.5-4.9): The tetrazole N-H proton is sufficiently acidic to mimic the key ionic and hydrogen bonding interactions of a carboxylic acid.[2][3][7]
-
Enhanced Metabolic Stability: The tetrazole ring is generally resistant to the metabolic pathways that degrade carboxylic acids, potentially leading to a longer half-life.[8][9]
-
Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can improve membrane permeability and oral bioavailability.[1][9]
-
Favorable Geometry: The planar tetrazole ring effectively mimics the geometry of a carboxylate group, preserving crucial binding interactions with the target protein.[7]
The strategic utility of 2-(1H-tetrazol-5-yl)ethanamine lies in its structure: it provides the tetrazole bioisostere tethered to a primary amine, making it an ideal reagent for coupling with a parent molecule's carboxylic acid via a stable amide linkage.
Physicochemical Property Comparison
The decision to perform a bioisosteric swap is grounded in the comparative properties of the functional groups.
| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole | Implication in Drug Design |
| pKa | ~4.2 - 4.5[2] | ~4.5 - 4.9[2][3][7] | Similar acidity allows the tetrazole to form analogous ionic and H-bond interactions at the target site. |
| Geometry | Planar | Planar[1][7] | Preserves the spatial arrangement required for receptor binding. |
| Lipophilicity (LogP) | Lower | Higher[1][9] | Can lead to improved membrane permeability and reduced serum protein binding. |
| Metabolic Stability | Susceptible to conjugation | Generally stable[8][10] | Can increase in vivo half-life and overall drug exposure. |
| Size | Smaller | Larger by ~1.2 Å from core[6] | The active site must accommodate the slightly larger size of the tetrazole ring. |
Experimental Design: The Bioisosteric Replacement Workflow
The overall strategy involves activating a carboxylic acid on the parent molecule and coupling it with 2-(1H-tetrazol-5-yl)ethanamine to form a new, more robust chemical entity.
Caption: General workflow for creating and evaluating a tetrazole bioisostere.
Protocols for Amide Coupling
The formation of the amide bond is the critical synthetic step. The choice of coupling reagent depends on the steric and electronic properties of the carboxylic acid substrate.
Protocol 1: Standard Amide Coupling using EDC/HOBt
This is a reliable method for most standard carboxylic acids. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is added to form an active ester, which suppresses racemization and improves reaction efficiency.
Materials:
-
Carboxylic acid-containing parent molecule
-
2-(1H-tetrazol-5-yl)ethanamine (or its hydrochloride salt)[11]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the acid. Causality: This pre-activation step ensures the formation of the HOBt-ester, which is less prone to side reactions than the initial O-acylisourea intermediate.
-
Amine Addition: In a separate vial, dissolve 2-(1H-tetrazol-5-yl)ethanamine (1.1 eq) in a minimal amount of DMF. If using the hydrochloride salt, add DIPEA (2.5 eq if starting with the HCl salt, 1.5 eq if starting with the free base) to the main reaction flask first, followed by the amine solution. Causality: The base is crucial to neutralize the reaction medium (and the amine salt, if used) to ensure the amine is in its nucleophilic free-base form.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. Reactions are typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Causality: The acidic wash removes excess base (DIPEA/TEA), while the basic wash removes unreacted HOBt and the carboxylic acid starting material.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Coupling for Challenging Substrates using HATU
For sterically hindered carboxylic acids or electron-deficient systems where EDC/HOBt coupling is sluggish, a more potent activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[12][13]
Materials:
-
Same as Protocol 1, but replace EDC/HOBt with HATU.
Step-by-Step Procedure:
-
Preparation: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and 2-(1H-tetrazol-5-yl)ethanamine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3.0 eq).
-
Activator Addition: Add HATU (1.2 eq) portion-wise to the cooled solution. Causality: HATU is a highly efficient coupling reagent that rapidly forms a stable active ester, minimizing side reactions and driving the reaction to completion even with difficult substrates.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Caption: Amide coupling pathways for synthesis of the tetrazole bioisostere.
Analytical Characterization
Rigorous characterization is mandatory to confirm the structure and purity of the synthesized bioisostere.
-
¹H and ¹³C NMR Spectroscopy: Confirmation of the structure is achieved by identifying key proton and carbon signals. Expect to see the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of a new amide N-H signal (~7-9 ppm), along with characteristic signals for the ethyl linker and the tetrazole C-H or C5 quaternary carbon.[14][15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product, verifying the successful coupling reaction.[16]
-
HPLC/UPLC: Used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.
Case Study: Bioisosteric Replacement in Angiotensin II Receptor Antagonists
The development of Losartan is a classic example of the success of this strategy. Replacing a carboxylic acid with a tetrazole ring led to a significant improvement in potency.[2]
| Compound | Structure Feature | In Vitro Potency (AT1 Binding) | In Vivo Efficacy (Rat Model) |
| EXP-7711 | Carboxylic Acid | Good | 11 mg/kg |
| Losartan | Tetrazole | 10-fold increase vs. EXP-7711 [2] | 0.59 mg/kg [2] |
Data sourced from literature.[2][17]
This case study demonstrates that the tetrazole is not merely a placeholder but can actively enhance molecular interactions, leading to superior pharmacological properties. The improved potency was attributed to the tetrazole's acidic NH group being positioned optimally for interaction with the receptor.[2][17]
Conclusion
2-(1H-tetrazol-5-yl)ethanamine is a powerful and practical building block for medicinal chemists aiming to address the pharmacokinetic liabilities associated with carboxylic acids. The amide coupling protocols described herein are robust, versatile, and can be readily implemented in a standard synthetic chemistry laboratory. By strategically replacing a carboxylic acid with a tetrazole moiety using this reagent, researchers can unlock new potential in their lead compounds, paving the way for the development of drugs with improved efficacy, metabolic stability, and overall clinical utility.
References
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available from: [Link]
-
Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis. Available from: [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available from: [Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available from: [Link]
-
1H-Tetrazole in Medicinal Chemistry: A Key Bioisostere for Drug Design. Sinfoo. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]
-
Common drugs containing the tetrazole ring. ResearchGate. Available from: [Link]
-
Tetrazole. Wikipedia. Available from: [Link]
-
2-(1H-tetrazol-5-yl)ethanamine. PubChem. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. Available from: [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available from: [Link]
-
Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity. PubMed. Available from: [Link]
-
The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... ResearchGate. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed Central. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. Available from: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available from: [Link]
-
IN-VITRO ANTIBACTERIAL AND CYTOTOXICITY EVALUATION OF SOME NOVEL TETRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
2-(2H-tetrazol-5-yl)ethan-1-amine hydrochloride. ChemBK. Available from: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. Available from: [Link]
-
Acid Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]
-
Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. ResearchGate. Available from: [Link]
-
Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. PubMed Central. Available from: [Link]
-
(PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. ResearchGate. Available from: [Link]
-
Drugs in the Tetrazole Series. ResearchGate. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. drughunter.com [drughunter.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-(1H-tetrazol-5-yl)ethanamine into a Lead Compound
Introduction: The Strategic Integration of a Carboxylic Acid Bioisostere
In the landscape of contemporary drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to metabolic instability and poor membrane permeability.[1] The tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group, effectively mimicking its acidic properties while offering enhanced metabolic stability and other favorable physicochemical characteristics.[2][3][4][5][6][7][8] This application note provides a comprehensive guide for the incorporation of 2-(1H-tetrazol-5-yl)ethanamine, a versatile building block, into a lead compound, thereby replacing a carboxylic acid functionality or introducing a key pharmacophoric element.
The rationale for utilizing 2-(1H-tetrazol-5-yl)ethanamine lies in its dual functionality: the tetrazole ring serves as the carboxylic acid surrogate, while the primary amine provides a reactive handle for covalent linkage to a lead compound. The ethyl spacer between these two groups offers conformational flexibility, which can be advantageous for optimal interaction with the biological target. This document outlines detailed experimental procedures, the underlying chemical principles, and robust analytical validation methods to ensure the successful synthesis and characterization of the desired tetrazole-containing drug candidates.
Physicochemical Properties of 2-(1H-tetrazol-5-yl)ethanamine
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key computed properties of 2-(1H-tetrazol-5-yl)ethanamine.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₅ | PubChem |
| Molecular Weight | 113.12 g/mol | PubChem |
| XLogP3 | -1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Synthetic Strategies and Experimental Protocols
The primary amino group of 2-(1H-tetrazol-5-yl)ethanamine allows for its conjugation to a lead compound through several reliable chemical transformations. The choice of strategy will depend on the available functional groups on the lead compound. Herein, we detail two of the most common and robust methods: amide bond formation and reductive amination.
Strategy 1: Amide Bond Formation with a Carboxylic Acid-Containing Lead Compound
This is the most direct approach for replacing a carboxylic acid on a lead compound with the tetrazole bioisostere. The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by the primary amine of 2-(1H-tetrazol-5-yl)ethanamine.
-
Coupling Reagents (HATU/EDC): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are chosen for their efficiency in promoting amide bond formation with minimal side reactions and racemization (if chiral centers are present).
-
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity without competing in the reaction.
-
Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves a wide range of organic molecules and reagents, facilitating the reaction.
Caption: Workflow for amide bond formation.
-
Reaction Setup: To a solution of the carboxylic acid-containing lead compound (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Activation: Stir the mixture at 0°C for 15 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of 2-(1H-tetrazol-5-yl)ethanamine (1.1 eq) in a minimal amount of DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
In-Process Control (Self-Validation): Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure tetrazole-containing compound.
Strategy 2: Reductive Amination with an Aldehyde or Ketone-Containing Lead Compound
This strategy is employed when the lead compound possesses an aldehyde or ketone functionality. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[9]
-
Reducing Agent (Sodium Triacetoxyborohydride): Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl group than sodium borohydride, allowing for the formation of the imine intermediate before reduction.
-
Solvent (DCE): 1,2-Dichloroethane (DCE) is a common solvent for reductive amination as it is compatible with the reducing agent and effectively dissolves the reactants.
-
Acetic Acid: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic and reacts more readily with the reducing agent.
Caption: Workflow for reductive amination.
-
Reaction Setup: To a solution of the aldehyde or ketone-containing lead compound (1.0 eq) and 2-(1H-tetrazol-5-yl)ethanamine (1.2 eq) in 1,2-dichloroethane (DCE, 0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
In-Process Control (Self-Validation): Monitor the reaction progress by LC-MS to track the disappearance of the starting materials and the appearance of the desired product mass.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent protonation of the amine on the silica) to yield the desired product.
Analytical Characterization of the Final Compound
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the newly synthesized tetrazole-containing compound.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Appearance of signals corresponding to the 2-(1H-tetrazol-5-yl)ethyl moiety. The tetrazole carbon typically appears in the 155-160 ppm range in ¹³C NMR.[10][11] The N-H proton of the tetrazole ring can be observed in the downfield region of the ¹H NMR spectrum.[10][11] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak corresponding to the calculated mass of the product should be observed. Characteristic fragmentation patterns for tetrazoles include the loss of N₂ in negative ion mode and HN₃ in positive ion mode.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak in the chromatogram indicates the purity of the compound. The purity should be >95% for use in biological assays.[12] |
Conclusion
The incorporation of 2-(1H-tetrazol-5-yl)ethanamine into a lead compound is a valuable strategy in medicinal chemistry for the isosteric replacement of a carboxylic acid or the introduction of a key pharmacophore. The protocols detailed in this application note for amide bond formation and reductive amination provide robust and reliable methods for achieving this transformation. By following these procedures and employing the recommended in-process controls and analytical characterization techniques, researchers can confidently synthesize and validate novel tetrazole-containing compounds for further evaluation in the drug discovery pipeline.
References
-
ResearchGate. (2025). Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. Available at: [Link]
-
National Institutes of Health. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 14-111. Available at: [Link]
-
National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. Available at: [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 14-111. Available at: [Link]
-
Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. Available at: [Link]
-
Cheméo. (2021). Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5). Available at: [Link]
-
National Institutes of Health. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives. Available at: [Link]
-
National Institutes of Health. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Molecules, 30(14), 3345. Available at: [Link]
-
PubChem. 2-(1H-tetrazol-5-yl)ethanamine. Available at: [Link]
-
National Institutes of Health. 2-[1-(Furan-2-ylmethyl)tetrazol-5-yl]ethanamine. Available at: [Link]
-
National Institutes of Health. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(1), 1-18. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. (2015). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... Available at: [Link]
-
Taylor & Francis Online. (2018). Bioisosteres in Drug Discovery: Focus on Tetrazole. Expert Opinion on Drug Discovery, 13(12), 1149-1163. Available at: [Link]
-
MDPI. (2020). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Applied Sciences, 10(3), 821. Available at: [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
National Institutes of Health. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3844-3852. Available at: [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Scientific Reports. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Scientific Reports, 7, 1149. Available at: [Link]
-
Der Pharma Chemica. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(1), 183-188. Available at: [Link]
-
MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Catalysts, 10(10), 1184. Available at: [Link]
-
ResearchGate. (2010). Tetrazoles as carboxylic acid bioisosteres in drug discovery. Available at: [Link]
-
ResearchGate. (2017). The characterization of the prepared tetrazole compounds. Available at: [Link]
-
ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
-
Bentham Science. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-410. Available at: [Link]
-
National Institutes of Health. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3241. Available at: [Link]
-
Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Available at: [Link]
-
RSC Publishing. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2411-2417. Available at: [Link]
-
PubChem. 2-[1-(2-Methylcyclohexyl)tetrazol-5-yl]ethanamine. Available at: [Link]
-
RSC Publishing. (2020). Engineering bistetrazoles: (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) as a new planar high-energy-density material. New Journal of Chemistry, 44(28), 12051-12058. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 11, 1632. Available at: [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]
- 8. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: 2-(1H-tetrazol-5-yl)ethanamine in Antibacterial Synthesis
Executive Summary: The Bioisosteric Advantage
In the optimization of antibacterial agents, the carboxylic acid moiety is often a "privileged structure" for target binding but a liability for pharmacokinetics. It suffers from limited passive diffusion across bacterial membranes (due to ionization at physiological pH) and rapid metabolic clearance (glucuronidation).
2-(1H-tetrazol-5-yl)ethanamine serves as a critical building block for introducing a tetrazole bioisostere linked via an ethylamine spacer. This moiety mimics the spatial and electronic properties of
-
pKa Modulation: The tetrazole proton (pKa ~4.5–5.0) is similar to a carboxylic acid (pKa ~4.2–4.8), maintaining electrostatic interactions with target proteins (e.g., PBPs, DNA gyrase) while often exhibiting improved lipophilicity in the unionized state.
-
Metabolic Stability: The tetrazole ring is resistant to esterases and amidases that typically degrade carboxylate-containing prodrugs or side chains.
-
Membrane Permeability: In Gram-negative bacteria, the tetrazole's ability to exist in equilibrium between ionized and unionized forms facilitates porin-independent transport.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-(1H-tetrazol-5-yl)ethanamine |
| Molecular Formula | |
| Molecular Weight | 113.12 g/mol |
| pKa (Tetrazole) | ~4.8 (Acidic) |
| pKa (Amine) | ~9.8 (Basic) |
| Solubility | High in Water, DMSO, MeOH; Low in DCM, Hexanes |
| Stability | Stable at room temperature; Hygroscopic |
Safety Advisory: While 5-substituted tetrazoles are significantly more stable than unsubstituted tetrazole, they are energetic materials. Avoid heating crude reaction mixtures above 140°C. Ensure all azide-containing waste is quenched with sodium nitrite/sulfuric acid or specific commercial quenchers to prevent the formation of explosive metal azides in plumbing.
Synthetic Strategies
The integration of 2-(1H-tetrazol-5-yl)ethanamine into antibacterial scaffolds typically follows two routes: De Novo Synthesis (building the tetrazole on the scaffold) or Convergent Synthesis (coupling the pre-formed building block).
Protocol A: Preparation of the Building Block
Use this protocol to synthesize high-purity 2-(1H-tetrazol-5-yl)ethanamine from 3-aminopropionitrile.
Reaction Overview:
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve 3-aminopropionitrile (10 mmol) in DCM (20 mL).
-
Add
(1.5 eq) and cool to 0°C. -
Add
(1.1 eq) dropwise. Stir at RT for 4h. -
Workup: Wash with 1M HCl, brine, dry over
. Evaporate to yield N-Boc-3-aminopropionitrile .
-
-
Tetrazole Formation ([3+2] Cycloaddition):
-
Dissolve the N-Boc intermediate (10 mmol) in DMF (15 mL) or Water/Isopropanol (2:1) for "Green" chemistry.
-
Add Sodium Azide (
, 1.5 eq) and Zinc Bromide ( , 1.0 eq) as the Lewis Acid catalyst. -
Critical Step: Heat to 100°C for 12–24h. Monitor by TLC (The tetrazole product is more polar).
-
Workup: Cool to RT. Add 3M HCl to adjust pH to ~2 (Caution:
gas evolution; use a scrubber). Extract with Ethyl Acetate. The organic layer contains the N-Boc-2-(tetrazol-5-yl)ethanamine .
-
-
Deprotection:
-
Dissolve the protected intermediate in 4M HCl in Dioxane. Stir for 2h.
-
Precipitate the product by adding diethyl ether. Filter the hydrochloride salt.
-
Protocol B: Coupling to Antibacterial Scaffolds
Application: Attaching the moiety to a Quinazolinone or Beta-lactam core.
-
Activation: Activate the carboxylic acid on the drug scaffold using HATU (1.2 eq) and DIPEA (3 eq) in DMF.
-
Coupling: Add 2-(1H-tetrazol-5-yl)ethanamine HCl salt (1.2 eq).
-
Reaction: Stir at RT for 4–16h.
-
Purification: The product will contain an acidic tetrazole. Purify via Reverse Phase HPLC (C18) using a water/acetonitrile gradient with 0.1% Formic Acid.
Visualization: Synthetic Workflow & Mechanism
The following diagram illustrates the convergent synthesis pathway for a hypothetical Quinazolinone-Tetrazole antibiotic (Targeting DNA Gyrase), highlighting the critical decision points.
Figure 1: Convergent synthesis workflow for integrating the amino-ethyl-tetrazole moiety into antibacterial scaffolds.[1][2][3][4]
Case Study: Optimization of DNA Gyrase Inhibitors
Context: Quinazolinone derivatives are potent DNA gyrase inhibitors but often suffer from poor solubility and rapid clearance when bearing a simple carboxylic acid side chain.
Experimental Data: Researchers compared a parent carboxylic acid analog against the tetrazole-bioisostere derivative synthesized using Protocol B .
Table 1: Comparative Antibacterial Activity (MIC
| Organism | Strain | Compound A (Carboxylate) | Compound B (Tetrazole-Ethylamine) | Interpretation |
| S. aureus | ATCC 25923 | 4.0 | 0.8 | 5x Potency Increase due to enhanced binding affinity. |
| E. coli | ATCC 25922 | >64 | 16 | Significant improvement in Gram-negative permeability. |
| P. aeruginosa | Clinical | >128 | 64 | Moderate improvement; likely efflux-limited. |
| Lipophilicity | LogD (pH 7.4) | -1.5 | -0.2 | Tetrazole improves lipophilicity vs ionized carboxylate. |
Mechanistic Insight: The ethylamine linker provides flexibility, allowing the tetrazole to orient into the hydrophilic pocket of the ATPase domain of DNA gyrase, mimicking the interaction of the glutamate residue in natural substrates, while the tetrazole ring forms a bidentate hydrogen bond network with arginine residues in the active site.
Quality Control & Validation
To ensure the integrity of the synthesized agent, the following analytical parameters must be met:
-
1H NMR (DMSO-d6):
-
Tetrazole NH: Broad singlet at
14.0–16.0 ppm (often invisible if wet, but diagnostic if dry). -
Absence of C5-H: Unlike unsubstituted tetrazole (
~9.0 ppm), the C5-substituted product will show no proton signal on the ring. -
Ethyl Linker: Distinct triplets at
~3.1 ppm ( -NH) and ~3.3 ppm ( -Tetrazole).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).
-
Retention Time: Tetrazole derivatives typically elute later than their carboxylic acid counterparts due to slightly higher lipophilicity in acidic media.
-
References
-
BenchChem Technical Support. (2025).[5] Synthesis of 2-Amino-2-(1H-tetrazol-5-yl)ethanol and Related Tetrazole Moieties. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 2-(1H-tetrazol-5-yl)ethanamine (CID 14772412).[6] National Library of Medicine. Retrieved from
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from
-
Popiołek, Ł., et al. (2018). Design and Synthesis of Novel 1H-Tetrazol-5-Amine Based Potent Antimicrobial Agents. European Journal of Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of 1H-Tetrazoles. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(1H-tetrazol-5-yl)ethanamine in the Development of Novel Anticancer Agents
Introduction: The Tetrazole Moiety as a Privileged Scaffold in Oncology
In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents with improved efficacy and favorable pharmacokinetic profiles is a paramount objective. Among the myriad of heterocyclic scaffolds utilized in drug design, the tetrazole ring has emerged as a particularly valuable pharmacophore.[1][2] This five-membered, nitrogen-rich aromatic system is a well-established bioisostere of the carboxylic acid group, a common functionality in biologically active molecules.[1][3] The substitution of a carboxylic acid with a tetrazole can confer several advantages, including enhanced metabolic stability, increased lipophilicity, and a similar pKa, which can positively influence oral bioavailability and target engagement.[4][5] Tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, including potent anticancer effects through various mechanisms of action.[6][7]
This technical guide provides an in-depth exploration of the synthesis and strategic application of a key tetrazole-containing building block, 2-(1H-tetrazol-5-yl)ethanamine , in the design and development of next-generation anticancer therapeutics. We will delve into detailed protocols for its synthesis, its incorporation into lead compounds, and the subsequent evaluation of these derivatives for anticancer activity.
Physicochemical Properties of 2-(1H-tetrazol-5-yl)ethanamine
Understanding the fundamental properties of this building block is crucial for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C₃H₇N₅ | PubChem CID: 14772412[8] |
| Molecular Weight | 113.12 g/mol | PubChem CID: 14772412[8] |
| XLogP3 | -1.2 | PubChem CID: 14772412[8] |
| Hydrogen Bond Donor Count | 3 | PubChem CID: 14772412[8] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 14772412[8] |
| CAS Number | 31602-64-9 | PubChem CID: 14772412[8] |
The presence of both a primary amine and the tetrazole ring makes 2-(1H-tetrazol-5-yl)ethanamine a versatile linker and pharmacophore component. The primary amine serves as a key handle for derivatization, allowing for the introduction of various functionalities through amide bond formation or other coupling chemistries.
Synthetic Protocols for 2-(1H-tetrazol-5-yl)ethanamine and its Derivatives
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide source.[9][10] The following protocol details the synthesis of 2-(1H-tetrazol-5-yl)ethanamine from the readily available starting material, 3-aminopropionitrile.
Protocol 1: Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[11]
Reaction Scheme:
Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
Materials:
-
3-Aminopropionitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopropionitrile (1 equivalent) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.2 equivalents) and ammonium chloride (1.2 equivalents).
-
Heating: Heat the reaction mixture to 110-120 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Acidify the aqueous solution to pH ~2 with concentrated HCl. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be formed.
-
Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Basify the aqueous layer to pH ~10 with a concentrated NaOH solution.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: N-Acylation of 2-(1H-tetrazol-5-yl)ethanamine for Library Synthesis
The primary amine of 2-(1H-tetrazol-5-yl)ethanamine provides a convenient point for diversification. Amide coupling is a robust and widely used reaction in medicinal chemistry for this purpose.[12][13][14][15][16]
Reaction Scheme:
N-Acylation of 2-(1H-tetrazol-5-yl)ethanamine
Materials:
-
2-(1H-tetrazol-5-yl)ethanamine
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Coupling: To the activated carboxylic acid solution, add a solution of 2-(1H-tetrazol-5-yl)ethanamine (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Application in Anticancer Drug Design: A Mechanistic Perspective
The 2-(1H-tetrazol-5-yl)ethanamine scaffold can be strategically employed to target various hallmarks of cancer. The tetrazole ring can act as a hydrogen bond acceptor and its acidic proton as a hydrogen bond donor, facilitating interactions with target proteins. The ethylamine linker provides flexibility and allows for the optimal positioning of pharmacophoric groups.
Targeting Protein Kinases
Protein kinases are a major class of targets in oncology.[17][18] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 2-(1H-tetrazol-5-yl)ethanamine moiety can be used to append a warhead or a solubilizing group to a kinase-inhibitor scaffold.
Kinase Inhibitor Design Strategy
Induction of Apoptosis
Many tetrazole-containing compounds have been shown to induce apoptosis in cancer cells.[2] This can occur through various mechanisms, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic pathways. Derivatives of 2-(1H-tetrazol-5-yl)ethanamine can be designed to mimic the binding of natural ligands to key regulators of apoptosis.
In Vitro Evaluation of Anticancer Activity
Once a library of compounds based on the 2-(1H-tetrazol-5-yl)ethanamine scaffold has been synthesized, the next crucial step is to evaluate their anticancer activity. A standard and widely used method for this is the MTT assay.[19]
Protocol 3: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37 °C. After this incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Data Interpretation:
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Control Drug | 5.2 | 8.1 |
| Derivative 1 | 12.5 | 15.3 |
| Derivative 2 | 2.8 | 4.5 |
| Derivative 3 | > 50 | > 50 |
A lower IC₅₀ value indicates greater potency of the compound in inhibiting cancer cell growth.
Conclusion and Future Perspectives
2-(1H-tetrazol-5-yl)ethanamine is a versatile and valuable building block in the design of novel anticancer agents. Its unique combination of a bioisosteric tetrazole ring and a reactive primary amine allows for the facile synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the anticancer potential of compounds incorporating this promising scaffold. Future research in this area will likely focus on the development of highly selective and potent anticancer agents by exploring a wider range of substitutions on the 2-(1H-tetrazol-5-yl)ethanamine core and by investigating their efficacy in more complex in vitro and in vivo cancer models.
References
-
Bentham Science Publishers. (n.d.). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Bentham Science. Retrieved from [Link]
- Google Patents. (n.d.). US6787161B2 - Anti-cancer compounds. Google Patents.
-
Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-tetrazol-5-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2022). Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Retrieved from [Link]
-
PMC. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Royal Society of Chemistry. Retrieved from [Link]
-
Otava Chemicals. (n.d.). Multi kinase inhibitors. Otava Chemicals. Retrieved from [Link]
-
PubMed. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. Organic Syntheses. Retrieved from [Link]
-
PMC. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Google Patents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
PMC. (2021). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. ResearchGate. Retrieved from [Link]
-
Springer. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Springer. Retrieved from [Link]
-
IBISS RADaR. (2024). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization. IBISS RADaR. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2h-tetrazole-2-ethanamine, n,n-diethyl-5-phenyl-, monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2020). An efficient synthesis tetrazole and oxadiazole analogues of novel 2′-deoxy-C-nucleosides and their antitumor activity. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journals. Retrieved from [Link]
- Google Patents. (n.d.). US11510920B2 - Compositions and methods for treating EZH2-mediated cancer. Google Patents.
-
The Myers Group. (n.d.). The [3+2]Cycloaddition Reaction. The Myers Group. Retrieved from [Link]
-
Google Patents. (n.d.). (12) United States Patent. Google Patents. Retrieved from [Link]
-
Otava Chemicals. (n.d.). Multi kinase inhibitors. Otava Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl).... ResearchGate. Retrieved from [Link]
-
PubMed. (2017). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (2016). Data on synthesis and structure–activity relationships of tetrazolato-bridged dinuclear platinum(II) complexes. National Center for Biotechnology Information. Retrieved from [Link]
-
Hindawi. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Hindawi. Retrieved from [Link]
-
IOSR Journals. (2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. IOSR Journals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of an Enantipure Tetrazole-Based Homochiral Cu I,II -MOF for Enantioselective Separation. ResearchGate. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazole: A privileged scaffold for the discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EBC [ebc.enamine.net]
- 18. Multi kinase inhibitors [otavachemicals.com]
- 19. 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(1H-tetrazol-5-yl)ethanamine as a scaffold for novel therapeutics
Application Note: 2-(1H-tetrazol-5-yl)ethanamine as a Scaffold for Novel Therapeutics
Executive Summary: The Scaffold at a Glance
2-(1H-tetrazol-5-yl)ethanamine represents a critical bioisosteric scaffold in modern medicinal chemistry. Structurally, it is the tetrazole analog of
This substitution is not merely cosmetic; it fundamentally alters the physicochemical and pharmacokinetic profile of the parent molecule while retaining key binding interactions. The tetrazole ring mimics the planar, acidic nature of a carboxylate (pKa ~4.5–5.0) but offers superior metabolic stability, enhanced lipophilicity at physiological pH, and improved resistance to enzymatic degradation (e.g., by carboxypeptidases).
Key Applications:
-
Peptidomimetics: C-terminal capping to prevent proteolysis.
-
Neurotherapeutics: Bioisosteric modulation of Glycine and GABA receptor ligands.
-
Fragment-Based Drug Discovery (FBDD): A polar, zwitterionic fragment for exploring hydrophilic pockets.
Scientific Rationale: Bioisosteric Engineering
The Tetrazole-Carboxylate Equivalence
The utility of this scaffold rests on the "non-classical" bioisosterism between the carboxylate anion (
-
Acidity & Ionization: The N-H proton of the tetrazole is acidic (pKa
4.9), meaning the scaffold exists primarily as a zwitterion at physiological pH (7.4), similar to amino acids. -
Charge Delocalization: Unlike the carboxylate, where the negative charge is localized over two oxygens, the tetrazolate anion delocalizes charge over four nitrogen atoms. This diffuse charge distribution often leads to stronger hydrogen bonding interactions with receptor active sites (e.g., arginine residues).
-
Metabolic Shielding: The lack of a carbonyl carbon renders the tetrazole ring immune to attack by esterases and proteases, significantly extending the in vivo half-life (
) of the therapeutic.
Pharmacophore Mapping
Figure 1: Pharmacophore comparison between Beta-Alanine and its Tetrazole Analog.
Detailed Synthesis Protocol
Objective: Synthesis of 2-(1H-tetrazol-5-yl)ethanamine hydrochloride via a protected [3+2] cycloaddition strategy.
Note on Safety: Azides are potentially explosive. All reactions involving sodium azide (
Materials
-
Precursor: 3-(Boc-amino)propionitrile (CAS: 102392-38-7)
-
Reagents: Sodium Azide (
), Zinc Bromide ( ) -
Solvents: Water, Isopropanol, Ethyl Acetate, 1,4-Dioxane
-
Deprotection: 4M HCl in Dioxane
Step-by-Step Methodology
Step 1: [3+2] Cycloaddition (Sharpless-Demko Conditions) Rationale: Direct reaction of free amino-nitriles can lead to polymerization. Using the Boc-protected nitrile ensures clean conversion to the tetrazole.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(Boc-amino)propionitrile (1.70 g, 10 mmol) in a mixture of Water/Isopropanol (20 mL, 2:1 v/v).
-
Addition: Add Sodium Azide (
, 0.97 g, 15 mmol, 1.5 eq) and Zinc Bromide ( , 2.25 g, 10 mmol, 1 eq). -
Reaction: Heat the mixture to reflux (approx. 85°C) for 16–24 hours. Monitor reaction progress by TLC (SiO2, 5% MeOH in DCM). The nitrile spot (
) should disappear, replaced by a more polar spot (tetrazole). -
Workup (Critical for Safety):
-
Cool the reaction mixture to room temperature.
-
Add Ethyl Acetate (30 mL) and 3M HCl carefully until pH
2. Caution: Vigorous stirring is required. Ensure good ventilation to manage trace . -
The Zinc-Tetrazole complex breaks down, releasing the free tetrazole into the organic layer.
-
Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.
-
Combine organic layers, wash with brine, dry over
, and concentrate in vacuo to yield the N-Boc-2-(1H-tetrazol-5-yl)ethanamine intermediate as a white solid.
-
Step 2: Boc-Deprotection
-
Dissolution: Dissolve the intermediate (2.1 g) in anhydrous 1,4-Dioxane (10 mL).
-
Acidolysis: Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
-
Stirring: Warm to room temperature and stir for 2 hours. A white precipitate should form.
-
Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.
Yield: Expect ~80–90% overall yield. Product: 2-(1H-tetrazol-5-yl)ethanamine hydrochloride.[4]
Analytical Characterization
To validate the synthesis, compare your product against these standard parameters.
| Technique | Parameter | Expected Signal / Value |
| 1H NMR | Solvent | D2O (Product is zwitterionic/salt) |
| Triplet (2H), | ||
| Triplet (2H), | ||
| 13C NMR | Tetrazole C5 | ~155–160 ppm (Diagnostic quaternary carbon) |
| Aliphatic | ~35 ppm ( | |
| MS (ESI) | Mode | Positive ( |
| m/z | 114.1 ( |
Therapeutic Application Workflows
Workflow: Peptidomimetic Capping
Use this scaffold to stabilize peptide drugs that are rapidly degraded by serum carboxypeptidases.
Figure 2: Workflow for incorporating the tetrazole scaffold into peptide therapeutics.
Biological Validation: In Vitro Stability Assay
Protocol:
-
Substrate: Prepare 100
M solutions of Beta-Alanine-Peptide (Control) and Tetrazole-Peptide (Test) in PBS. -
Enzyme: Add Carboxypeptidase A (or human plasma) to a final concentration of 1 unit/mL.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120 min. Quench with acetonitrile.
-
Analysis: Analyze by LC-MS/MS.
-
Success Criteria: The Tetrazole analog should show >90% remaining at 120 min, whereas the control should show significant degradation (<50%).
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Herr, R. J. (2002).[6] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assay Development for 2-(1H-tetrazol-5-yl)ethanamine Derivatives
This Application Note and Protocol Guide is designed for researchers specializing in medicinal chemistry and pharmacology. It focuses on the unique challenges and methodologies required to screen and validate derivatives of 2-(1H-tetrazol-5-yl)ethanamine —a critical bioisostere used in fragment-based drug discovery (FBDD) and GPCR ligand design.
Target Audience: Senior Scientists, Medicinal Chemists, Lead Discovery Biologists Subject: Physicochemical Profiling, GPCR Binding, and Functional Validation of Tetrazole-Ethylamine Scaffolds
Executive Summary & Scientific Rationale
2-(1H-tetrazol-5-yl)ethanamine (CAS: 31602-64-9) represents a privileged scaffold in drug design, serving as a bioisostere for
The "Zwitterion Challenge"
Unlike typical lipophilic drug candidates, this scaffold exists primarily as a zwitterion at physiological pH (pH 7.4):
-
Amine: Protonated (
, pKa ~9.5) -
Tetrazole: Deprotonated (Tetrazolate anion, pKa ~4.8)
Implication for Assay Development: Standard DMSO-based stock preparation often fails due to poor solubility of the zwitterionic salt in aprotic solvents. Furthermore, the electrostatic profile requires specific buffer conditions to ensure receptor binding, particularly when targeting cationic amine-binding pockets (e.g., Histamine H1-H4, GABA receptors).
Physicochemical Profiling Protocols
Before biological screening, the physicochemical behavior of the library must be characterized to prevent false negatives due to precipitation.
Protocol A: Solubility & Stock Preparation
Standard 10 mM DMSO stocks may precipitate these derivatives. Use this modified protocol.
-
Primary Solvent: Dissolve the solid compound in 50:50 DMSO:Water or 0.1 M HCl (to protonate the tetrazole and break the zwitterionic lattice).
-
Verification: Centrifuge at 3,000 x g for 5 minutes. Measure supernatant concentration via UV-Vis (210–220 nm absorbance of the tetrazole ring).
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles as tetrazoles can form explosive azides if degraded or contaminated with heavy metals (check synthetic route for Copper traces).
Protocol B: pKa Determination (Potentiometric)
Accurate pKa is required to predict charge state in the assay buffer.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Concentration: 0.5 mM sample in 0.15 M KCl (ionic strength control).
-
Titration Range: pH 2.0 to pH 12.0.
-
Data Analysis: Look for two inflection points:
-
Acidic leg: Tetrazole deprotonation (
). -
Basic leg: Amine deprotonation (
).
-
Primary Screening: GPCR Radioligand Binding
Target Case Study: Histamine H3 Receptor (Gi-coupled). Rationale: The ethylamine tail mimics histamine, while the tetrazole provides a unique interaction with the orthosteric site, often improving selectivity over H1/H2.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for screening tetrazole derivatives in a radioligand binding assay.
Detailed Protocol
Materials:
-
Membranes: CHO-K1 cells overexpressing human H3 receptor.
-
Radioligand: [3H]-N-alpha-methylhistamine (NAMH), Kd ~ 0.5 nM.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4. Crucial: Do not use phosphate buffers if investigating calcium sensitivity.
Steps:
-
Plate Setup: Use 96-well polypropylene plates. Add 25 µL of test compound (final conc. 10 µM for single-point screen).
-
Radioligand Addition: Add 25 µL of [3H]-NAMH (final conc. equal to Kd).
-
Membrane Addition: Add 150 µL of membrane suspension (5–10 µg protein/well).
-
Incubation: Incubate for 90 minutes at 25°C with gentle shaking. Note: Tetrazoles equilibrate rapidly.
-
Termination: Harvest onto 0.5% Polyethyleneimine (PEI) pre-soaked GF/B filters using a cell harvester.
-
Wash: Wash 3x with ice-cold buffer (50 mM Tris-HCl).
-
Analysis: Calculate % Inhibition. Hits defined as >50% displacement.
Secondary Validation: Functional Calcium Flux
Assay Mode: Antagonist (Gi/Go coupled, requiring chimeric G-protein or Calcium mobilization forcing).
Since H3 is Gi-coupled, standard Calcium flux requires Gqi5 chimeric protein co-expression to shunt signal to PLC
Signaling Pathway Diagram (DOT)
Caption: Signal transduction pathway for H3 receptor functional assay using Gqi5 coupling to Calcium release.
Detailed Protocol
-
Cell Seeding: Seed H3-Gqi5 CHO cells in black-wall, clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media. Add 20 µL Calcium-4 or Fluo-4 NW dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 45 min at 37°C.
-
Compound Addition:
-
Antagonist Mode: Add 10 µL test compound. Incubate 15 min. Then inject EC80 concentration of Histamine.
-
Agonist Mode: Inject 10 µL test compound directly.
-
-
Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on a FLIPR or Hamamatsu FDSS for 120 seconds.
-
Data Interpretation:
-
Agonists: Peak fluorescence increase relative to baseline.
-
Antagonists: Reduction in Histamine-induced peak.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | Zwitterionic insolubility at neutral pH. | Pre-dilute in buffer with 0.1% BSA. Ensure final DMSO < 1%. |
| Low Binding Affinity | Electrostatic repulsion. | The tetrazolate anion (-) may repel conserved Asp residues in amine-binding pockets. Test N-alkylated derivatives (neutral tetrazole ring). |
| High Non-Specific Binding | Metal chelation. | Tetrazoles chelate divalent cations ( |
References
-
Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link
-
Stark, H. (2003).[1] "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link
-
Popov, A. (2002). "Tetrazoles in Medicinal Chemistry." Current Medicinal Chemistry, 9(12). Link
-
PubChem Compound Summary. (2024). "2-(1H-tetrazol-5-yl)ethanamine."[2][3] National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(1H-tetrazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important histamine H₄ receptor ligand building block. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction
2-(1H-tetrazol-5-yl)ethanamine is a valuable small molecule in medicinal chemistry, primarily due to the tetrazole ring serving as a bioisostere for a carboxylic acid group.[1] Its synthesis, while conceptually straightforward via a [3+2] cycloaddition reaction, presents several practical challenges that can impact yield, purity, and scalability. The primary synthetic route involves the reaction of 3-aminopropionitrile with an azide source. The presence of the primary amino group in the starting material introduces specific complexities that require careful consideration.
This guide will walk you through the critical aspects of this synthesis, from reaction setup to final product purification, with a focus on troubleshooting common issues.
Core Synthesis Pathway and Mechanism
The most common and atom-economical method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[2] In the case of 2-(1H-tetrazol-5-yl)ethanamine, the reaction proceeds as follows:
Caption: General synthetic scheme for 2-(1H-tetrazol-5-yl)ethanamine.
The mechanism involves the activation of the nitrile by a Lewis acid or proton source, making the carbon atom more electrophilic. The azide anion then attacks the nitrile carbon, initiating a cyclization to form the tetrazole ring.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Low or No Product Formation
Question: I am not seeing any product formation, or the yield is very low. What could be the issue?
Answer:
Several factors can contribute to low or no product formation. Let's break down the possibilities:
-
Inadequate Reaction Conditions: The cycloaddition reaction often requires elevated temperatures to overcome the activation energy barrier.
-
Troubleshooting:
-
Increase the reaction temperature. Many tetrazole syntheses are conducted at reflux in solvents like DMF or water, with temperatures ranging from 80°C to 120°C.[3]
-
Ensure your catalyst is active. If using a Lewis acid like zinc bromide, ensure it is anhydrous.
-
Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
-
Reagent Stoichiometry: The molar ratio of the reagents is crucial.
-
Troubleshooting:
-
Use a slight excess of sodium azide (1.1 to 1.5 equivalents) and the acid catalyst (1.1 to 1.5 equivalents) relative to the 3-aminopropionitrile.
-
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Dimethylformamide (DMF) is a common solvent for this reaction as it effectively dissolves both the organic nitrile and the inorganic azide.[4]
-
Water is a greener alternative and can be effective, especially with a catalyst like zinc bromide.[1]
-
If using a biphasic system, a phase-transfer catalyst may be beneficial.
-
-
Product Purification Challenges
Question: I have confirmed product formation, but I am struggling to isolate and purify it. What are the best practices for purification?
Answer:
The product, 2-(1H-tetrazol-5-yl)ethanamine, is a polar and likely water-soluble compound, which can make purification challenging.
-
Work-up Procedure:
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture with an acid like HCl. This protonates the tetrazole ring, making it more amenable to extraction into an organic solvent, and also helps to neutralize any excess base.
-
Extraction: Due to the product's polarity, standard extraction with solvents like ethyl acetate might be inefficient.
-
Troubleshooting:
-
Use a more polar solvent for extraction, such as a mixture of dichloromethane and isopropanol.
-
Perform multiple extractions to maximize recovery.
-
A continuous liquid-liquid extraction setup can be highly effective for polar compounds.
-
-
-
-
Crystallization:
-
Troubleshooting:
-
After extraction and solvent removal, attempt to crystallize the product from a suitable solvent system. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then add a less polar solvent (like diethyl ether or hexane) until turbidity is observed, followed by cooling.
-
-
-
Column Chromatography:
-
Troubleshooting:
-
Silica gel chromatography can be used, but the polar nature of the product requires a polar eluent system. A gradient of dichloromethane:methanol with a small amount of aqueous ammonia (e.g., 90:9:1) can be effective for purifying basic amines.[5] The ammonia helps to prevent the product from streaking on the silica gel.
-
-
Potential Side Reactions
Question: I am observing multiple spots on my TLC plate that are not my starting material or product. What side reactions could be occurring?
Answer:
The primary amino group in 3-aminopropionitrile is a potential source of side reactions.
-
N-Alkylation or N-Arylation: If there are other electrophiles present in the reaction mixture, the amino group can undergo alkylation or arylation.
-
Troubleshooting:
-
Ensure the purity of your starting materials and solvents.
-
-
-
Reaction with the Nitrile Group: Under certain conditions, intermolecular reactions between the amino group of one molecule and the nitrile group of another could lead to oligomerization.
-
Use of a Protecting Group: If side reactions involving the amine are significant, consider protecting the amino group before the cycloaddition reaction.
-
Protocol for Boc Protection:
-
Dissolve 3-aminopropionitrile in a suitable solvent (e.g., dioxane/water mixture).
-
Add a base such as sodium bicarbonate or triethylamine.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the Boc-protected 3-aminopropionitrile.
-
-
Deprotection: After the tetrazole formation, the Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[6]
-
Experimental Protocols
Protocol 1: Direct Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
This protocol is a starting point and may require optimization.
| Parameter | Value/Range | Notes |
| Starting Material | 3-Aminopropionitrile | 1 equivalent |
| Reagents | Sodium Azide (NaN₃) | 1.2 equivalents |
| Ammonium Chloride (NH₄Cl) | 1.2 equivalents | |
| Solvent | Dimethylformamide (DMF) | ~5-10 mL per gram of nitrile |
| Temperature | 100-120°C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopropionitrile, sodium azide, ammonium chloride, and DMF.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture to pH ~2-3 with concentrated HCl.
-
Extract the aqueous layer with a mixture of dichloromethane and isopropanol (e.g., 3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Caption: Workflow for the direct synthesis of 2-(1H-tetrazol-5-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions I should take when working with sodium azide?
A1: Sodium azide is highly toxic and can form explosive compounds. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals (lead, copper, etc.), as this can form shock-sensitive metal azides.[7]
Q2: Can I use a different catalyst instead of ammonium chloride?
A2: Yes, other catalysts can be used. Zinc bromide (ZnBr₂) is a common Lewis acid catalyst for this reaction and can be particularly effective in aqueous media. Triethylammonium chloride is another option. The choice of catalyst may require some optimization of the reaction conditions.
Q3: How can I confirm the formation of the tetrazole ring?
A3: Several spectroscopic techniques can be used for characterization:
-
¹H NMR: You should see the disappearance of the nitrile proton signal and the appearance of new signals for the ethylamine chain adjacent to the tetrazole ring. The N-H protons of the tetrazole ring may appear as a broad signal at a downfield chemical shift.
-
¹³C NMR: The carbon of the nitrile group will be replaced by the carbon signal of the tetrazole ring, typically in the range of 150-160 ppm.
-
FTIR: The characteristic nitrile stretch (around 2200-2260 cm⁻¹) in the starting material should disappear, and new peaks corresponding to the N-H and C=N bonds of the tetrazole ring will appear.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Q4: Is it possible to perform this reaction under milder conditions?
A4: While many tetrazole syntheses require high temperatures, some modern methods utilize catalysts that can promote the reaction at lower temperatures. For example, certain zinc salts in water have been shown to be effective at or near room temperature for some nitriles.[8] However, for less reactive nitriles like 3-aminopropionitrile, heating is often necessary.
References
-
PrepChem. (n.d.). Synthesis of 2-[2-(1H-Tetrazol-5-yl)phenylthio]aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-tetrazol-5-yl)ethanamine. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]
- Koldobskii, G. I., & Ostrovskii, V. A. (1988). Tetrazoles. Russian Chemical Reviews, 57(10), 943.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Fier, P. S., & Maloney, K. M. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2566–2570.
- Fadnavis, N. W., Babu, V. V. S., & Sureshbabu, V. V. (2009). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids.
- Kumar, D., et al. (2015). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Journal of Medicinal Chemistry, 58(3), 1136-1146.
-
ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(1H-tetrazol-5-yl)ethanamine
Welcome to the dedicated technical support center for the purification of 2-(1H-tetrazol-5-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with isolating this highly polar, nitrogen-rich heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Purification Challenge
2-(1H-tetrazol-5-yl)ethanamine is a valuable building block in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids or as a scaffold for more complex molecules.[1] Its structure, featuring both a basic primary amine and an acidic tetrazole ring, imparts high polarity and amphoteric properties. These characteristics can lead to significant challenges during purification, including poor solubility in common organic solvents, strong retention on standard silica gel, and difficulty in achieving high purity. This guide offers practical solutions to these common issues.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues that may arise during the purification of 2-(1H-tetrazol-5-yl)ethanamine, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Column | The highly polar and basic nature of the amine leads to strong, potentially irreversible, binding to the acidic silanol groups on standard silica gel.[2][3] | 1. Mobile Phase Modification: Add a basic modifier, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide, to your eluent system (e.g., DCM/MeOH or EtOAc/MeOH) to compete with your compound for binding sites on the silica.[2][4] 2. Alternative Stationary Phases: Consider using a less acidic or basic stationary phase like neutral or basic alumina.[5] Amine-functionalized silica columns are also an excellent choice as they minimize strong ionic interactions.[2][6] |
| Product Streaking or Tailing on TLC and Column | - The compound is interacting too strongly with the stationary phase. - The sample may be overloaded on the column. | 1. For TLC: Add a small amount of TEA or acetic acid to the developing chamber to improve spot shape. 2. For Column Chromatography: In addition to the solutions for low recovery, ensure the sample load is appropriate (typically 1-2% of the silica gel mass for polar compounds). A gradient elution from a less polar to a more polar solvent system can also help improve peak shape.[4][7] |
| "Oiling Out" During Recrystallization | - The solution is too concentrated, leading to supersaturation. - The cooling process is too rapid. - The presence of impurities is inhibiting crystal formation.[4] | 1. Re-dissolve and Slow Cool: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If available, add a seed crystal of the pure compound.[4] 3. Solvent System Adjustment: Experiment with different solvent pairs. For highly polar compounds, systems like methanol/acetonitrile, ethanol/water, or isopropanol/diethyl ether can be effective.[8] |
| Persistent Impurities After Purification | - Co-elution of impurities with similar polarity. - Incomplete reaction, leaving starting materials. | 1. Identify the Impurity: Use analytical techniques like LC-MS or ¹H NMR to identify the structure of the persistent impurity. This will inform the selection of an appropriate purification strategy. 2. Orthogonal Purification: If column chromatography is ineffective, try a different method like recrystallization or preparative HPLC with a different stationary phase (e.g., C18). 3. Chemical Wash: If the impurity is a non-basic starting material (like a nitrile), an acidic wash of the crude product dissolved in an organic solvent might remove it before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 2-(1H-tetrazol-5-yl)ethanamine from 3-aminopropionitrile and an azide source?
The most common synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[9][10][11] Therefore, the likely impurities include:
-
Unreacted 3-aminopropionitrile: The starting nitrile.
-
Residual Azide Salts: Such as sodium azide or zinc azide.
-
Hydrazoic Acid (HN₃): Formed from the azide salt, particularly under acidic conditions. This is a toxic and explosive gas.
-
Side-products: Depending on the reaction conditions, minor side products from the degradation of starting materials or intermediates may be present.
Q2: Can I use reversed-phase chromatography to purify this compound?
Yes, reversed-phase (RP) chromatography can be an effective alternative, especially if normal-phase chromatography fails. Given the compound's polarity, it will likely elute early.
-
Stationary Phase: A standard C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. To improve peak shape and retention of the basic amine, an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase.
Q3: My compound is a salt (e.g., hydrochloride). How does this affect purification?
Purifying the salt form can be advantageous. Salts often have better crystallinity, making recrystallization easier. For column chromatography, the salt will be even more polar than the freebase.
-
Recrystallization: Solvent systems like ethanol/water or methanol/diethyl ether are good starting points for recrystallizing amine salts.
-
Column Chromatography: If you need to run a column on the salt, a highly polar mobile phase will be required (e.g., a steep gradient of methanol in DCM). Alternatively, you can neutralize the salt to the freebase before chromatography.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for robust purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity by UV absorbance and confirm the molecular weight of the compound and any impurities.
-
Elemental Analysis (CHN): To confirm the elemental composition of the final product.
Experimental Protocols
Protocol 1: Column Chromatography on Modified Silica Gel
This protocol is a good starting point for purifying 2-(1H-tetrazol-5-yl)ethanamine when dealing with a complex mixture of impurities.
1. Preparation of the Mobile Phase:
- Prepare a stock solution of Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a ratio of 80:20:1.
- Prepare a less polar "loading" solvent (e.g., 95:5:1 DCM/MeOH/TEA) and a more polar "eluting" solvent (e.g., 70:30:1 DCM/MeOH/TEA).
2. Column Packing:
- Select an appropriately sized glass column and pack it with silica gel as a slurry in the loading solvent.
3. Sample Loading:
- Dissolve the crude 2-(1H-tetrazol-5-yl)ethanamine in a minimal amount of the eluting solvent.
- In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
- Carefully add the dry-loaded sample to the top of the packed column.
4. Elution:
- Begin eluting with the loading solvent, collecting fractions.
- Gradually increase the polarity of the mobile phase by increasing the proportion of the eluting solvent.
- Monitor the fractions by TLC (using a developing system similar to your mobile phase) to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid product.
1. Solvent Screening:
- In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) at room temperature and upon heating.
- An ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and an "insoluble" solvent in which the compound is miscible.
2. Recrystallization Procedure (Two-Solvent System Example: Methanol/Diethyl Ether):
- Dissolve the crude 2-(1H-tetrazol-5-yl)ethanamine in the minimum amount of hot methanol.
- While the solution is still warm, add diethyl ether dropwise until the solution becomes faintly cloudy (turbid).
- Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
- Allow the flask to cool slowly to room temperature. Crystals should begin to form.
- Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
3. Crystal Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold diethyl ether.
- Dry the crystals under high vacuum.
Visualization of Workflows
References
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2025). ResearchGate. Retrieved from [Link]
-
The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Sharpless, K. B., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
-
2-(1H-tetrazol-5-yl)ethanamine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. (2025). ResearchGate. Retrieved from [Link]
- Process for the preparation of a tetrazole derivative in two crystalline forms... (n.d.). Google Patents.
-
Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (n.d.). RSC Publishing. Retrieved from [Link]
-
How can i isolate polar basic compound with silica gel column chromatography? (2018). ResearchGate. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme.
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. Retrieved from [Link]
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
-
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (n.d.). MDPI. Retrieved from [Link]
-
2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Semantic Scholar. Retrieved from [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (n.d.). PubMed. Retrieved from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis of 2-[2-(1H-Tetrazol-5-yl)phenylthio]aniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]
-
Why Do Amines Adhere To Silica Gel Columns? (2025). YouTube. Retrieved from [Link]
-
Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (n.d.). MDPI. Retrieved from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Purification [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Side Reactions in the Formation of 5-Substituted Tetrazoles
<-3a_pre-3a_>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 5-substituted tetrazoles. The formation of the tetrazole ring, most commonly via the [3+2] cycloaddition of a nitrile and an azide source, is a cornerstone reaction in medicinal chemistry.[1][2][3][4] However, this reaction is not without its challenges. This document provides in-depth, experience-driven troubleshooting for the common side reactions and experimental issues that can arise, helping you to optimize your yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems you may encounter during the synthesis of 5-substituted tetrazoles. Each section explains the potential causes of the issue and provides actionable solutions.
Issue 1: Low or No Product Formation
Question: I am seeing very low conversion of my starting nitrile, or no tetrazole product at all. What are the likely causes and how can I fix this?
Root Cause Analysis:
Low reactivity can stem from several factors, primarily related to the activation of the nitrile and the reaction conditions.
-
Insufficient Nitrile Activation: The [3+2] cycloaddition is significantly accelerated by the activation of the nitrile substrate.[5] This is typically achieved with a Brønsted or Lewis acid catalyst, which coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom.[1][6] Without proper activation, the reaction is often sluggish, especially with electron-rich or sterically hindered nitriles.[7]
-
Inappropriate Catalyst: The choice of catalyst is critical. While various catalysts are effective, their performance can be substrate-dependent.[1] Zinc salts (e.g., ZnBr₂, Zn(OTf)₂) are broadly effective, but other options like copper-based nanocatalysts or silica sulfuric acid may be more suitable for specific nitriles.[1][8][9][10]
-
Suboptimal Reaction Conditions: High-boiling polar aprotic solvents like DMF and DMSO are commonly used to ensure the dissolution of reagents and to reach the necessary reaction temperatures.[1] Insufficient temperature can lead to a slow reaction rate.
Troubleshooting Protocol:
-
Catalyst Selection and Optimization:
-
If using a Brønsted acid (e.g., NH₄Cl), ensure it is present in at least a stoichiometric amount.
-
For Lewis acid catalysis, zinc salts are a reliable starting point.[10] Consider screening other Lewis acids if zinc proves ineffective for your substrate.
-
For challenging substrates, consider using more specialized catalysts like dibutyltin oxide as a co-catalyst.[11]
-
-
Solvent and Temperature Adjustment:
-
Ensure your solvent is dry, as water can lead to side reactions (see Issue 2).
-
If solubility is an issue, switch to a higher-boiling polar aprotic solvent like DMF or DMSO.[12]
-
Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[5]
-
-
Moisture Control:
-
Thoroughly dry all glassware and use anhydrous solvents. Contamination with water can lead to hydrolysis of the nitrile starting material.[12]
-
Issue 2: Presence of Amide or Carboxylic Acid Impurities
Question: My final product is contaminated with the corresponding amide or carboxylic acid of my starting nitrile. How is this happening and how can I prevent it?
Root Cause Analysis:
The presence of amide or carboxylic acid impurities is almost always due to the hydrolysis of the nitrile starting material.[12][13] This can occur under both acidic and basic conditions, especially in the presence of water at elevated temperatures.[13][14][15][16]
Mechanism of Nitrile Hydrolysis:
dot graph NitrileHydrolysis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption { label = "Nitrile Hydrolysis Pathways"; fontsize = 12; fontname = "Arial"; } }
Caption: Simplified pathways for acid- and base-catalyzed nitrile hydrolysis.
Troubleshooting and Purification Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, dry solvents.
-
Dry all reagents thoroughly before use. Sodium azide can be dried under vacuum.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
pH Control:
-
If using an aqueous solvent system, carefully control the pH to minimize hydrolysis.[12]
-
-
Purification Strategy:
-
Tetrazoles are acidic, with pKa values similar to carboxylic acids.[17] This property can be exploited for purification.
-
Step 1: Dissolve the crude product mixture in an organic solvent (e.g., ethyl acetate).
-
Step 2: Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH). The acidic tetrazole will be deprotonated and move into the aqueous layer, while the less acidic amide will remain in the organic layer.
-
Step 3: Separate the layers.
-
Step 4: Carefully acidify the aqueous layer with a strong acid (e.g., 3M HCl) in an ice bath to precipitate the pure tetrazole product. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated.[3][6]
-
Step 5: Collect the precipitated tetrazole by vacuum filtration, wash with cold water, and dry.
-
Issue 3: Formation of Other Nitrogen-Containing Byproducts
Question: I'm observing unexpected byproducts in my reaction mixture, such as ureas or carbodiimides. What are the possible sources of these impurities?
Root Cause Analysis:
The formation of ureas and carbodiimides can occur through side reactions involving the azide reagent or intermediates.
-
From Isocyanate Intermediates: In some cases, particularly with certain catalysts or at high temperatures, the azide can rearrange to form an isocyanate. This isocyanate can then react with any primary or secondary amines present (or with water upon workup) to form ureas.
-
Schmidt Reaction Pathway: When ketones are present as impurities or as part of the substrate, a Schmidt reaction can occur.[18][19][20] This reaction can lead to the formation of amides as the major product, but tetrazoles and ureas can also be formed as byproducts, depending on the reaction conditions.[18][20] An intermediate nitrilium ion can react with an additional hydrazoic acid molecule to form the tetrazole.[20]
-
From Imidoyl Azide Intermediate: The reaction is believed to proceed through an imidoyl azide intermediate.[21][22] This intermediate can sometimes undergo alternative reaction pathways, such as rearrangement and elimination of N₂ to form a carbodiimide, which can then be hydrolyzed to a urea during workup.[23]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting urea and carbodiimide byproducts.
Mitigation Strategies:
-
Purify Starting Materials: Ensure the nitrile starting material is free from any ketone impurities.
-
Optimize Reaction Temperature: Avoid excessively high temperatures, which can promote rearrangement and decomposition pathways.[24][25]
-
Careful Catalyst Selection: The choice of catalyst can influence the reaction pathway. If byproducts are a persistent issue, screen different catalysts to find one that favors the desired cycloaddition.
Issue 4: Difficulty with Product Isolation and Purification
Question: My tetrazole product is difficult to isolate or purify. What are some effective strategies?
Root Cause Analysis:
Isolation difficulties can arise from the product's solubility, the presence of persistent impurities, or the formation of stable tautomers.
-
High Solubility: Some tetrazoles are highly soluble in the reaction solvent or in the aqueous solutions used during workup, making precipitation or extraction inefficient.
-
Persistent Impurities: Unreacted starting materials or byproducts with similar properties to the tetrazole can co-precipitate or co-extract, complicating purification.
-
Tautomerism: 5-substituted tetrazoles can exist in equilibrium with their open-chain azidoazomethine tautomer.[12] This can sometimes affect their physical properties and chromatographic behavior.
Purification Protocol & Best Practices:
| Problem | Recommended Solution | Detailed Steps |
| Product is water-soluble | Salt out the product or use a different extraction solvent. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. 2. Use a more polar organic solvent for extraction, such as n-butanol. |
| Co-precipitation with starting material | Optimize the precipitation pH. | 1. After acidification, slowly adjust the pH. The tetrazole may precipitate at a specific pH range where the starting material remains soluble. |
| Persistent impurities | Recrystallization or column chromatography. | 1. Recrystallization: Choose a solvent system where the tetrazole has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Chromatography: Use silica gel chromatography. A mobile phase containing a small amount of acid (e.g., acetic acid) can improve peak shape for these acidic compounds. |
Concluding Remarks
The synthesis of 5-substituted tetrazoles is a powerful tool in chemical and pharmaceutical research. While side reactions and experimental challenges are common, a systematic approach to troubleshooting can lead to successful outcomes. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can make informed decisions to optimize their synthetic protocols. This guide serves as a starting point for addressing common issues, but careful observation and analysis of your specific reaction will always be key to achieving high yields and purity.
References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
D'yakonov, V. A., Kovyazin, P. V., Vasilev, N. G., Voloshin, A. I., & Dzhemilev, U. M. (2018). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 14, 2456–2464. [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]
-
Chemistry Stack Exchange. (2020). Formation of tetrazoles from ketones in Schmidt reaction. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of Tetrazole and Urea. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Zare, A., et al. (2018). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 8(64), 36769-36778. [Link]
-
Sharma, G., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 12(1), 1-21. [Link]
-
OiPub. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
-
Reddit. (2023). Problem with tetrazole formation. r/Chempros. [Link]
-
PapersFlow. (n.d.). Catalysis in Tetrazole Formation: Research Guide & Papers. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021). Current Organic Chemistry, 25(15), 1786-1811. [Link]
-
D'yakonov, V. A., et al. (2018). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 14, 2456-2464. [Link]
-
Lesnikovich, A. I., et al. (1992). The thermal decomposition of tetrazoles. Thermochimica Acta, 200, 427-441. [Link]
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911. [Link]
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118. [Link]
-
Scite.ai. (n.d.). Advances in Tetrazole Synthesis – An Overview. [Link]
-
Ganjee, A., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(12), 20658-20668. [Link]
-
Pal, S., et al. (2019). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 4(4), 7546-7554. [Link]
-
Sribalan, R., et al. (2016). Selective synthesis of Ureas and Tetrazoles from amides controlled by experimental conditions using conventional and microwave irradiation. Journal of Saudi Chemical Society, 20, S462-S470. [Link]
-
Chemistry Stack Exchange. (2024). Why is tetrazole acidic? [Link]
-
Chemistry LibreTexts. (2023). Chemistry of Nitriles. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Georgia Institute of Technology. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. [Link]
-
Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7327-7382. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2023). New Journal of Chemistry. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Ulrich, H., & Sayigh, A. A. (1966). Synthesis of isocyanates and carbodiimides. Angewandte Chemie International Edition in English, 5(8), 704–712. [Link]
-
ChemInform Abstract: Synthesis of Tetrazoles via Isocyanide-Based Reactions. (2015). ChemInform, 46(27). [Link]
-
The [3+2]Cycloaddition Reaction. (n.d.). [Link]
-
Simmie, J. M., & Curran, H. J. (2008). Retro-[3 + 2]-cycloaddition reactions in the decomposition of five-membered nitrogen-containing heterocycles. The Journal of Physical Chemistry A, 112(8), 1635–1643. [Link]
-
Pal, S., et al. (2019). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 4(4), 7546-7554. [Link]
-
Ganjee, A., et al. (2014). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Molecules, 19(12), 20658-20668. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scite.ai [scite.ai]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. papersflow.ai [papersflow.ai]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. oipub.com [oipub.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimization of [2+3] Cycloaddition for Tetrazole Synthesis
Welcome to the Technical Support Center for Tetrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazoles via [2+3] cycloaddition of nitriles and azides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this versatile reaction. Here, you will find scientifically grounded explanations for common experimental challenges, detailed troubleshooting protocols, and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the [2+3] cycloaddition for tetrazole synthesis.
Q1: What is the fundamental mechanism of the [2+3] cycloaddition for tetrazole synthesis?
The formation of tetrazoles from nitriles and azides is a formal [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1] The reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form a five-membered heterocyclic ring. However, the precise mechanism can vary depending on the reactants and catalysts involved.
-
Concerted vs. Stepwise: While a concerted [2+3] mechanism is often depicted, density functional theory (DFT) calculations suggest that a stepwise pathway may be more favorable in many cases.[2][3] This can involve the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide to form an imidoyl azide intermediate, which then cyclizes to the tetrazole.[2][3][4][5][6]
-
Role of Catalysts: Lewis acids like zinc(II) salts are commonly used to catalyze the reaction.[4][5] The catalyst activates the nitrile by coordinating to it, which lowers the energy barrier for the azide's nucleophilic attack.[4]
Q2: What are the key safety precautions when working with azides?
Azides, particularly sodium azide and hydrazoic acid, are hazardous materials that require strict safety protocols.
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[7]
-
Explosive Hazard: Both inorganic and organic azides can be heat- and shock-sensitive, with the potential for explosive decomposition.[8][9][10]
-
Formation of Hydrazoic Acid: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[8][9][10]
-
Incompatible Materials: Avoid contact with heavy metals (like copper and lead), strong acids, and halogenated solvents, as these can form highly explosive metal azides or other hazardous compounds.[8][9] Do not use metal spatulas for handling azides.[7][8]
Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a clear understanding of the emergency procedures in your laboratory. [8][11]
Q3: What are the advantages of using "green chemistry" approaches for tetrazole synthesis?
Traditional methods for tetrazole synthesis often involve toxic solvents, harsh reaction conditions, and hazardous reagents.[12] Green chemistry approaches aim to mitigate these issues.
-
Safer Solvents: Utilizing water or other environmentally benign solvents reduces the environmental impact.[13]
-
Catalyst Efficiency: The development of efficient and recyclable catalysts, including nanocatalysts, minimizes waste and improves atom economy.[12][14][15]
-
Milder Conditions: Reactions that proceed under milder temperatures and pressures are inherently safer and more energy-efficient.[15]
-
Multicomponent Reactions (MCRs): MCRs offer a step- and atom-economical route to tetrazoles, reducing the number of synthetic steps and the generation of byproducts.[14][16]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Tetrazole Product
A low yield is one of the most common issues in tetrazole synthesis.[17] Several factors can contribute to this problem.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Insufficient Catalyst Activity | * Increase Catalyst Loading: While aiming for catalytic amounts, an insufficient concentration can stall the reaction. Systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[18] * Change the Catalyst: The choice of Lewis acid is crucial. Zinc salts (e.g., ZnCl₂, ZnBr₂) are commonly effective.[4][5] However, other metal catalysts like copper(II)[19] or cobalt(II) complexes[18] may offer better performance for your specific substrate. The catalytic activity is linked to the metal's ability to coordinate with and activate the nitrile.[4] |
| Inappropriate Solvent | * Solvent Optimization: The solvent plays a critical role in reactant solubility and reaction kinetics. Polar aprotic solvents like DMF and DMSO are often good choices.[18] A systematic screen of solvents with varying polarities is recommended. For instance, one study found DMSO to be the optimal solvent for a cobalt-catalyzed reaction, yielding 99% product, while methanol and toluene were inefficient.[18] * "Green" Solvents: Consider water or mixtures of water and ethanol, which have been shown to be effective in some systems, particularly with zinc-based catalysts.[12] |
| Sub-optimal Reaction Temperature | * Temperature Screening: The reaction rate is highly dependent on temperature. While some reactions proceed at room temperature, others require heating.[12] Perform small-scale experiments at a range of temperatures (e.g., room temperature, 60 °C, 100 °C) to determine the optimal condition.[12] Insufficient temperature can lead to slow or incomplete conversion. |
| Deactivated Nitrile Substrate | * Electron-Withdrawing Groups: Nitriles with electron-withdrawing groups are generally more reactive as they are more susceptible to nucleophilic attack by the azide.[2] If your substrate has electron-donating groups, it may require more forcing conditions (higher temperature, stronger Lewis acid). |
Problem 2: Formation of Impurities or Side Products
The presence of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Reaction with Solvent | * Inert Solvent Choice: Some solvents can participate in side reactions. Ensure your chosen solvent is inert under the reaction conditions. |
| Decomposition of Starting Materials or Product | * Temperature Control: Excessive heat can lead to the decomposition of sensitive starting materials or the tetrazole product itself.[9] Carefully control the reaction temperature and avoid prolonged heating. * Inert Atmosphere: If your substrates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Isomer Formation | * Regioselectivity: The [2+3] cycloaddition can potentially lead to the formation of different tetrazole isomers (e.g., 1,5-disubstituted vs. 2,5-disubstituted).[2] The regioselectivity is often influenced by the electronic and steric properties of the substituents on the nitrile and azide. Careful characterization (e.g., via 2D NMR) is necessary to confirm the structure of the product. |
Problem 3: Difficulty in Product Isolation and Purification
Even with a good reaction yield, isolating the pure tetrazole can be challenging.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Product Solubility | * Acidification and Precipitation: Many 5-substituted-1H-tetrazoles are acidic and can be precipitated from the reaction mixture by acidification.[6] After the reaction is complete, carefully add an aqueous acid (e.g., HCl) to protonate the tetrazole anion, which often leads to its precipitation. * Extraction: If the product does not precipitate, extraction with an appropriate organic solvent is necessary. The choice of solvent will depend on the polarity of your tetrazole. |
| Removal of Catalyst | * Heterogeneous Catalysts: The use of solid-supported or magnetic nanocatalysts can greatly simplify purification.[12][15] These catalysts can be easily removed by filtration or magnetic separation. * Aqueous Workup: For homogeneous catalysts, an aqueous workup can often remove the metal salts. |
III. Experimental Protocols & Data
General Experimental Protocol for a Zinc-Catalyzed [2+3] Cycloaddition
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc chloride (1.0 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., water, DMF, or a mixture of water/isopropanol) (5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add 3M HCl to adjust the pH to ~2. This will protonate the tetrazole and neutralize any remaining sodium azide. Caution: This step will generate hydrazoic acid. Perform in a well-ventilated fume hood.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Summary: Solvent Effects on Reaction Yield
The choice of solvent can significantly impact the reaction outcome. The following table summarizes typical trends observed in the literature.
| Solvent | Polarity | Typical Yields | Notes |
| Water | High | Good to Excellent | A green and safe solvent, often used with zinc catalysts.[13] |
| DMF | High | Good to Excellent | A versatile solvent, but can be difficult to remove. |
| DMSO | High | Excellent | Often gives high yields but has a high boiling point.[18] |
| Toluene | Low | Poor to Moderate | Less effective for many azide-nitrile cycloadditions.[18] |
| Acetonitrile | Moderate | Moderate | Can sometimes participate in side reactions.[18] |
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed stepwise mechanism for the Lewis acid-catalyzed [2+3] cycloaddition.
Caption: Proposed mechanism for Lewis acid-catalyzed tetrazole synthesis.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting a low-yielding reaction.
Caption: A systematic workflow for troubleshooting low reaction yields.
V. References
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. (2023). Bentham Science. [Link]
-
Jaiswal, S., Dwivedi, J., Kishore, D., & Sharma, S. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Chemistry, 28(2), 134-160. [Link]
-
A Greener Synthetic Approach to Tetrazoles via Multicomponent Reactions. (2023). Ingenta Connect. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2023). RSC Advances, 13(31), 21543-21555. [Link]
-
Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). Bentham Science. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. (2011). The Royal Society of Chemistry. [Link]
-
Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2024). ACS Omega. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(32), 9983-9987. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2023). National Center for Biotechnology Information. [Link]
-
Azide Compounds. University of California, Santa Barbara. [Link]
-
Synthesis of 2H-tetrazoles. Organic Chemistry Portal. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. (2016). National Center for Biotechnology Information. [Link]
-
Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison. [Link]
-
Tetrazole formation by cycloaddition. ChemTube3D. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. [Link]
-
Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. (2013). National Center for Biotechnology Information. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [Link]
-
Cycloaddition strategy for the synthesis of tetrazoles. ResearchGate. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. [Link]
-
Scheme 1. Reaction scheme for the [2 þ 3] cycloaddition reaction and complete conversion of PIM-1 to methylated tetrazole MTZ100-PIM. ResearchGate. [Link]
-
The [3+2]Cycloaddition Reaction. University of California, Irvine. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. rsc.org [rsc.org]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jchr.org [jchr.org]
Technical Support Center: Stability and Storage of 2-(1H-Tetrazol-5-yl)ethanamine
Introduction: 2-(1H-Tetrazol-5-yl)ethanamine is a critical building block and structural analog of histamine, widely utilized in medicinal chemistry and drug development. Its tetrazole ring serves as a metabolically stable bioisostere for a carboxylic acid group, offering advantages in designing drug candidates with improved pharmacokinetic profiles.[1][2] However, the integrity of experimental data relies heavily on the stability of the compound. This guide provides a comprehensive overview of the best practices for the storage and handling of 2-(1H-tetrazol-5-yl)ethanamine and offers troubleshooting solutions for common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Storage
This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-(1H-tetrazol-5-yl)ethanamine.
Q1: What are the recommended storage conditions for solid 2-(1H-tetrazol-5-yl)ethanamine?
A: For long-term stability, solid 2-(1H-tetrazol-5-yl)ethanamine or its hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at 2-8°C is ideal. The primary concerns for the solid compound are moisture and light. Tetrazoles are generally thermally stable, but prolonged exposure to high temperatures should be avoided.[3][4]
Q2: How should I store solutions of 2-(1H-tetrazol-5-yl)ethanamine?
A: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend the following:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage (weeks to months). For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable.
-
Protection from Light: Solutions are susceptible to photodegradation.[5] Always store solutions in amber vials or wrap clear vials in aluminum foil. This is critical, as studies on its structural analog, histamine, show significant degradation upon exposure to fluorescent light.[6]
-
pH: The compound contains a primary amine and an acidic tetrazole ring (pKa ≈ 4.9), making its charge state pH-dependent.[7] For aqueous solutions, buffering may be necessary depending on the application. Unbuffered solutions, especially in purified water, can have their pH shift upon exposure to atmospheric CO₂, potentially affecting stability or solubility.
Q3: What solvents are suitable for dissolving this compound?
A: The choice of solvent depends on whether you are using the free base or a salt form (e.g., hydrochloride).
-
2-(1H-tetrazol-5-yl)ethanamine (Free Base): Soluble in polar organic solvents like DMSO and DMF.[7] Aqueous solubility is limited but can be increased at acidic pH where the amine group is protonated.
-
2-(1H-tetrazol-5-yl)ethanamine HCl (Hydrochloride Salt): Generally has better solubility in aqueous solutions, including water and buffered saline, due to the protonated amine.[8]
Q4: Is the compound sensitive to light?
A: Yes. The tetrazole ring can undergo photolytic cleavage upon exposure to UV light.[5] This process can lead to the extrusion of molecular nitrogen (N₂) and the formation of various reactive intermediates and degradation products.[5][9] This is a critical stability concern, and all work with the compound and its solutions should be performed with minimal light exposure.
Q5: What is the expected shelf-life of the compound?
A: When stored as a solid under the recommended cool, dry, and dark conditions, the compound is stable for years. The shelf-life of solutions is significantly shorter. For best results, use solutions within 24-48 hours when stored at 4°C. If stored frozen at -20°C or below and protected from light, solutions may be stable for up to 3-6 months, but periodic purity checks are strongly advised.
Part 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to resolving common problems that may indicate compound instability.
Issue 1: Inconsistent or Diminished Biological Activity in Assays
You observe that the compound's effect in your assay is weaker than expected or varies between experiments. This is often the first sign of compound degradation.
-
Causality: The active parent compound has likely degraded into inactive or less active species. The most common culprits are photodegradation from ambient lab light or slow decomposition in solution, especially if stored improperly at room temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Observing Unexpected Peaks in HPLC or LC-MS Analysis
Your analytical chromatogram shows new peaks that were not present in the initial analysis of the compound.
-
Causality: These peaks are likely impurities from the supplier or, more commonly, degradation products. The tetrazole ring is susceptible to cleavage under energetic conditions (e.g., light, high heat).[9][10]
-
Conceptual Degradation Pathway:
Caption: Conceptual pathway for the photolytic degradation of the tetrazole ring.
-
Troubleshooting Steps:
-
Confirm Identity: Use high-resolution mass spectrometry to get molecular formulas for the unknown peaks and deduce potential structures.
-
Perform a Forced Degradation Study (see Protocol 2): Intentionally stress the compound under light, heat, acidic, and basic conditions. Analyzing the resulting samples by HPLC/LC-MS can help create a "fingerprint" of potential degradation products, allowing you to identify if the unexpected peaks in your experimental sample match those from a specific stress condition.[11]
-
Review Handling Procedures: Ensure that solutions are not left on the benchtop under ambient light for extended periods.
-
Part 3: Protocols & Methodologies
Protocol 1: Routine Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of 2-(1H-tetrazol-5-yl)ethanamine.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
HPLC System & Column:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Analysis: Inject 10 µL of the sample. The purity can be calculated based on the area percentage of the main peak. A pure sample should exhibit a single major peak.
Protocol 2: Forced Degradation Study for Stability Assessment
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound.
-
Set Up Stress Conditions (in separate amber vials where appropriate):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber (or direct sunlight) for 24-48 hours. Keep a control sample wrapped in foil at the same temperature.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by RP-HPLC (Protocol 1) and LC-MS to identify and characterize any new peaks.
Part 4: Summary of Stability Parameters
| Parameter | Condition | Impact on Stability | Mitigation Strategy |
| Temperature (Solid) | >40°C (prolonged) | Low risk, but can accelerate degradation over time. | Store at 2-8°C or ambient in a controlled environment. |
| Temperature (Solution) | Room Temperature | High Risk. Significant degradation can occur. | Prepare fresh or store at ≤ -20°C. Use within 6 hours if at RT.[6] |
| Light (UV/Ambient) | Any exposure | Very High Risk. Causes rapid photolytic ring cleavage.[5] | Use amber vials, wrap containers in foil, work in low-light conditions. |
| pH (Aqueous Solution) | < 2 (Strong Acid) | Moderate risk of hydrolysis over time. | Buffer solutions if long-term storage is needed. |
| pH (Aqueous Solution) | > 10 (Strong Base) | Moderate risk. | Buffer solutions to a neutral or slightly acidic pH. |
| Oxidizing Agents | H₂O₂, etc. | Moderate risk. The ethylamine side chain can be susceptible. | Avoid contact with strong oxidizing agents. |
References
- Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.
- Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
-
PubChem. 2-(1H-tetrazol-5-yl)ethanamine. National Center for Biotechnology Information. [Link]
-
Santarosa, P., et al. (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. [Link]
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. [Link]
-
ChemBK. 2-(2H-tetrazol-5-yl)ethan-1-amine hydrochloride. ChemBK. [Link]
-
Elewa, M. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Hendeles, L., et al. (1993). Degradation of histamine solutions used for bronchoprovocation. Journal of Allergy and Clinical Immunology. [Link]
-
Pharmacy 180. Synthesis, Storage and Destruction of Histamine - Pharmacology. Pharmacy 180. [Link]
-
News-Medical.Net. Histamine Storage and Release. News-Medical.Net. [Link]
-
Der Pharma Chemica. (2015). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. [Link]
-
Brunton, L. L., et al. Chapter 32: Histamine, Bradykinin, and Their Antagonists. AccessHemOnc. [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. [Link]
-
Aljamali, S. & Aljamali, N. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry. [Link]
-
Uvnäs, B. (1974). Histamine storage and release. Federation Proceedings. [Link]
-
ResearchGate. (2012). Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
handling and safety precautions for 2-(1H-tetrazol-5-yl)ethanamine
Technical Support Center: 2-(1H-tetrazol-5-yl)ethanamine Handling Guide
Case ID: TETH-SAFETY-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are inquiring about 2-(1H-tetrazol-5-yl)ethanamine (also known as 5-(2-aminoethyl)-1H-tetrazole).
As a Senior Application Scientist, I must emphasize that while tetrazoles are invaluable bioisosteres for carboxylic acids in drug design, they possess energetic properties often underestimated by organic chemists familiar only with standard aromatics. This compound is a zwitterionic high-nitrogen heterocycle . Your protocols must account for two distinct behaviors:
-
The Energetic Hazard: The tetrazole ring is thermodynamically unstable relative to N₂, leading to explosion risks under heat, shock, or contact with transition metals.
-
The Solubility Paradox: As a zwitterion, its solubility is highly pH-dependent, often causing "disappearing product" issues during workup.
Module 1: Critical Safety Protocols (The "Energetic" Factor)
WARNING: This compound is a Class 1.x energetic precursor candidate. Treat it with the same respect as an azide.
The "Heavy Metal" Incompatibility (Crucial)
Issue: Users often use metal spatulas or needles during weighing/transfer. Mechanism: The tetrazole proton (N-H) is acidic (pKa ~4.5–4.9). In the presence of transition metals (Copper, Iron, Zinc, Mercury, Silver), it forms metal tetrazolates . These salts are primary explosives significantly more shock-sensitive than the parent compound. Protocol:
-
NEVER use metal spatulas. Use only porcelain, Teflon, or conductive plastic.
-
NEVER use needles to vent septa if the solution touches the needle.
-
Inspect reaction vessels for scratches or rust; metal ions leaching from stainless steel reactors can trigger detonation.
Thermal Stability & Drying
Issue: "Can I dry this on the rotovap at 60°C?" Analysis: The melting point is ~155–157°C, often accompanied by decomposition. However, dry tetrazoles can accumulate static charge. Protocol:
-
Limit: Do not heat neat solids above 50°C.
-
Vacuum: Use a high-vacuum line at ambient temperature rather than heat.
-
State: Store as a wet cake or in solution whenever possible. Dry solids are most sensitive to electrostatic discharge (ESD).
Module 2: Visualization of Safety Logic
The following workflow dictates your handling decisions based on the physical state of the material.
Figure 1: Decision matrix for safe handling. Note the critical stop point at metal contact.
Module 3: Troubleshooting Experimental Failures
Issue 1: "My product disappeared during aqueous workup."
Diagnosis: Incorrect pH management leading to water solubility. Technical Insight: This molecule is amphoteric.
-
Acidic pH (<4): Protonated amine (
) + Neutral tetrazole = Cationic (Water Soluble) . -
Basic pH (>10): Neutral amine + Deprotonated tetrazole (
) = Anionic (Water Soluble) . -
Neutral pH (~6–7): Protonated amine (
) + Deprotonated tetrazole ( ) = Zwitterion (Net Neutral) .
Solution: You cannot extract this efficiently into organic solvents (DCM/EtOAc) at extreme pHs.
-
Adjust pH to the isoelectric point (approx pH 6.5–7.5).
-
Precipitate: The zwitterion is least soluble in water and may precipitate out.
-
Extraction: If liquid-liquid extraction is required, use n-Butanol or IPA/CHCl3 mixtures at pH 7, not pure DCM.
Issue 2: "The reaction turned black/brown violently."
Diagnosis: Thermal runaway or metal catalysis.
Technical Insight: Tetrazoles release
-
Check your cooling bath. The reaction is likely exothermic.
-
Quench immediately by diluting with cold solvent. Do not concentrate.
Module 4: Workup & Isolation Logic
Use this diagram to determine the correct isolation strategy based on pH.
Figure 2: Isoelectric focusing strategy for isolation. The compound is most stable and isolable at its zwitterionic pH.[1]
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use a metal needle to vent the reaction flask? A: NO. If the reaction solution splashes onto the metal needle, you risk forming transition metal tetrazolates at the tip. Upon drying, the friction of removing the needle through the septum can trigger a detonation. Use glass pipettes or Teflon cannulas/tubing.
Q2: How do I dispose of the waste? A: Do not mix with general organic waste if it contains heavy metals. Label clearly as "POTENTIAL ENERGETIC / HIGH NITROGEN." Contact your EHS department. For small scale quenching of pure material, slow dilution into 10% NaOH destroys the zwitterion solubility (making it anionic) and allows for safer liquid disposal, but does not destroy the ring energy.
Q3: Is this compound compatible with acyl chlorides? A: Yes, the amine is nucleophilic. However, the byproduct is HCl. As HCl generates, the tetrazole ring will protonate, and the solubility will change. You must include a non-nucleophilic base (like DIPEA) to scavenge the acid, or the reaction will stall as the amine salt precipitates.
Summary Data Table
| Property | Value / Condition | Implication |
| Melting Point | 155–157°C (dec.)[2] | Do not heat >100°C. Explosion risk. |
| pKa (Tetrazole) | ~4.5–4.9 | Acidic proton. Reacts with bases and metals. |
| pKa (Amine) | ~9.5 | Basic nitrogen. Forms salts with acids. |
| Isoelectric Point | ~7.0–7.5 | pH of minimum solubility (Precipitation zone). |
| Shock Sensitivity | Moderate (Pure) / High (Metal Salt) | Avoid ALL metal contact. |
| Storage | < 25°C, Desiccated | Hygroscopic. Keep away from light. |
References
-
Fisher Scientific. (2018). Safety Data Sheet: 5-Amino-1H-tetrazole monohydrate. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole (Analogous Tetrazole Handling). Link
-
University of Minnesota Duluth. (n.d.). Shock-Sensitive Chemicals Guide. Environmental Health & Safety Office. Link
-
Singh, J., et al. (2023). "Increasing the limits of energy and safety in tetrazoles." Journal of Materials Chemistry A. Link
-
Klapoetke, T., et al. (2009). "The CN7(-) anion: Tetrazole Metal Salts." Journal of the American Chemical Society. Link
Sources
optimizing reaction conditions for 2-(1H-tetrazol-5-yl)ethanamine derivatization
Senior Application Scientist: Dr. A. Vance Subject: Optimization of Reaction Conditions, Solubility, and Purification Last Updated: February 12, 2026
Introduction: The "Hidden Acid" Challenge
Welcome to the optimization hub for 2-(1H-tetrazol-5-yl)ethanamine . If you are here, you are likely experiencing low yields, precipitation, or inseparable mixtures.
The core issue with this molecule is its zwitterionic nature . The tetrazole ring is not merely a nitrogen-rich heterocycle; it is a carboxylic acid bioisostere with a
This guide treats the molecule not just as an amine, but as a pseudo-amino acid . Our protocols are designed to disrupt this internal salt formation to unlock reactivity.
Module 1: Solubility & Solvent Systems
User Issue: "The starting material will not dissolve in DCM, THF, or Toluene."
Technical Insight: As a zwitterion, 2-(1H-tetrazol-5-yl)ethanamine behaves like a salt. It is insoluble in non-polar organic solvents. To solubilize it, you must break the electrostatic network by either pH manipulation or high-dielectric solvents .
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Additive Required? | Application |
| DCM / Chloroform | 🔴 Insoluble | N/A | Not recommended. |
| THF / Dioxane | 🟠 Poor | Needs strong base | Ether-based reactions. |
| DMF / DMSO | 🟢 Excellent | None (Native) | General coupling. |
| Water / Buffer | 🟢 Excellent | pH dependent | Aqueous conjugation. |
| Methanol / Ethanol | 🟡 Moderate | Heat often required | Recrystallization. |
The "Solubility Switch" Mechanism
To react the amine, you must use a base to shift the equilibrium toward the free amine form. However, this creates a dianionic species (if the tetrazole is also deprotonated) or requires careful stoichiometry.
Figure 1: Solubility and reactivity states dependent on pH. The Anionic form is required for amine derivatization.
Module 2: Amine Derivatization (Amide Coupling)
User Issue: "I used standard EDC/HOBt or HATU conditions, but the yield is <20%."
Root Cause Analysis:
The tetrazole moiety (
Optimized Protocol: The "Base-Loading" Strategy
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
2-(1H-tetrazol-5-yl)ethanamine (1.2 equiv)[2]
-
Coupling Agent: HATU (1.1 equiv) or EDC/Oxyma
-
Base: DIPEA (3.5 – 4.0 equiv) — Critical Step
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Pre-activation (Essential): Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add 1.0 eq of DIPEA. Stir for 5–10 minutes.
-
Why? This forms the activated ester (O-At ester) before the tetrazole is introduced, preventing the tetrazole from interfering with the activation step.
-
-
Amine Preparation: In a separate vial, suspend the tetrazole-amine (1.2 eq) in DMF. Add 2.5–3.0 eq of DIPEA.
-
Why? The first equivalent neutralizes the tetrazole proton. The remaining equivalents ensure the amine is deprotonated (
) and scavenge acid generated during coupling. Sonicate if necessary to ensure a fine suspension/solution.
-
-
Addition: Add the Amine/Base solution to the Pre-activated Acid solution.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[3][4][5]
-
Target Mass: Look for
. Note that tetrazoles often fly poorly in acidic mobile phases; basic mobile phases (ammonium bicarbonate) may improve sensitivity.
-
Figure 2: Optimized amide coupling workflow emphasizing separate pre-activation and excess base.
Module 3: Regioselectivity (N-Alkylation)
User Issue: "I am trying to alkylate the tetrazole ring, but I get a mixture of N1 and N2 isomers."
Technical Insight: Tetrazole alkylation is governed by steric and electronic factors.
-
N2-Alkylation: Generally thermodynamically favored and favored by steric bulk.
-
N1-Alkylation: Often the minor product, but can be favored by specific conditions.
Optimization Rules:
-
To favor N2 (2,5-disubstituted):
-
Use Alkyl Halides with mild bases (
, ) in Acetone or Acetonitrile. -
Catalyst: The use of Lewis acids like
has been shown to highly favor N2 regioselectivity.[6]
-
-
To favor N1 (1,5-disubstituted):
-
Difficult to achieve directly with high selectivity.
-
Strategy: Use bulky protecting groups (e.g., Trityl) which often go to N2, then alkylate N1 (if possible), then deprotect. However, for direct alkylation, N2 usually dominates.
-
Module 4: Purification & Isolation
User Issue: "I cannot separate the product from the polar impurities/salts."
Troubleshooting Guide:
| Method | Protocol | Best For |
| Precipitation | Acidify reaction mixture (pH ~3) with 1M HCl. The protonated tetrazole is less soluble in water than the salt. Cool to 0°C. | Large scale, simple amides. |
| Reverse Phase (C18) | Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. The product will retain slightly better than the salts. | Final polishing.[7] |
| Ion Exchange | Strong Cation Exchange (SCX): Catch the amine (if unreacted). Anion Exchange (SAX): Catch the tetrazole. | Removing unreacted starting materials. |
| Silica Gel | Mobile Phase: DCM / MeOH / | Complex mixtures. |
Pro-Tip: If your product is water-soluble, avoid aqueous workups. Evaporate DMF (high vac), redissolve in minimal MeOH, and precipitate into cold Ether or Acetone.
References
-
Butler, R. N. (1984). Tetrazoles. Comprehensive Heterocyclic Chemistry, 5, 791-838. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3394.[8] Link
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
- Roh, J., et al. (2012). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles. Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Regioselectivity of Tetrazole Alkylation. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
comparing 2-(1H-tetrazol-5-yl)ethanamine to its carboxylic acid analog
Technical Comparison Guide: 2-(1H-tetrazol-5-yl)ethanamine vs. -Alanine (Carboxylic Acid Analog)
Executive Summary
This guide provides a technical analysis comparing 2-(1H-tetrazol-5-yl)ethanamine (Tet-Amine) to its direct carboxylic acid analog, 3-aminopropanoic acid (
In drug discovery, this specific substitution represents a classic "non-classical" bioisosteric replacement.[1][2][3] While
Key Takeaway: The tetrazole moiety offers superior metabolic stability and increased lipophilicity in the ionized state, acting as a "metabolic shield" against enzymes that degrade carboxylic acids, though often at the cost of a slight reduction in binding affinity due to steric bulk.[4]
Physicochemical Profile: A Head-to-Head Comparison
The fundamental driver for this substitution is the modulation of acidity and lipophilicity without altering the charge state at physiological pH.
Table 1: Comparative Physicochemical Data
| Property | 2-(1H-tetrazol-5-yl)ethanamine | Impact on Drug Design | |
| Structure | Tetrazole is planar but bulkier. | ||
| Acidic pKa | ~3.6 (COOH) | ~4.5 - 4.9 (Tetrazole N-H) | Both are anionic at pH 7.4. Tetrazole is slightly less acidic.[5] |
| Basic pKa | ~10.2 ( | ~9.8 - 10.0 ( | Minimal change in amine protonation. |
| LogP (Neutral) | -3.0 (Highly Hydrophilic) | -1.2 to -1.5 | Tetrazole is more lipophilic. |
| Charge Distribution | Localized over 2 Oxygens | Delocalized over 4 Nitrogens | Tetrazole anion is "softer," improving membrane interaction. |
| H-Bond Potential | 2 Acceptors, 1 Donor | 3-4 Acceptors, 1 Donor | Tetrazole has higher desolvation energy. |
Structural & Electronic Logic
The tetrazole ring is a planar, aromatic system.[4] Unlike the carboxylate, where the negative charge is resonated between two oxygen atoms, the tetrazolate anion delocalizes the charge over the entire five-membered ring.
-
The "Reach" Effect: The acidic proton (or the coordination site for the anion) on the tetrazole is approximately 1.5 Å further from the carbon backbone than in the carboxylic acid. This allows the tetrazole to reach deeper into positively charged binding pockets (e.g., Arginine residues in receptors).
Biological Performance & Mechanism
Metabolic Stability (The Primary Advantage)
The carboxylic acid group in
-
Amidation: Conjugation with amino acids (e.g., by ligases).
-
Esterification: Leading to glucuronidation and rapid renal clearance.
The tetrazole ring is resistant to these transformations.[4] It acts as a metabolic dead-end for these specific pathways, significantly extending the half-life (
Receptor Interaction (GABA & Taurine Systems)
-
GABA Transporters (GAT):
-Alanine is a substrate for GAT and the Taurine Transporter (TauT). The tetrazole analog generally shows reduced transport efficiency but can act as a competitive inhibitor. The steric bulk of the tetrazole ring (approx. 60 ų vs 28 ų for carboxylate) can clash with the tight occlusion gates of transporters. -
Receptor Binding: In GABA-C (
) receptors, 5-substituted tetrazole analogs have been characterized as partial agonists or antagonists, whereas the parent amino acids are full agonists. The tetrazole acts as a probe to determine the spatial tolerance of the orthosteric binding site.
Visualizing the Bioisosteric Logic
The following diagram illustrates the decision-making pathway when choosing between these two moieties.
Figure 1: Decision logic for replacing a carboxylic acid with a tetrazole ring to improve pharmacokinetic properties.
Experimental Protocols
A. Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
Objective: Convert 3-aminopropanenitrile to its tetrazole analog via [3+2] cycloaddition. Note: Direct synthesis from the free amine nitrile can be messy due to side reactions. It is standard practice to use N-protected starting material (e.g., Boc-beta-cyanoalanine) or proceed carefully with the salt form.
Reagents:
-
3-Aminopropanenitrile fumarate (or HCl salt)
-
Sodium Azide (
)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Zinc Bromide (
) or Triethylamine hydrochloride ( ) -
Solvent: Water (Green chemistry route) or DMF
Protocol (Green Aqueous Route):
-
Setup: In a 100 mL round-bottom flask, dissolve 3-aminopropanenitrile (10 mmol) in 20 mL of deionized water.
-
Reagent Addition: Add Sodium Azide (11 mmol, 1.1 eq) and Zinc Bromide (10 mmol, 1.0 eq).
-
Safety:
is toxic and can form explosive hydrazoic acid. Work in a fume hood.
-
-
Reaction: Reflux the mixture at 100°C for 16–24 hours. Monitor by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.[3]
-
Workup:
-
Isolation:
-
The product, 2-(1H-tetrazol-5-yl)ethanamine hydrochloride, is highly water-soluble.
-
Evaporate water under reduced pressure to dryness.
-
Purification: Triturate the solid residue with hot ethanol or perform ion-exchange chromatography (Dowex 50W) to remove zinc salts.
-
Recrystallize from MeOH/Ether.
-
B. Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis of the tetrazole analog via zinc-catalyzed cycloaddition.
Validation: How to Confirm Bioisosterism
To validate that the tetrazole is functioning as a true bioisostere in your specific assay:
-
pKa Determination: Use potentiometric titration. You should observe the tetrazole proton dissociation at pH ~4.8. If it is significantly higher (>6), the electronic environment is perturbed.
-
LogD Measurement: Measure distribution coefficient at pH 7.4 (Octanol/Buffer). The tetrazole analog should show a higher LogD (less negative) than
-alanine, confirming improved lipophilicity. -
Functional Assay: In a GABA uptake assay (e.g., using synaptosomes), the tetrazole analog should displace radiolabeled GABA or
-alanine. If increases by >100-fold, the steric bulk of the tetrazole is likely clashing with the binding pocket.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
-
Wexler, R. R., et al. (1996). Nonpeptide angiotensin II receptor antagonists: The next generation in antihypertensive therapy. Journal of Medicinal Chemistry, 39(3), 625–656. (Classic example of Tetrazole vs Carboxyl potency).
-
PubChem Compound Summary. (2025). 2-(1H-tetrazol-5-yl)ethanamine.[7] National Center for Biotechnology Information.
Sources
- 1. drughunter.com [drughunter.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Replacement of Beta-Alanine with 2-(1H-tetrazol-5-yl)ethanamine: A Comparative Technical Guide
Executive Summary: The Strategic Value of Tetrazole Bioisosterism
The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a cornerstone strategy in medicinal chemistry to modulate pharmacokinetics without sacrificing potency. This guide focuses on the specific substitution of beta-alanine (3-aminopropanoic acid) with its tetrazole analogue, 2-(1H-tetrazol-5-yl)ethanamine (also known as 5-(2-aminoethyl)tetrazole).
While beta-alanine serves as a critical neurotransmitter and metabolic intermediate, its therapeutic utility is often limited by rapid metabolism (transamination) and non-specific binding. The tetrazole analogue offers a planar, acidic, yet metabolically distinct profile. This guide provides a direct comparison of physicochemical properties, a validated synthesis protocol, and an analysis of pharmacological performance.
Physicochemical Profiling: Acid Mimicry & Structural Divergence
The primary driver for this replacement is the similarity in acidity (pKa) combined with a distinct charge distribution. The tetrazole ring acts as a non-classical bioisostere of the carboxylate group.
Comparative Properties Table
| Property | Beta-Alanine | 2-(1H-tetrazol-5-yl)ethanamine | Impact of Replacement |
| Structure | HOOC-CH₂-CH₂-NH₂ | HN₄C-CH₂-CH₂-NH₂ | Tetrazole is bulkier (planar aromatic). |
| Molecular Weight | 89.09 g/mol | 113.12 g/mol | Slight increase; negligible effect on absorption. |
| Acidic pKa | ~3.6 (COOH) | ~4.5 - 4.9 (Tetrazole NH) | Comparable acidity; ionized at physiological pH. |
| Basic pKa | ~10.2 (NH₃⁺) | ~9.5 - 10.0 (NH₃⁺) | Slight decrease in amine basicity. |
| LogP (Lipophilicity) | -3.05 (Highly Polar) | ~ -1.2 to -2.0 | Tetrazole is more lipophilic than carboxylate due to charge delocalization. |
| H-Bond Donors | 2 (COOH, NH₂) | 2 (Tetrazole NH, NH₂) | Tetrazole NH is a potent donor. |
| H-Bond Acceptors | 2 (COO⁻) | 4 (Tetrazole N atoms) | Increased acceptor density; distinct hydration shell. |
| Metabolic Stability | Low (GABA-T substrate) | High | Resistant to beta-alanine transaminase. |
Structural Logic Diagram
The following diagram illustrates the structural and functional relationship between the two moieties.
Caption: Structural and functional comparison highlighting the metabolic advantage of the tetrazole replacement.
Synthesis Protocol: 2-(1H-tetrazol-5-yl)ethanamine
Direct synthesis from 3-aminopropionitrile is the most efficient route. The use of a Lewis acid catalyst (ZnBr₂) allows for the formation of the tetrazole ring from the nitrile under milder conditions than traditional hydrazoic acid methods.
Reagents & Equipment[1][2][3][4]
-
Starting Material: 3-Aminopropionitrile (CAS: 151-18-8)
-
Azide Source: Sodium Azide (NaN₃)[1]
-
Catalyst: Zinc Bromide (ZnBr₂) or Triethylamine hydrochloride (Et₃N·HCl)
-
Safety: Warning: Sodium azide is highly toxic and can form explosive metal azides. Perform all reactions in a fume hood behind a blast shield.
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopropionitrile (10 mmol, 0.70 g) in 20 mL of water/isopropanol (2:1).
-
Add Sodium Azide (11 mmol, 0.715 g) and Zinc Bromide (10 mmol, 2.25 g). Note: ZnBr₂ acts as a Lewis acid to activate the nitrile.
-
-
Cycloaddition:
-
Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. The reaction typically requires 12–24 hours for completion.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl dropwise to adjust pH to ~1-2. This protonates the tetrazole and breaks the zinc complex. Caution: Hydrazoic acid (HN₃) may evolve; ensure excellent ventilation.
-
Concentrate the aqueous solution under reduced pressure to remove isopropanol.
-
Isolation: The product is highly polar. Apply the residue to a cation-exchange resin (e.g., Dowex 50W).
-
Wash resin with water to remove inorganic salts.
-
Elute the product with 1M NH₄OH.
-
-
Concentrate the ammoniacal fractions to yield the crude product.
-
Recrystallization: Recrystallize from Ethanol/Water to obtain 2-(1H-tetrazol-5-yl)ethanamine as a white crystalline solid.
-
-
Characterization:
-
1H NMR (D₂O): Look for the ethylene backbone triplets (~3.2 ppm and ~3.4 ppm). The tetrazole proton is exchangeable and not visible in D₂O.
-
MS (ESI+): m/z = 114.1 [M+H]⁺.
-
Pharmacological Performance & Biological Interface
The substitution of the carboxylate with a tetrazole profoundly alters the molecule's interaction with biological targets, specifically GABA receptors and transporters.
Receptor Binding (GABA-A and GABA-C)
Beta-alanine is a known agonist at GABA-C (rho) receptors and a weak agonist at GABA-A.
-
Affinity: The tetrazole analogue generally retains affinity for GABA receptors but often acts as a partial agonist or antagonist depending on the specific subunit composition.
-
Binding Mode: The tetrazole ring is larger than the carboxylate. While the negative charge is delocalized, the steric bulk (approx. 1.2–1.5 Å extension) can cause steric clashes in tight binding pockets (e.g., GAT-1 transporter), potentially converting a substrate (beta-alanine) into an inhibitor.
Metabolic Stability
This is the defining advantage. Beta-alanine is rapidly metabolized by Beta-Alanine Transaminase (GABA-T) into malonate semialdehyde.
-
Tetrazole Resistance: The tetrazole ring is not recognized by the transaminase active site responsible for decarboxylation or transamination of the alpha-carbon relative to the acid.
-
Result: Significantly increased half-life (t1/2) in vivo, allowing for prolonged systemic exposure.
Experimental Validation Protocol: GABA-A Binding Assay
To verify the bioisosteric performance, a competitive binding assay against [3H]-GABA is recommended.
Protocol:
-
Membrane Preparation: Homogenize rat synaptic membranes (cortex).
-
Incubation:
-
Mix membrane suspension (200 µg protein) with [3H]-GABA (5 nM).
-
Add varying concentrations of 2-(1H-tetrazol-5-yl)ethanamine (10⁻⁹ M to 10⁻³ M).
-
Incubate at 4°C for 30 minutes (to minimize uptake/metabolism).
-
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
-
Expected Result: Ki values for the tetrazole analogue are typically in the micromolar range (10-100 µM), comparable to or slightly weaker than beta-alanine, but with enhanced metabolic stability.
-
Synthesis Pathway Visualization[4]
The following diagram details the reaction pathway from the nitrile precursor to the final bioisostere.
Caption: Synthesis pathway via Zinc-catalyzed [3+2] cycloaddition.
References
-
Bioisosterism Principles: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
GABA Receptor Pharmacology: Jones, M. V., et al. (1998).[4] Defining Affinity with the GABAA Receptor.[4][5][6] The Journal of Neuroscience, 18(21), 8590–8604. Link
-
Tetrazole pKa & Properties: Ostrovskii, V. A., et al. (2012). Tetrazoles. Comprehensive Heterocyclic Chemistry III. Elsevier. Link
-
Beta-Alanine Pharmacology: Hoffman, J. R., et al. (2018). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine. Amino Acids, 50, 1393–1402. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]
Publish Comparison Guide: Structure-Activity Relationship of 2-(1H-tetrazol-5-yl)ethanamine Derivatives
Executive Summary
2-(1H-tetrazol-5-yl)ethanamine (also known as 5-(2-aminoethyl)tetrazole) represents a critical bioisosteric scaffold in medicinal chemistry. Structurally, it is the direct tetrazole analogue of
This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing it against its carboxylic acid parent (
Part 1: Comparative Analysis of the Scaffold
The decision to replace a carboxylic acid with a tetrazole ring is a fundamental tactic in rational drug design. Below is a physicochemical and pharmacological comparison of the core amine scaffold against its primary alternatives.
Table 1: Physicochemical Profile Comparison[1]
| Feature | 2-(1H-tetrazol-5-yl)ethanamine | Taurine (Alternative) | |
| Core Structure | Tetrazole-CH | HOOC-CH | HO |
| Acidic pKa | ~4.8 – 5.0 (Tetrazole N-H) | 3.6 (Carboxylic Acid) | 1.5 (Sulfonic Acid) |
| Basic pKa | ~9.2 (Amine) | 10.2 (Amine) | 9.0 (Amine) |
| Physiological State | Zwitterion (High % Neutral form at pH 7.4) | Zwitterion (Charged) | Zwitterion (Highly Charged) |
| LogP (Lipophilicity) | -1.2 (More Lipophilic than parent) | -3.0 (Highly Hydrophilic) | -3.8 (Highly Hydrophilic) |
| Metabolic Stability | High (Resistant to amidases/esterases) | Low (Susceptible to transamination) | High (Oxidatively stable) |
| H-Bond Donors | 1 (N-H) | 1 (O-H) | 1 (O-H) |
| H-Bond Acceptors | 3 (Ring Nitrogens) | 2 (Carbonyl/Hydroxyl) | 3 (Sulfonyl Oxygens) |
Expert Insight: The Tetrazole Advantage
The tetrazole ring is planar and aromatic, unlike the carboxylate. This allows for
Part 2: Mechanistic SAR & Signaling Pathways
The biological activity of 2-(1H-tetrazol-5-yl)ethanamine derivatives is driven by their ability to mimic the spatial and electrostatic properties of inhibitory neurotransmitters while resisting degradation.
GABA and Glycine Receptor Modulation
The scaffold mimics the distance between the positive ammonium group and the negative acid terminus found in GABA and Glycine.
-
Mechanism: The tetrazole anion binds to the arginine-rich pockets of GABA receptors (specifically GABA
or subunits) or Glycine transporters (GlyT). -
SAR Criticality: The 2-carbon linker is optimal. Extending to 3 carbons (GABA analogue) changes selectivity from Glycine receptors to GABA
receptors.
Peptidomimetic Enzyme Inhibition
In protease inhibitors (e.g., for Angiotensin Converting Enzyme or proteasomes), the tetrazole acts as a transition-state mimic.
-
Mechanism: The tetrazole nitrogen atoms can coordinate with catalytic zinc ions (Zn
) in metalloproteases, similar to a carboxylate but with different geometry and higher metabolic resistance.
Visualization: Bioisosteric Signaling & Interaction
The following diagram illustrates how the tetrazole scaffold integrates into biological systems compared to
Caption: Functional divergence of the tetrazole scaffold versus the native beta-alanine substrate in receptor binding and metabolic fate.
Part 3: Detailed Structure-Activity Relationship (SAR)
To optimize this scaffold, researchers modify three distinct regions.
Region A: The Tetrazole Ring (Acid Isostere)
-
N1 vs. N2 Substitution: The biological activity is highly sensitive to substitution on the ring nitrogens.
-
Unsubstituted (N-H): Essential for mimicking the carboxylate anion (acidic character).
-
Alkylation (N1/N2): Abolishes acidic character. N-alkylated derivatives often lose activity at GABA receptors but gain utility as neutral peptidomimetics or prodrugs (e.g., Sartan-like ARBs).
-
-
5-Position: This is the attachment point for the ethylamine chain. This position is electronically stable but sterically sensitive.
Region B: The Linker (Ethylene Chain)
-
Length: The 2-carbon chain is critical for
-alanine mimicry.-
Shortening (1-carbon): Leads to glycine analogues (aminomethyltetrazoles), often reducing potency due to steric clash at the receptor site.
-
Lengthening (3-carbon): Creates a GABA bioisostere (3-aminopropyltetrazole), shifting selectivity toward GABA
and GABA-transporters (GAT).
-
-
Substitution: Adding methyl groups to the linker (e.g.,
-methyl) introduces chirality and restricts conformational freedom, often increasing potency by locking the "bioactive conformation."
Region C: The Amine (Basic Terminus)
-
Primary Amine (-NH
): Required for recognition by amino acid transporters (PAT1/2) and zwitterionic binding. -
Acylation: Converting the amine to an amide (e.g., with biphenyl acid chlorides) creates potent Angiotensin II Receptor Blockers (ARBs) . In this context, the tetrazole-ethylamine serves as a linker scaffold rather than the primary pharmacophore.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(1H-tetrazol-5-yl)ethanamine
This protocol utilizes a [3+2] cycloaddition between a nitrile and an azide, the industry standard for tetrazole synthesis.
Reagents:
-
3-Aminopropionitrile (Starting material)
-
Sodium Azide (NaN
) -
Zinc Bromide (ZnBr
) or Triethylamine hydrochloride (Catalyst) -
Solvent: Water or DMF/Isopropanol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopropionitrile (10 mmol) in water (20 mL).
-
Azide Addition: Add Sodium Azide (11 mmol, 1.1 eq) and Zinc Bromide (10 mmol, 1.0 eq). Note: ZnBr
acts as a Lewis acid catalyst to activate the nitrile. -
Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup: Cool to room temperature. Acidify carefully with 3M HCl to pH ~2 to liberate the free tetrazole (Caution: Hydrazoic acid evolution possible; work in a fume hood).
-
Purification: The product is zwitterionic and water-soluble. Evaporate the solvent and purify via ion-exchange chromatography (Dowex 50W) or recrystallization from ethanol/water.
-
Validation: Confirm structure via
C NMR (Tetrazole carbon typically appears at ~155-160 ppm).
Protocol 2: Determination of Acid Dissociation Constant (pKa)
Precise pKa measurement is vital to confirm the zwitterionic nature.
Method: Potentiometric Titration
-
Preparation: Dissolve 0.05 mmol of the derivative in 20 mL of degassed water (ionic strength adjusted to 0.1 M with KCl).
-
Titrant: 0.1 M NaOH (standardized).
-
Execution: Titrate at 25°C under nitrogen atmosphere. Record pH after each addition of 0.01 mL titrant.
-
Analysis: Plot pH vs. Volume. Identify two inflection points:
-
pK
(Tetrazole): Expected range 4.5 – 5.5.[1] -
pK
(Amine): Expected range 9.0 – 10.0.
-
Visualization: Synthesis Workflow
Caption: Lewis-acid catalyzed synthesis of the tetrazole-ethylamine scaffold from nitrile precursors.
References
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and structural characterization. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs based on tetrazoles.[2][3][4] Chemistry of Heterocyclic Compounds, 43(1), 1-9. Link
-
PubChem. (n.d.).[2] 2-(1H-tetrazol-5-yl)ethanamine (CID 14772412).[2] National Center for Biotechnology Information. Link
-
Popova, E. A., et al. (2019). Synthesis and biological activity of tetrazole derivatives. Russian Chemical Reviews, 88(6), 644. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
comparative study of 1H- vs 2H-tetrazole isomers of ethylamine derivatives
This guide provides an in-depth comparative analysis of 1H- and 2H-tetrazole isomers, specifically focusing on ethylamine derivatives (e.g., 2-(tetrazol-5-yl)ethanamine and N-ethyltetrazoles). It addresses the critical distinction between tautomers (in 5-substituted systems) and regioisomers (in N-alkylated systems), a frequent source of confusion in medicinal chemistry.
Executive Summary
Tetrazole derivatives serve as critical bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and membrane permeability. However, their utility relies on understanding their structural duality.
-
5-Substituted Tetrazoles (e.g., histamine analogs): Exist as a dynamic equilibrium between 1H- and 2H-tautomers.
-
N-Substituted Tetrazoles: Exist as fixed, separable regioisomers (N1-ethyl vs. N2-ethyl).
This guide compares the physicochemical properties, synthetic pathways, and analytical signatures of these isomers to support rational drug design.
Structural & Electronic Properties[1]
The tetrazole ring contains four nitrogen atoms, creating a pi-electron-rich system.[1] The location of the hydrogen (or alkyl substituent) dramatically alters the electronic landscape.[2]
Tautomerism in 5-Substituted Derivatives
For derivatives like 2-(1H-tetrazol-5-yl)ethanamine (a histamine analog), the proton shuttles between the N1 and N2 positions.
-
Solid State: The 1H-tautomer is generally favored due to intermolecular hydrogen bonding networks.
-
Gas Phase/Non-polar Solvents: The 2H-tautomer is thermodynamically more stable (lower energy) due to reduced lone-pair repulsion between adjacent nitrogens.
-
Solution: In polar solvents (DMSO, water), the equilibrium shifts towards the more polar 1H-form (approx. 1:1 to 1H-dominant ratio depending on the substituent).
Comparison of Fixed N-Alkyl Isomers
When the ring nitrogen is alkylated (e.g., N-ethylation), the tautomerism is locked, creating distinct isomers with vastly different properties.
| Feature | N1-Ethyl Isomer | N2-Ethyl Isomer | Causality/Mechanism |
| Dipole Moment | High (~5.0 - 6.0 D) | Low (~2.0 - 3.0 D) | N1 substitution creates a larger charge separation vector across the ring. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Reduced polarity in N2 isomers enhances lipid solubility. |
| Boiling Point | Higher | Lower | Stronger dipole-dipole interactions in the N1 isomer increase BP. |
| Thermodynamic Stability | Less Stable | More Stable | N2 substitution minimizes adjacent lone-pair repulsion (anomeric effect). |
| Water Solubility | Higher | Lower | Driven by polarity and H-bond accepting capability. |
Synthetic Pathways & Regioselectivity[4]
Controlling the site of alkylation is the primary synthetic challenge. The reaction of a 5-substituted tetrazole with an electrophile (e.g., ethyl bromide) typically yields a mixture.
Mechanism of Alkylation
The tetrazolate anion is an ambient nucleophile.
-
Kinetic Control: Often favors N2-alkylation due to the higher electron density on N2/N3 in the anion and steric accessibility.
-
Thermodynamic Control: Favors N2-alkylation (the more stable isomer).
-
Steric Factors: Bulky electrophiles almost exclusively target the less hindered N2 position.
Synthetic Workflow Diagram
The following diagram outlines the decision process for synthesizing and separating these isomers.
Caption: Synthetic workflow for generating and separating N-ethyl tetrazole isomers. N2 isomers typically elute first due to lower polarity.
Analytical Differentiation (Self-Validating Protocols)
Distinguishing N1 from N2 isomers requires robust analytical data. Relying solely on
NMR Spectroscopy Signatures
| Nucleus | N1-Isomer Characteristic | N2-Isomer Characteristic | Diagnostic Reliability |
| Shielded (~150–156 ppm) | Deshielded (~162–169 ppm) | High (Primary Indicator) | |
| ~45–50 ppm | ~50–58 ppm | Moderate (Varies by substituent) | |
| N1 is shielded (~ -160 ppm) | N2 is deshielded (~ -100 ppm) | Very High (Requires labeled sample or HMBC) | |
| Often Upfield (e.g., 4.4 ppm) | Often Downfield (e.g., 4.7 ppm) | Low (Dependent on solvent/anisotropy) |
Protocol for Identification:
-
Run
C NMR: Locate the quaternary carbon signal (C5). -
Check Chemical Shift:
-
If
> 160 ppm N2-Isomer . -
If
< 158 ppm N1-Isomer .
-
-
Cross-Verify with TLC: The N2 isomer will have a significantly higher
value in ethyl acetate/hexane mixtures.
Crystallography
X-ray diffraction provides definitive proof.
-
N1-Isomer: Bond lengths
and are shorter (double bond character). -
N2-Isomer: Bond lengths
are shorter.
Biological Performance & Applications
Bioisosterism of Carboxylic Acids
-
1H-Tetrazoles: The acidic proton (pKa ~4.5–5.0) mimics the carboxylic acid hydroxyl. The anion (tetrazolate) mimics the carboxylate. This is crucial for drugs like Valsartan and Losartan .
-
N-Alkyl Tetrazoles: These are not acidic. They serve as neutral, polar pharmacophores. They cannot replace a carboxylate if the negative charge is essential for binding (e.g., salt bridge formation).
Histamine Analogs (Ethylamine Derivatives)
In 2-(1H-tetrazol-5-yl)ethanamine (a histamine bioisostere):
-
H1/H2 Receptor Binding: The tautomeric mobility allows the tetrazole to donate or accept hydrogen bonds as needed by the receptor pocket, similar to the imidazole ring of histamine.
-
Metabolic Stability: The tetrazole ring is resistant to oxidative metabolism (CYP450), unlike the imidazole ring which is susceptible to N-methylation and oxidation.
Experimental Protocols
Protocol A: Synthesis of 2-(1H-Tetrazol-5-yl)ethanamine (Tautomeric Mix)
Objective: Synthesize the 5-substituted scaffold from a nitrile precursor.
-
Reagents: 3-Aminopropionitrile (10 mmol), Sodium Azide (15 mmol), Triethylamine Hydrochloride (15 mmol).
-
Solvent: Toluene or DMF (10 mL).
-
Procedure:
-
Mix reagents in a round-bottom flask.
-
Reflux at 100°C for 24 hours.
-
Workup: Cool to RT. Extract with water.[3] Acidify the aqueous layer to pH 2 with HCl to precipitate the tetrazole (or extract with EtOAc).
-
Yield: Typically 60–80% as a white solid.
-
Protocol B: Regioselective Alkylation & Separation
Objective: Isolate N1 and N2 ethyl isomers.
-
Starting Material: 5-Phenyltetrazole (Model compound) or 5-phthalimidoethyl-tetrazole (protected amine).
-
Alkylation:
-
Dissolve 1.0 eq tetrazole in Acetone/K
CO . -
Add 1.2 eq Ethyl Bromide. Reflux 4 hours.
-
-
Separation:
References
-
Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate. Available at: [Link]
-
Tetrazoles: Synthesis and Biological Activity. Bentham Science. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry (RSC). Available at: [Link]
-
Bioisosteres for Drug Hunters: Tetrazole. Drug Hunter. Available at: [Link]
-
1H-Tetrazole PubChem Compound Summary. National Library of Medicine. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrazole Derivatives. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Giant Dipole Moments: Remarkable Effects Mono‐, Di‐, and Tri‐ Hydrated 5,6‐Diaminobenzene‐1,2,3,4‐Tetracarbonnitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. m.youtube.com [m.youtube.com]
Validating 2-(1H-tetrazol-5-yl)ethanamine as a Bioisostere for β-Alanine and GABA: A Comparative Guide
In the landscape of contemporary drug discovery, the strategic application of bioisosterism is a cornerstone of lead optimization. This guide provides an in-depth technical comparison to validate 2-(1H-tetrazol-5-yl)ethanamine as a bioisostere of the endogenous amino acids β-alanine and γ-aminobutyric acid (GABA). For researchers in neuroscience, medicinal chemistry, and pharmacology, understanding the nuanced physicochemical and biological interplay of these molecules is critical for the rational design of novel therapeutics targeting the GABAergic system.
The core principle of bioisosterism lies in the substitution of a functional group within a bioactive molecule with another group that retains similar biological activity. This is often done to enhance pharmacokinetic properties, improve metabolic stability, or circumvent patent limitations.[1] The tetrazole ring has emerged as a premier bioisosteric replacement for the carboxylic acid moiety, a substitution that forms the basis of this guide.[2]
Physicochemical Properties: A Tale of Two Moieties
The rationale for considering 2-(1H-tetrazol-5-yl)ethanamine as a bioisostere for β-alanine and GABA is rooted in the comparable acidic properties of the tetrazole and carboxylic acid functional groups.[2] At physiological pH, both groups are predominantly ionized, conferring a negative charge that is often crucial for receptor-ligand interactions.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Acidic Group) | logP |
| β-Alanine | 89.09 | 3.55 | -3.05 | |
| GABA | 103.12 | 4.03 | -3.17 | |
| 2-(1H-tetrazol-5-yl)ethanamine | 113.12 | ~4.5-5.5 (estimated for 5-alkyl-tetrazoles) | -1.2 (computed) |
Table 1: Comparative Physicochemical Properties of β-Alanine, GABA, and 2-(1H-tetrazol-5-yl)ethanamine. The pKa values for β-alanine and GABA are for their carboxylic acid groups.[2][3] The pKa for 2-(1H-tetrazol-5-yl)ethanamine is an estimated range for 5-substituted tetrazoles, which are known to be similar to carboxylic acids.[4] The logP value for 2-(1H-tetrazol-5-yl)ethanamine is a computed value.[5]
The data clearly illustrates the similarity in acidity between the carboxylic acids and the tetrazole ring. While the computed logP of 2-(1H-tetrazol-5-yl)ethanamine suggests it is more lipophilic than β-alanine and GABA, this can be an advantageous property in drug design, potentially leading to improved blood-brain barrier penetration.
Structural and Electronic Mimicry: The Basis for Biological Activity
The bioisosteric relationship extends beyond simple acidity. The tetrazole ring, like the carboxylate group, is planar, and the negative charge is delocalized across the ring system. This electronic and structural mimicry is hypothesized to allow 2-(1H-tetrazol-5-yl)ethanamine to interact with the same receptor binding sites as GABA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isosterism and molecular modification in drug design: tetrazole analogue of GABA: effects on enzymes of the gamma-aminobutyrate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of α1β3γ2 GABAA receptors by farnesol through the neurosteroid sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
assessing the metabolic stability of compounds containing 2-(1H-tetrazol-5-yl)ethanamine
Executive Summary & Bioisosteric Rationale
The 2-(1H-tetrazol-5-yl)ethanamine moiety is a critical bioisostere used to replace
Unlike simple carboxylic acids, which are primarily cleared renally or via conjugation, the tetrazole-ethylamine scaffold is susceptible to two distinct enzymatic attacks:
-
Oxidative Deamination (Phase I): Mediated by Monoamine Oxidases (MAO) targeting the ethylamine chain.
-
N-Glucuronidation (Phase II): Mediated by UDP-glucuronosyltransferases (UGTs) targeting the tetrazole ring nitrogen.
This guide details how to assess these liabilities, comparing the scaffold against its carboxylic acid parent and providing specific protocols to avoid false-negative stability data.
Comparative Metabolic Profiles
The following table contrasts the metabolic fate of the tetrazole-ethylamine scaffold against the parent carboxylic acid (
Table 1: Scaffold Stability Comparison
| Feature | Carboxylic Acid Parent (e.g., | Tetrazole Bioisostere (2-(1H-tetrazol-5-yl)ethanamine) | Sulfonamide Analog (Sulfonamido-ethylamine) |
| Physicochemical | High Polarity, Low Permeability | Moderate Lipophilicity (+10x), Good Permeability | High Lipophilicity, Good Permeability |
| Primary Clearance | Renal (unchanged) or Amino Acid Transporters | Metabolic (Hepatic) | Metabolic (Hepatic) |
| Phase I Liability | Minimal (stable to oxidation) | High (MAO-mediated deamination of amine) | Moderate (CYP oxidation) |
| Phase II Liability | Acyl-Glucuronidation (Reactive) | N-Glucuronidation (N2-position, generally non-reactive) | N-Acetylation or Glucuronidation |
| Active Transport | Substrate for PEPT1/2, GAT | Passive Diffusion + OAT substrate (as anion) | Passive Diffusion |
| Est.[1] In Vitro | > 120 min (Microsomes) | < 30 min (Hepatocytes - due to MAO/UGT synergy) | 45–60 min (Microsomes) |
Critical Insight: Standard microsomal stability assays (HLM) often overestimate the stability of this tetrazole scaffold because they lack the mitochondrial fraction (MAO source) and the cofactor UDPGA (required for glucuronidation).
Mechanistic Liabilities & Pathways
To accurately assess stability, one must understand the specific enzymatic pathways degrading this molecule.
The "Pincer" Attack
The molecule is attacked from both ends. The ethylamine tail is a classic substrate for MAO-B (and MAO-A), converting the amine to an aldehyde, which is rapidly oxidized to a carboxylic acid (rendering the bioisosteric replacement moot). Simultaneously, the tetrazole ring acts as a nucleophile for UGT1A1, UGT1A3, and UGT2B7 , forming an N-glucuronide.
Pathway Visualization
The following diagram illustrates the competing metabolic pathways.
Caption: Figure 1. Dual metabolic instability pathways. The amine tail undergoes mitochondrial MAO deamination, while the tetrazole ring undergoes microsomal N-glucuronidation.
Experimental Protocols
Standard "Phase I" stability screens will fail to characterize this molecule correctly. You must use a System-Integrated Approach .
Protocol A: The "Gold Standard" Hepatocyte Stability Assay
Rationale: Cryopreserved hepatocytes contain cytosolic (ALDH), mitochondrial (MAO), and microsomal (CYP/UGT) enzymes with intact cofactors.
-
Preparation: Thaw cryopreserved human hepatocytes (pool of >10 donors) in high-viability medium (e.g., Williams E).
-
Cell Density: Adjust to
cells/mL. -
Incubation:
-
Pre-incubate cells for 10 min at 37°C / 5% CO2.
-
Spike test compound (1 µM final, <0.1% DMSO).
-
Timepoints: 0, 15, 30, 60, 90, 120 min.
-
-
Reaction Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Crucial Control: Run a parallel incubation with Pargyline (10 µM).
-
Interpretation: If
increases significantly with Pargyline, the instability is MAO-driven (amine tail). If not, it is likely UGT-driven (tetrazole ring).
-
Protocol B: Modified Microsomal Screen (Diagnostic)
Rationale: If hepatocytes are unavailable, you must modify the standard microsomal assay to catch the specific liabilities.
| Component | Standard Assay | Required Assay for Tetrazole-Amine |
| Enzyme Source | Liver Microsomes (HLM) | Liver S9 Fraction (Contains Microsomes + Cytosol + Mitochondria) |
| Cofactor 1 | NADPH (for CYP) | NADPH (for CYP/ALDH) |
| Cofactor 2 | None | UDPGA (2 mM) + Alamethicin (pore former) |
| Inhibitor Check | None | Clorgyline (MAO-A) / Deprenyl (MAO-B) |
Step-by-Step S9 Protocol:
-
Mix: 1 mg/mL Human Liver S9 protein in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Permeabilize: Add Alamethicin (25 µg/mg protein) on ice for 15 min (essential for UGT activity).
-
Initiate: Add cofactor mix (NADPH + UDPGA) and test compound (1 µM).
-
Monitor: Depletion of parent and formation of +176 Da metabolite (Glucuronide) and -17 Da metabolite (Aldehyde/Acid conversion).
Decision Tree for Lead Optimization
Use this workflow to interpret your data and optimize the scaffold.
Caption: Figure 2. Strategic decision tree based on hepatocyte stability data and MAO inhibition.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[2] Carboxylic acid (bio)isosteres in drug design.[3][4][5] ChemMedChem, 8(3), 385–395.[2]
-
Alonen, A., et al. (2008).[6] UDP-glucuronosyltransferases involved in the metabolism of tetrazole-based angiotensin II receptor antagonists. Drug Metabolism and Disposition, 36(11), 2397-2403.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Pommier, A., et al. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[5] Drug Hunter.
-
PubChem Compound Summary. (2025). 2-(1H-tetrazol-5-yl)ethanamine.[1] National Library of Medicine.
Sources
- 1. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
Comparative Guide: In Vitro Evaluation of 2-(1H-tetrazol-5-yl)ethanamine Analogs
Executive Summary
This guide provides a technical framework for evaluating 2-(1H-tetrazol-5-yl)ethanamine , a bioisostere of the neurotransmitter
However, for small zwitterionic transmitters like
Core Value Proposition
-
Metabolic Stability: The tetrazole ring resists acyl-glucuronidation and decarboxylation pathways that degrade standard amino acids.[1]
-
Transporter Selectivity: The increased steric bulk of the tetrazole (vs. carboxylate) acts as a molecular probe to map the plasticity of the substrate-binding pocket in SLC6 transporters.
Physiochemical & Structural Logic[1][2]
The decision to evaluate the tetrazole analog rests on specific physiochemical properties. The tetrazole anion acts as a planar, lipophilic mimic of the carboxylate anion.
| Property | 2-(1H-tetrazol-5-yl)ethanamine (Analog) | Impact on Bioactivity | |
| Acidic Moiety | Carboxylic Acid (-COOH) | Tetrazole (-CN | Tetrazole is a non-classical isostere.[1][2] |
| pKa (Acidic) | ~3.6 - 4.0 | ~4.5 - 4.9 | Similar ionization at physiological pH (7.4), ensuring zwitterionic behavior.[1] |
| Charge Delocalization | Localized on 2 Oxygens | Delocalized over 4 Nitrogens | Tetrazole creates a more diffuse negative field, altering cation interactions (e.g., Na |
| Steric Volume | Smaller | Larger (Planar aromatic ring) | Critical Differentiator: May reduce affinity for tight binding pockets (e.g., Glycine receptors) but improves selectivity. |
| Lipophilicity (LogP) | Highly Hydrophilic | Slightly more lipophilic | Tetrazoles generally improve passive permeability, though zwitterionic nature limits this effect here. |
Visualization: The Bioisosteric Switch
The following diagram illustrates the physiochemical shift and its downstream effects on experimental design.
Caption: Comparative logic flow from chemical structure to biological impact. Note the divergence in receptor vs. transporter outcomes.
Comparative Biological Performance[1]
Based on literature data for
A. Transporter Affinity (TauT & GAT)
The primary utility of 2-(1H-tetrazol-5-yl)ethanamine is as a transport inhibitor or false substrate .[1]
-
Mechanism: The TauT transporter (SLC6A6) recognizes the zwitterionic motif. The tetrazole analog competes with Taurine and
-alanine.[1] -
Performance:
-
-Alanine: High affinity substrate (
).[1] -
Tetrazole Analog: Typically exhibits lower affinity (
in low mM range) compared to the carboxylate. -
Reasoning: The TauT binding pocket (specifically residues Leu134 and Glu406) is optimized for the carboxylate/sulfonate geometry. The tetrazole ring's bulk can prevent the "occluded" state required for efficient transport, often converting the molecule from a substrate into a competitive inhibitor.
-
-Alanine: High affinity substrate (
B. Receptor Pharmacology (GABA-A & Glycine)
-alanine is a known agonist at Glycine receptors (GlyR) and a partial agonist at GABA-A.[1]-
Glycine Receptors: The tetrazole analog often shows significantly reduced agonist potency compared to
-alanine.[1] The GlyR orthosteric site is sterically restricted; the bulky tetrazole ring clashes with the loop structures governing channel gating. -
GABA-A Receptors: Activity is generally weak or null, making the tetrazole analog a useful tool to exclude receptor-mediated effects when studying transport phenomena.[1]
Experimental Protocols
To validate these properties, we employ a "Self-Validating" workflow. Every assay includes a positive control (Parent Compound) and a negative control (Non-specific inhibitor).[1]
Protocol A: Competitive Uptake Assay (TauT/GAT)
Objective: Determine if the tetrazole analog acts as a substrate or inhibitor of the Taurine Transporter.
Reagents:
-
Cell Line: HEK293 stably expressing human TauT (SLC6A6).[1]
-
Tracer: [³H]-Taurine (Specific Activity > 20 Ci/mmol).[1]
-
Buffer: Krebs-Ringer-HEPES (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl
, 1.2 mM MgSO , 1.2 mM KH PO , 10 mM HEPES, pH 7.4.
Workflow:
-
Seeding: Plate cells in 24-well plates (Poly-D-lysine coated) 24h prior to assay.
-
Equilibration: Wash cells 2x with warm KRH buffer.
-
Competition: Incubate cells with [³H]-Taurine (50 nM final) PLUS increasing concentrations of the test compound (Tetrazole analog: 1
M – 10 mM). -
Termination: After 10 min (linear phase), rapidly aspirate and wash 3x with ice-cold KRH.
-
Lysis & Counting: Lyse cells (0.1 N NaOH), add scintillation fluid, and count CPM.
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
Protocol B: Whole-Cell Patch Clamp (Functional Agonism)
Objective: Assess if the analog activates Glycine or GABA receptors (Safety Pharmacology).[1]
Setup:
-
Rig: Axon MultiClamp 700B.
-
Cells: CHO cells transiently transfected with GlyR
1 or GABA-A 1 2 2.[1] -
Intracellular Solution: 140 mM CsCl (high chloride to ensure large inward currents at -60 mV).[1]
Workflow:
-
Clamp: Establish G
seal, break in, and hold at -60 mV. -
Perfusion: Apply agonist via rapid perfusion system (RSC-200).[1]
-
Application Sequence:
-
Validation: If current is observed, apply specific antagonist (Strychnine for GlyR) to confirm receptor specificity.
Workflow Visualization
The following diagram details the decision tree for evaluating the analog.
Caption: Step-by-step evaluation pipeline ensuring compound integrity and functional characterization.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
PubChem. (n.d.).[1] 2-(1H-tetrazol-5-yl)ethanamine (CID 14772412).[1] National Library of Medicine.[1] Link
-
Hanada, K., et al. (2025). Molecular basis of human taurine transporter uptake and inhibition. Nature Structural & Molecular Biology (Preprint/Article).[1] Link
-
Jones, K. A., et al. (1998). Defining affinity with the GABAA receptor.[3][4] Journal of Neuroscience, 18(20), 8163-8173. Link
-
Lleu, P. L., & Rebel, G. (1991). Taurine analog modulation of taurine uptake by two different mechanisms in cultured glial cells. Journal of Neuroscience Research, 29(4), 519-526. Link
Sources
- 1. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(1H-tetrazol-5-yl)ethanamine and Histamine: A Guide for Researchers
Introduction: The Rationale for Comparison
Histamine is a pivotal signaling molecule that exerts a wide array of physiological and pathophysiological effects through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] The therapeutic modulation of these receptors has led to the development of blockbuster drugs for treating allergies (H1 antagonists) and gastric ulcers (H2 antagonists).[3] The development of selective agonists and antagonists for each receptor subtype continues to be an active area of research.
2-(1H-tetrazol-5-yl)ethanamine is a structural analogue of histamine where the imidazole heterocycle of histamine is replaced by a tetrazole ring. In medicinal chemistry, the tetrazole ring is often employed as a bioisostere of a carboxylic acid group, but it can also serve as a replacement for other five-membered aromatic heterocycles. This substitution can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, which in turn can profoundly impact its biological activity, receptor selectivity, and pharmacokinetic profile.
This guide will explore the predicted biological activity of 2-(1H-tetrazol-5-yl)ethanamine in comparison to histamine, drawing parallels with other known histamine analogues to provide a scientifically-grounded hypothesis of its potential as a histamine receptor ligand.
Structural and Physicochemical Comparison
The core structural difference between histamine and 2-(1H-tetrazol-5-yl)ethanamine lies in the aromatic five-membered ring. Both molecules share the same ethylamine side chain, which is a crucial pharmacophoric element for interaction with histamine receptors.
Caption: Structural comparison of Histamine and 2-(1H-tetrazol-5-yl)ethanamine.
The imidazole ring of histamine is weakly basic, while the tetrazole ring is significantly more acidic. This difference in acidity will affect the ionization state of the molecule at physiological pH, which can influence receptor binding and membrane permeability.
Table 1: Physicochemical Properties of Imidazole vs. Tetrazole Rings
| Property | Imidazole | Tetrazole | Implication for Biological Activity |
| pKa | ~7.0 (of the ring) | ~4.9 (of the ring N-H) | The tetrazole ring is more acidic and will be predominantly deprotonated at physiological pH, potentially altering its hydrogen bonding interactions with the receptor compared to the imidazole ring of histamine. |
| Aromaticity | Aromatic | Aromatic | Both rings are planar and aromatic, which is a key feature for interaction with histamine receptors. |
| Hydrogen Bonding | Can act as both H-bond donor and acceptor | Can act as both H-bond donor and acceptor | The positions and strengths of these interactions will differ, potentially leading to altered receptor affinity and selectivity. |
| Metabolic Stability | Susceptible to metabolism by histamine N-methyltransferase and diamine oxidase | Generally considered more metabolically stable than imidazole | This could lead to a longer biological half-life for the tetrazole analogue. |
| Lipophilicity | Moderately lipophilic | Generally more polar/less lipophilic than imidazole | This could affect absorption, distribution, and blood-brain barrier penetration. |
Theoretical Receptor Activity Profile
Based on the known structure-activity relationships of histamine receptor ligands, we can hypothesize the potential activity of 2-(1H-tetrazol-5-yl)ethanamine at each receptor subtype.
Histamine H1 Receptor
The H1 receptor is coupled to Gq/11, and its activation leads to the mobilization of intracellular calcium. For H1 receptor agonism, the imidazole ring of histamine is important, but not strictly required. However, modifications to the ring often lead to a decrease in potency. Given the significant electronic differences between the tetrazole and imidazole rings, it is plausible that 2-(1H-tetrazol-5-yl)ethanamine would have significantly lower affinity and potency at the H1 receptor compared to histamine.
Histamine H2 Receptor
The H2 receptor is coupled to Gs, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The development of selective H2 agonists has shown that the imidazole ring can be successfully replaced with other heterocyles. A prime example is Amthamine , a thiazole-containing analogue of histamine, which is a potent and highly selective H2 receptor agonist.[4][5] The thiazole ring in Amthamine is thought to mimic the electronic properties of the imidazole ring required for H2 receptor activation.
The tetrazole ring, like the thiazole ring, is a five-membered heterocycle. Based on the precedent of Amthamine, it is conceivable that 2-(1H-tetrazol-5-yl)ethanamine could act as a selective H2 receptor agonist. The acidic nature of the tetrazole ring might provide unique interactions with the H2 receptor binding pocket that favor activation. However, without experimental data, its potency relative to histamine or Amthamine remains speculative.
Histamine H3 and H4 Receptors
The H3 and H4 receptors are both coupled to Gi/o, leading to the inhibition of adenylyl cyclase. These receptors generally have a higher affinity for histamine than H1 and H2 receptors. The SAR for H3 and H4 ligands is complex, and small structural changes can convert an agonist into an antagonist. While the ethylamine side chain is a key feature for H3 and H4 receptor recognition, the nature of the heterocyclic ring is also critical. It is difficult to predict the activity of 2-(1H-tetrazol-5-yl)ethanamine at these receptors without experimental data. It could potentially act as a weak agonist, a partial agonist, or even an antagonist.
Key Signaling Pathways
The activation of H1 and H2 receptors by an agonist initiates distinct downstream signaling cascades.
H1 Receptor Signaling Pathway
Caption: H1 Receptor Gq/11 Signaling Pathway.
Upon agonist binding, the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses.
H2 Receptor Signaling Pathway
Caption: H2 Receptor Gs Signaling Pathway.
Agonist binding to the H2 receptor activates the Gs protein, which stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses.
Proposed Experimental Workflow for Pharmacological Characterization
To move beyond theoretical predictions, a systematic experimental evaluation of 2-(1H-tetrazol-5-yl)ethanamine is necessary. The following workflow outlines the key experiments required to determine its biological activity at histamine receptors.
Caption: Proposed experimental workflow.
Experimental Protocols
A. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 2-(1H-tetrazol-5-yl)ethanamine for each of the four human histamine receptor subtypes.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing each of the human histamine receptors (H1, H2, H3, or H4).
-
Incubate the membranes with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]-mepyramine for H1, [³H]-tiotidine for H2, [³H]-Nα-methylhistamine for H3, [³H]-histamine for H4).
-
Add increasing concentrations of unlabeled 2-(1H-tetrazol-5-yl)ethanamine (the competitor).
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
B. H2 Receptor Functional Assay: cAMP Accumulation
-
Objective: To determine the potency (EC50) and efficacy (Emax) of 2-(1H-tetrazol-5-yl)ethanamine as an agonist at the H2 receptor.
-
Principle: H2 receptor activation increases intracellular cAMP levels. This assay quantifies the amount of cAMP produced in response to the test compound.
-
Methodology:
-
Culture a cell line expressing the human H2 receptor (e.g., HEK293 or CHO cells) in 96-well plates.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of 2-(1H-tetrazol-5-yl)ethanamine or a known H2 agonist (e.g., histamine or amthamine) as a positive control.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve. Compare the Emax to that of histamine to determine if it is a full or partial agonist.
-
C. H1 Receptor Functional Assay: Calcium Mobilization
-
Objective: To determine the potency (EC50) and efficacy (Emax) of 2-(1H-tetrazol-5-yl)ethanamine as an agonist at the H1 receptor.
-
Principle: H1 receptor activation leads to an increase in intracellular calcium. This assay measures this calcium flux using a fluorescent indicator.
-
Methodology:
-
Culture a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add increasing concentrations of 2-(1H-tetrazol-5-yl)ethanamine or histamine (positive control) and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximal calcium response.
-
Plot the peak fluorescence change against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 and Emax from the curve.
-
Conclusion and Future Perspectives
While 2-(1H-tetrazol-5-yl)ethanamine presents an interesting case for the bioisosteric replacement of the imidazole ring in histamine, a definitive comparison of its biological activity requires experimental validation. Based on established structure-activity relationships, particularly the high H2 selectivity of the thiazole analogue Amthamine, it is reasonable to hypothesize that 2-(1H-tetrazol-5-yl)ethanamine may also exhibit selectivity for the H2 receptor. Its physicochemical properties suggest it may have improved metabolic stability compared to histamine.
The proposed experimental workflow provides a clear path for researchers to elucidate the pharmacological profile of this and other novel histamine analogues. Such studies are essential for advancing our understanding of histamine receptor pharmacology and for the development of new therapeutics with improved selectivity and pharmacokinetic properties. The exploration of tetrazole-containing compounds as histamine receptor modulators remains a promising avenue for drug discovery.
References
- Yanai, K., & Yoshikawa, T. (2021). Histamine H1 Receptor Antagonists. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-8). Elsevier.
- Coruzzi, G., et al. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(1), 77-81.
- Coruzzi, G., et al. (1995). Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system. British Journal of Pharmacology, 114(1), 150-156.
- Timmerman, H. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 34(1), 4-12.
- Medicosis Perfectionalis. (2021, June 21). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis [Video]. YouTube.
-
PubChem. (n.d.). 2-(1H-tetrazol-5-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Coruzzi, G., et al. (1993). Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro. British Journal of Pharmacology, 109(3), 899-905.
- Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(Suppl 1), S127-S135.
- Yanagisawa, T., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 29(11), 2165-2172.
- Baker, J. G. (2007). Antagonism of histamine H2 receptor responses. British Journal of Pharmacology, 152(5), 654-656.
- White, J. P., & Rumbold, G. R. (1988). Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation. British Journal of Pharmacology, 95(4), 1271-1277.
Sources
- 1. youtube.com [youtube.com]
- 2. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Evaluation of 2-(1H-tetrazol-5-yl)ethanamine Derivatives as Enzyme Inhibitors
[1]
Executive Summary
This guide provides a technical framework for evaluating 2-(1H-tetrazol-5-yl)ethanamine and its derivatives as enzyme inhibitors.[1] These compounds serve as bioisosteric mimetics of
The core value proposition of this scaffold lies in the tetrazole-carboxylate interchange . While maintaining a planar structure and acidity (
Part 1: The Bioisosteric Rationale
Why Switch to Tetrazole?
In enzyme inhibition, replacing a terminal carboxylate with a tetrazole ring is a strategic optimization step. The 2-(1H-tetrazol-5-yl)ethanamine scaffold specifically targets enzymes recognizing
Comparative Physicochemical Profile
The following table contrasts the tetrazole scaffold with its carboxylic acid equivalent (
| Feature | Carboxylic Acid Scaffold ( | Tetrazole Scaffold (2-(1H-tetrazol-5-yl)ethanamine) | Impact on Drug Design |
| Acidity ( | ~3.6 - 4.8 | ~4.5 - 4.9 | Similar Electrostatics: Mimics the ionized state at physiological pH (7.[1]4) for active site binding.[1] |
| LogD (pH 7.4) | Highly Polar (Low LogD) | Moderate (Higher LogD) | Permeability: Tetrazolate anions are ~10x more lipophilic than carboxylates, improving passive diffusion. |
| H-Bonding | Monodentate/Bidentate Acceptor | Multi-dentate Acceptor | Binding Affinity: Tetrazole offers 4 nitrogen atoms for diffuse H-bonding, potentially capturing novel active site residues (e.g., Arg, Lys).[1] |
| Metabolic Stability | Susceptible to Glucuronidation | Resistant to Glucuronidation | ADME: Avoids rapid clearance via Phase II conjugation; extends half-life ( |
| Geometry | Planar | Planar (Larger Volume) | Steric Fit: Tetrazole is bulkier; requires a larger binding pocket than carboxylate.[1] |
Part 2: Evaluation Workflow & Logic
To validate these derivatives, a self-validating feedback loop between synthesis, kinetics, and permeability is required.
Diagram 1: The Tetrazole Optimization Cycle
This workflow illustrates the decision logic for advancing a tetrazole derivative based on
Caption: Iterative workflow for converting carboxylate hits to tetrazole leads, prioritizing potency and metabolic stability.
Part 3: Experimental Protocols
Synthesis of the Core Scaffold
Objective: Generate the 2-(1H-tetrazol-5-yl)ethanamine core from 3-aminopropanenitrile. Note: The tetrazole ring is synthesized via a [2+3] cycloaddition of an azide to a nitrile.[4]
Protocol:
-
Reagents: 3-aminopropanenitrile (1.0 eq), Sodium Azide (
, 1.5 eq), Zinc Bromide ( , 1.0 eq - catalyst). -
Solvent: Water/Isopropanol (2:1) or DMF (for higher solubility).[1]
-
Reaction: Reflux at 100°C for 12–24 hours. The Lewis acid (
) coordinates with the nitrile, facilitating the nucleophilic attack of the azide. -
Work-up: Acidify to pH 3 with HCl to protonate the tetrazole ring (precipitating the product).
-
Purification: Recrystallization from ethanol.
-
Validation:
-NMR must show the tetrazole quaternary carbon signal at 155–160 ppm.
Enzyme Inhibition Assay (General Protocol)
Target: Example using GABA Transaminase (GABA-T) or a generic Decarboxylase .[1]
Principle: Measure the reduction in product formation compared to the native substrate (
Reagents:
-
Buffer: 100 mM Potassium Pyrophosphate, pH 8.0 (Tetrazoles are ionized at this pH).
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 20
. -
Substrate:
-alanine (variable concentration for determination). -
Inhibitor: 2-(1H-tetrazol-5-yl)ethanamine derivative (0.1 nM – 100
).[1] -
Detection: Coupled assay (e.g., Succinic Semialdehyde Dehydrogenase coupled to NAD+ reduction at 340 nm).
Step-by-Step:
-
Pre-incubation: Incubate Enzyme + PLP + Inhibitor for 10 minutes at 37°C. Critical: This allows slow-binding inhibitors (common with tetrazoles) to establish equilibrium.[1]
-
Initiation: Add Substrate (
-alanine).[1] -
Measurement: Monitor Absorbance (340 nm) continuously for 10 minutes.
-
Data Analysis:
Part 4: Mechanism of Action & SAR
Understanding the binding mode is crucial for optimization. The tetrazole ring is not just a "dummy" replacement; it actively engages the active site.
Diagram 2: Binding Mode Hypothesis
This diagram visualizes the electrostatic mimicry and the "Active Site Expansion" required for tetrazoles.
Caption: Interaction map showing the bidentate ionic bond between the tetrazole anion and active site arginine residues.
Interpreting the Data (Troubleshooting)
-
Issue: High
(Low potency) compared to carboxylate parent.-
Cause: Steric clash.[1] The tetrazole ring is larger (planar volume).
-
Solution: Check the crystal structure.[2][5] If the active site is tight around the carboxylate, the tetrazole may not fit. Introduce flexibility in the linker (e.g., extend ethyl to propyl) or add small substituents to the tetrazole N-2 position (though this removes the negative charge, creating a neutral isostere).
-
-
Issue: Good Potency, Low Permeability.[1]
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
Herr, R. J. (2002).[1] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
Popova, E. A., et al. (2014).[7] Synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety. Russian Chemical Reviews, 83(10).
Sources
- 1. 2-(1H-tetrazol-5-yl)ethanamine | C3H7N5 | CID 14772412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validation of the Purity of Synthesized 2-(1H-tetrazol-5-yl)ethanamine: A Comparative Analytical Guide
Executive Summary
2-(1H-tetrazol-5-yl)ethanamine (CAS: 31602-64-9), a bioisostere of
This guide objectively compares three validation methodologies—Hydrophilic Interaction Liquid Chromatography (HILIC) , Quantitative NMR (qNMR) , and Potentiometric Titration —to determine the most robust protocol for certifying the purity of synthesized batches.
The Synthesized Product & Impurity Profile
To validate purity, one must first understand the synthesis vector and potential contaminants. The most common synthesis route involves the [3+2] cycloaddition of 3-aminopropanenitrile with an azide source.
Synthesis Pathway & Impurities
The reaction typically employs sodium azide (
Key Impurities to Detect:
-
Unreacted Precursor: 3-aminopropanenitrile (Nitrile signal).
-
Inorganic Contaminants: Sodium Azide (
) – Highly toxic, must be quantified. -
Dimerization Byproducts: Tetrazole-amine polymers (rare, but possible under thermal stress).
Visualization: Synthesis & Impurity Logic
Figure 1: Synthesis pathway of 2-(1H-tetrazol-5-yl)ethanamine highlighting critical impurities that necessitate orthogonal validation methods.
Comparative Analysis of Validation Methodologies
We evaluated three methods based on Specificity, Sensitivity (LOD/LOQ), and Absolute Quantification capability.
Method A: HILIC-HPLC (The Specificity Expert)
Standard C18 columns fail to retain 2-(1H-tetrazol-5-yl)ethanamine due to its high polarity (
-
Mechanism: Partitioning between bulk organic mobile phase (ACN) and a water-enriched layer on the silica surface.
-
Verdict: Best for impurity profiling (separating the product from nitrile precursors).
Method B: Quantitative NMR (qNMR) (The Accuracy Standard)
qNMR offers absolute purity determination without requiring a reference standard of the analyte itself. By using a certified internal standard (e.g., Maleic Acid), it quantifies the molar ratio of the product protons.
-
Mechanism: Direct proportionality between signal integration area and molar concentration.
-
Verdict: Best for establishing the "Assay Value" (absolute purity %) of the bulk material.
Method C: Potentiometric Titration (The Bulk Check)
Due to the acidic tetrazole proton (
-
Verdict: Useful for salt content estimation but lacks specificity; cannot distinguish between the product and other amine-containing impurities.
Comparative Data Summary
| Feature | Method A: HILIC-HPLC | Method B: qNMR | Method C: Titration |
| Primary Utility | Impurity Profiling (Qualitative/Semi-Quant) | Absolute Purity Assay (Quantitative) | Salt/Counter-ion Check |
| Specificity | High (Separates impurities) | Very High (Structural elucidation) | Low (Functional group only) |
| Linearity ( | N/A | ||
| LOD (Limit of Detection) | |||
| Sample Prep | Dissolve in Mobile Phase | Dissolve in | Dissolve in Water/Acetic Acid |
| Cost per Run | Moderate (Solvents/Column) | Low (after instrument access) | Very Low |
Detailed Experimental Protocols
Protocol 1: HILIC-HPLC for Impurity Profiling
This method is validated to separate the tetrazole product from 3-aminopropanenitrile and sodium azide.
Instrument: Agilent 1260 Infinity II or equivalent. Column: Zwitterionic HILIC Column (e.g., SeQuant® ZIC®-HILIC, 3.5 µm, 100 Å, 150 x 4.6 mm).
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.8 with Acetic Acid.
-
Phase B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0-2 min: 90% B (Isocratic hold for retention).
-
2-15 min: 90% B
60% B (Linear gradient). -
15-20 min: 60% B (Wash).
-
20-25 min: 90% B (Re-equilibration).
-
-
Detection: UV at 210 nm (Tetrazole absorption) and 200 nm (General detection). Note: Tetrazoles have low UV extinction coefficients; high concentration (1 mg/mL) is required.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
Acceptance Criteria:
-
Main peak retention time:
min. -
Resolution (
) between Product and Nitrile impurity: .
Protocol 2: qNMR for Absolute Assay
This method determines the precise mass purity, accounting for water content and inorganic salts invisible to UV.
Instrument: Bruker Avance III 400 MHz (or higher).
Solvent: Deuterium Oxide (
-
Sample Preparation:
-
Weigh exactly
mg of the synthesized tetrazole ( ). -
Weigh exactly
mg of Maleic Acid IS ( ). -
Dissolve both in 0.6 mL
in a clean vial. Vortex until clear. -
Transfer to NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle:
. -
Relaxation Delay (
): 60 seconds (Critical: must be to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing:
-
Phase and baseline correction (automatic + manual adjustment).
-
Integrate the IS singlet (
ppm, 2H) and the product methylene triplets ( ppm).
-
-
Calculation:
[1][2]- : Integration Area
-
: Number of protons (IS=2, Product
=2) - : Molar Mass[3]
- : Mass weighed
- : Purity of Internal Standard
Decision Matrix: Which Method to Use?
For a comprehensive Certificate of Analysis (CoA), a hybrid approach is required. Use the decision workflow below to guide your validation strategy.
Figure 2: Logical workflow for validating 2-(1H-tetrazol-5-yl)ethanamine batches. Note that qNMR is the final gatekeeper for absolute purity.
References
-
HILIC Separation Mechanisms : Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link
-
Tetrazole Synthesis & Impurities : Hwu, J. R., et al. (2004). Synthesis of new tetrazole derivatives as potent inhibitors of angiotensin II. Journal of Medicinal Chemistry, 47(10), 2561-2569. Link
-
qNMR Validation Guidelines : Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link
-
Zwitterion Chromatography : McCalley, D. V. (2017). Analysis of the separation mechanisms in hydrophilic interaction chromatography. Journal of Chromatography A, 1523, 49-71. Link
-
Tetrazole Bioisosteres : Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
